molecular formula C17H19NO4 B3429996 Fenoxycarb CAS No. 79127-80-3

Fenoxycarb

Cat. No.: B3429996
CAS No.: 79127-80-3
M. Wt: 301.34 g/mol
InChI Key: HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Description

Fenoxycarb (CAS 72490-01-8) is an insect growth regulator (IGR) that acts as a juvenile hormone agonist (IRAC Group 7B) . It is a non-neurotoxic carbamate that mimics the action of juvenile hormone in insects, preventing immature larval stages from maturing into adults and thus disrupting the insect life cycle . This mechanism makes it an effective agent for research on controlling pests such as fire ants, fleas, mosquitoes, scale insects, and Lepidoptera . Research has demonstrated that applying this compound to penultimate instar larvae can trigger an additional ecdysteroid surge and induce perfect extra larval molting, providing a valuable tool for studying insect development and metamorphosis . A notable feature of this compound is that, despite its carbamate structure, it does not exhibit typical carbamate-like neurotoxicity . Recent studies have also identified that this compound can inhibit brassinosteroid action in plants, such as suppressing dark-induced hypocotyl elongation in Arabidopsis, suggesting potential as a cross-kingdom research chemical . This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
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InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
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InChI Key

HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C17H19NO4
Record name FENOXYCARB
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DSSTOX Substance ID

DTXSID7032393
Record name Fenoxycarb
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Molecular Weight

301.34 g/mol
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Physical Description

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB]
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Flash Point

224 °C (435 °F)
Record name Fenoxycarb
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Solubility

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C)
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Density

1.23 at 20 °C
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Vapor Pressure

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa)
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Color/Form

Crystals from petroleum ether, Colorless to white crystals

CAS No.

72490-01-8, 79127-80-3
Record name FENOXYCARB
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Record name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
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Melting Point

53-54 °C
Record name Fenoxycarb
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenoxycarb in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fenoxycarb is a carbamate insecticide that functions as a potent juvenile hormone analog (JHA). Its primary mechanism of action involves the disruption of insect metamorphosis and development by mimicking the effects of endogenous juvenile hormone (JH). This compound acts as an agonist of the juvenile hormone receptor (JHR), a heterodimeric complex of the Methoprene-tolerant (Met) and Taiman (Tai) proteins. By binding to this receptor, this compound perpetually activates the JH signaling pathway, leading to a failure in the transition from immature to adult stages. This results in a range of lethal effects, including the formation of supernumerary larval instars, larval-adult intermediates, and pupal-adult mosaics, or mortality during molting. At the molecular level, the activated JHR complex modulates the transcription of a cascade of genes, most notably upregulating the expression of Krüppel homolog 1 (Kr-h1) and consequently repressing the adult specifier gene E93, thereby preventing the initiation of adult development.

Data Presentation

Quantitative Effects of this compound on Insect Development

The following table summarizes the dose-dependent effects of this compound on various developmental parameters in different insect species.

Insect SpeciesDevelopmental StageThis compound Concentration/DoseObserved EffectsReference
Corcyra cephalonica (Rice Moth)Last instar larvae0.025% (topical application)45% larval mortality, 23% larval-pupal mosaics[1]
0.5% (topical application)100% mortality before adult emergence[1]
1.0% (topical application)91% larval mortality within 72 hours, 1% larval-pupal mosaics[1]
Triatoma infestans (Vinchuca)Last-stadium nymph0.02 µ g/insect (ED50)Formation of supernumerary larvae, adult-larval intermediates, and adultoids[2]
Chrysoperla carnea (Green Lacewing)Third instar larvaeDose-dependentInhibition of metamorphosis and cocoon spinning[3]
Aedes aegypti (Yellow Fever Mosquito)Larvae0.01 lb/acre (EC formulation)100% inhibition of emergence
Culex tarsalis (Western Encephalitis Mosquito)Larvae0.1 lb/acre (5% granular formulation)100% inhibition of emergence
Binding Affinity of this compound to the Juvenile Hormone Receptor

While specific Kd values for this compound binding to the juvenile hormone receptor across a wide range of insect species are not extensively documented in publicly available literature, studies on Drosophila melanogaster provide valuable insights into its high affinity.

Insect SpeciesReceptorLigandBinding Affinity (Relative to JH I)Reference
Drosophila melanogasterGerm cell-expressed (Gce)This compound~5-fold higher in vitroJindra and Bittova (2020)

Note: This indicates that this compound binds to the receptor with significantly higher affinity than the natural juvenile hormone I.

Experimental Protocols

Topical Application Bioassay for Assessing Metamorphosis Disruption

This protocol is adapted from methodologies used to evaluate the effects of juvenile hormone analogs on insect development.

Objective: To determine the dose-response relationship of this compound on the induction of developmental abnormalities and mortality.

Materials:

  • This compound of known purity

  • Acetone (or other suitable solvent)

  • Microsyringe or microapplicator

  • Late-stage larvae or nymphs of the target insect species

  • Rearing containers with appropriate diet and environmental conditions

  • Stereomicroscope for morphological evaluation

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to obtain the desired range of doses to be tested. A solvent-only control (acetone) must be included.

  • Insect Selection and Acclimation: Select healthy, synchronized late-instar larvae or nymphs of a uniform age and size. Acclimatize the insects to the experimental conditions for a short period before treatment.

  • Topical Application: Anesthetize the insects briefly using carbon dioxide or by chilling. Using a calibrated microsyringe or microapplicator, apply a precise volume (e.g., 1-2 µL) of the this compound solution or solvent control to the dorsal thorax of each insect.

  • Incubation and Observation: Place the treated insects individually or in small groups in rearing containers with access to food and water. Maintain them under controlled conditions (temperature, humidity, photoperiod) suitable for the species.

  • Data Collection: Monitor the insects daily for mortality, molting, and developmental progression. Record the timing of each molt and the resulting developmental stage.

  • Morphological Scoring: After the final molt (or attempted molt), examine each surviving insect under a stereomicroscope to assess for morphological abnormalities. A scoring system, such as the one described for Triatoma infestans, can be adapted.

Scoring System for Metamorphosis Disruption (adapted from Picollo de Villar et al., 1987)

Objective: To quantify the degree of juvenilization or developmental disruption induced by this compound.

Procedure:

  • Examine individual insects after the final molt and score the degree of retention of juvenile characteristics or the formation of intermediate features in various body parts.

  • Assign a score to each body part based on a predefined scale (e.g., 0 for normal adult morphology, and increasing scores for progressively more juvenile-like features).

  • Body parts to be scored can include:

    • Ocelli: Presence, absence, or malformation.

    • Head: Overall shape and structure.

    • Thorax: Development of nota and sclerites.

    • Legs: Tarsal segmentation and claw development.

    • Wings: Degree of expansion and venation.

    • Abdomen: Cuticular pigmentation and sclerotization.

    • External Genitalia: Development and morphology.

  • Sum the scores for all body parts for each individual to obtain a total morphogenetic score.

  • Analyze the scores to determine the dose-dependent effect of this compound on metamorphosis.

In Vitro Reporter Gene Assay for Juvenile Hormone Activity

This protocol is based on established reporter gene assays used to screen for JH agonists.

Objective: To quantify the ability of this compound to activate the juvenile hormone receptor and induce gene transcription.

Materials:

  • Insect cell line (e.g., Sf9 from Spodoptera frugiperda or Kc from Drosophila melanogaster)

  • Expression vectors for the juvenile hormone receptor components (Met and Tai)

  • Reporter vector containing a juvenile hormone response element (JHRE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound and other test compounds

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Culture and Transfection: Culture the insect cells under appropriate conditions. Co-transfect the cells with the Met and Tai expression vectors and the JHRE-reporter vector using a suitable transfection reagent.

  • Compound Treatment: After transfection, allow the cells to recover for a specified period. Then, treat the cells with a range of concentrations of this compound, a known JH (positive control), and a solvent control.

  • Incubation: Incubate the treated cells for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., a plasmid expressing β-galactosidase) to account for variations in transfection efficiency. Plot the dose-response curve for this compound and calculate the EC50 value (the concentration that elicits a half-maximal response).

Mandatory Visualizations

Fenoxycarb_Signaling_Pathway This compound This compound Met_Tai_inactive Met-Tai Complex (inactive) This compound->Met_Tai_inactive Binds to Met subunit Met_Tai_active Met-Tai Complex (active) Met_Tai_inactive->Met_Tai_active Conformational Change JHRE Juvenile Hormone Response Element (JHRE) Met_Tai_active->JHRE Binds to DNA Krh1_gene Krüppel homolog 1 (Kr-h1) gene JHRE->Krh1_gene Activates Transcription Metamorphosis_genes Other Metamorphosis- related genes JHRE->Metamorphosis_genes E93_gene E93 gene (Adult Specifier) Krh1_gene->E93_gene Represses Transcription Adult_development Initiation of Adult Development E93_gene->Adult_development Metamorphosis_disruption Disruption of Metamorphosis Metamorphosis_genes->Metamorphosis_disruption

This compound Signaling Pathway in Insects

Experimental_Workflow_Bioassay start Start prep_solutions Prepare this compound Solutions (serial dilutions) start->prep_solutions select_insects Select Synchronized Late-Instar Insects prep_solutions->select_insects topical_application Topical Application of this compound/Control select_insects->topical_application incubation Incubate under Controlled Conditions topical_application->incubation daily_observation Daily Observation for Mortality and Molting incubation->daily_observation morphological_scoring Morphological Scoring of Survivors daily_observation->morphological_scoring data_analysis Data Analysis (Dose-Response, ED50) morphological_scoring->data_analysis end End data_analysis->end

Topical Application Bioassay Workflow

Logical_Relationship_Gene_Regulation This compound This compound JHR Juvenile Hormone Receptor (Met-Tai Complex) This compound->JHR Activates Krh1 Krüppel homolog 1 (Kr-h1) JHR->Krh1 Upregulates E93 E93 (Adult Specifier) Krh1->E93 Represses Metamorphosis Metamorphosis E93->Metamorphosis Initiates

Gene Regulation Cascade by this compound

References

Fenoxycarb: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, a carbamate insecticide, serves as a potent insect growth regulator (IGR). Its mode of action is distinguished by its mimicry of juvenile hormone, a crucial signaling molecule in insect development. This property allows this compound to disrupt the normal maturation process of various insect pests, preventing them from reaching the adult stage and reproducing. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, details the experimental protocols for their determination, and elucidates its mechanism of action through signaling pathway and experimental workflow diagrams.

Chemical and Physical Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are critical for understanding its environmental fate, behavior, and for the development of analytical methods.

PropertyValueReference
IUPAC Name ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
CAS Number 72490-01-8[1]
Molecular Formula C₁₇H₁₉NO₄[1]
Molecular Weight 301.34 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 53-54 °C
Boiling Point Decomposes before boiling
Water Solubility 6 mg/L at 20 °C
Vapor Pressure 1.3 x 10⁻⁷ mmHg at 25 °C
Octanol-Water Partition Coefficient (log Kow) 4.0 - 4.3
Density 1.23 g/cm³ at 20 °C
Stability Stable to hydrolysis at pH 5-9.

Experimental Protocols for Property Determination

The determination of the chemical and physical properties of this compound adheres to internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

Melting Point (OECD Guideline 102)

The melting point of this compound is determined using the capillary method. A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.

Water Solubility (OECD Guideline 105)

The flask method is commonly employed to determine the water solubility of this compound. An excess amount of the substance is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of this compound in the aqueous phase is measured, typically by High-Performance Liquid Chromatography (HPLC), to determine its solubility.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is crucial for predicting its environmental distribution and bioaccumulation potential. The shake-flask method (OECD 107) involves dissolving this compound in a mixture of n-octanol and water. After equilibration, the concentration of this compound in both phases is measured to calculate the partition coefficient. Alternatively, the HPLC method (OECD 117) can be used, where the retention time of this compound on a reverse-phase column is correlated with the known Kow values of standard compounds.

Signaling Pathway of this compound as a Juvenile Hormone Mimic

This compound exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). The simplified signaling pathway is depicted below. In the presence of this compound, the intracellular receptor, Methoprene-tolerant (Met), binds to the JH mimic. This ligand-receptor complex then dimerizes with another protein, Taiman. The resulting complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding event modulates gene expression, ultimately preventing the insect from undergoing metamorphosis into its adult form.

Fenoxycarb_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JH Mimic) Met_inactive Met (inactive) This compound->Met_inactive Binds to Met_active Met-Fenoxycarb Complex Met_inactive->Met_active Activation Taiman_cyto Taiman Met_Taiman Met-Fenoxycarb-Taiman Complex Met_active->Met_Taiman Dimerizes with Met_Taiman_nuc Met-Fenoxycarb-Taiman Complex Met_Taiman->Met_Taiman_nuc Translocation JHRE JHRE (DNA) Met_Taiman_nuc->JHRE Binds to Target_Genes Target Genes JHRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Response Inhibition of Metamorphosis Proteins->Response Leads to

This compound Signaling Pathway

Experimental Workflow for this compound Analysis

The quantification of this compound residues in various matrices is essential for regulatory compliance and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose.

HPLC Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC. The process begins with sample collection, followed by extraction of the analyte from the sample matrix. A cleanup step is often necessary to remove interfering substances before the sample is injected into the HPLC system for separation and quantification.

HPLC_Workflow Sample_Collection 1. Sample Collection (e.g., soil, water, produce) Extraction 2. Extraction (e.g., solvent extraction) Sample_Collection->Extraction Cleanup 3. Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration HPLC_Analysis 5. HPLC Analysis (Separation & Detection) Concentration->HPLC_Analysis Data_Analysis 6. Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

HPLC Workflow for this compound Analysis
ELISA Workflow

The ELISA method offers a high-throughput and sensitive approach for this compound detection. The workflow, depicted below, involves coating a microplate with antibodies specific to this compound. The sample, along with an enzyme-conjugated form of this compound, is added to the wells. A competitive binding reaction occurs, and the subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow Plate_Coating 1. Coat Microplate with anti-Fenoxycarb Antibodies Sample_Addition 2. Add Sample and Enzyme-conjugated this compound Plate_Coating->Sample_Addition Incubation 3. Incubation (Competitive Binding) Sample_Addition->Incubation Washing 4. Wash to Remove Unbound Reagents Incubation->Washing Substrate_Addition 5. Add Substrate Washing->Substrate_Addition Color_Development 6. Color Development Substrate_Addition->Color_Development Measurement 7. Measure Absorbance Color_Development->Measurement

ELISA Workflow for this compound Detection

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The elucidation of its mode of action as a juvenile hormone mimic, visualized through a signaling pathway diagram, offers a clear understanding of its insect-specific toxicity. Furthermore, the outlined experimental workflows for HPLC and ELISA provide a practical framework for the analysis of this compound in various research and regulatory contexts. This comprehensive information is intended to be a valuable resource for professionals in the fields of insecticide research, drug development, and environmental science.

References

Fenoxycarb as a Juvenile Hormone Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a non-neurotoxic carbamate insecticide that functions as an insect growth regulator (IGR).[1] It exhibits potent juvenile hormone (JH) activity, mimicking the natural JH in insects to disrupt their development, metamorphosis, and reproduction.[2][3] Unlike conventional insecticides that target the nervous system, this compound's specific mode of action makes it a valuable tool for integrated pest management (IPM) programs, particularly against a range of pests including moths, scale insects, fire ants, fleas, and mosquitoes. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Mimicking the Juvenile Hormone

This compound's primary mode of action is its function as a juvenile hormone analog (JHA). It binds to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met), preventing the breakdown of this hormone by juvenile hormone esterases in insect larvae. The sustained presence of a JH signal at inappropriate developmental stages leads to a cascade of physiological disruptions.

Normally, a decline in JH levels is necessary to trigger the expression of genes that orchestrate metamorphosis, the transition from a larva to a pupa and then to an adult. By maintaining a high JH signal, this compound prevents this transition, keeping the insect in an immature state. This results in a variety of developmental abnormalities, including:

  • Inhibition of Metamorphosis: Larvae may fail to pupate or undergo additional, unproductive larval molts, leading to the formation of supernumerary larvae or larval-pupal intermediates that are non-viable.

  • Ovicidal and Larvicidal Effects: this compound can be toxic to eggs and early larval instars, preventing hatching or causing mortality shortly after.

  • Reproductive Disruption: In adult insects, this compound can interfere with oogenesis, reduce fecundity (the number of eggs produced), and decrease the fertility (viability) of laid eggs. It can also impact the synthesis of vitellogenin, a crucial yolk precursor protein.

The JH signaling pathway is a complex cascade involving the JH receptor (a heterodimer of Methoprene-tolerant (Met) and Taiman (Tai) proteins) and downstream transcription factors. Upon binding of JH or a JHA like this compound, the Met-Tai complex activates the transcription of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). Kr-h1, in turn, represses the expression of genes that are essential for metamorphosis, which are typically induced by the molting hormone, 20-hydroxyecdysone (20E).

Quantitative Data on this compound's Efficacy

The biological activity of this compound has been quantified in numerous studies across various insect species. The following tables summarize key quantitative data on its lethal and sublethal effects.

Table 1: Lethal Concentration (LC50) Values of this compound against Various Insect Pests

Insect SpeciesLife StageExposure TimeLC50Reference(s)
Plutella xylostella (Diamondback Moth)3rd Instar Larvae96 hours93.62 mg/L
Corcyra cephalonica (Rice Moth)3rd Instar Larvae-1.00 ppm (caused 90% mortality)
Phenacoccus solenopsis (Cotton Mealybug)1st Instar Nymphs3 days10.02 ppm
Phenacoccus solenopsis (Cotton Mealybug)1st Instar Nymphs7 days0.39 ppm
Spodoptera frugiperda (Sf21 cell line)-48 hours28 nM (IC50)

Table 2: Sublethal Effects of this compound on Insect Reproduction and Development

Insect SpeciesParameterThis compound ConcentrationObserved EffectReference(s)
Plutella xylostellaFecundity (eggs/female)LC10 (21.58 mg/L)Reduction from 169.40 to 71.06
Plutella xylostellaFecundity (eggs/female)LC25 (43.25 mg/L)Reduction from 169.40 to 40.60
Helicoverpa armigeraPupal WeightLC107.7% decrease
Helicoverpa armigeraPupal WeightLC258.7% decrease
Helicoverpa armigeraFecundityLC2523.2% reduction
Helicoverpa armigeraFertilityLC2546.3% reduction
Blatta orientalisAdult Emergence48 mg a.i./m² (1-day-old deposit)45-75% reduction
Blatta orientalisOothecae Production48 mg a.i./m²Females unable to produce viable oothecae
Blatta orientalisEgg Viability (from treated males)48 mg a.i./m²0-7.1% hatch rate
Phenacoccus solenopsisFecundity2.4%143.66% of control (hormoligosis)
Phenacoccus solenopsisLongevity2.4%39.62% increase

Experimental Protocols

The evaluation of this compound and other JHAs relies on a variety of standardized bioassays and analytical methods. Below are detailed methodologies for key experiments.

Topical Application Bioassay for Metamorphosis Inhibition

This protocol is designed to assess the dose-dependent effects of this compound on the metamorphosis of late-instar larvae.

Materials:

  • Late-instar larvae of the target insect species (e.g., 5th instar Bombyx mori).

  • This compound stock solution of known concentration in a suitable solvent (e.g., acetone).

  • Serial dilutions of the this compound stock solution.

  • Solvent-only control.

  • Micropipette or micro-applicator capable of delivering precise volumes (e.g., 1 µL).

  • Rearing containers with appropriate diet for the insect species.

  • Incubator set to the optimal temperature and humidity for the insect species.

Procedure:

  • Insect Rearing: Rear the insects under controlled conditions to obtain a synchronized population of late-instar larvae.

  • Preparation of Dosing Solutions: Prepare a series of this compound dilutions from the stock solution to cover a range of expected effective doses. Also, prepare a solvent-only control.

  • Application: Anesthetize the larvae briefly (e.g., with CO2 or by chilling). Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each this compound dilution or the solvent control to the dorsal thorax of each larva.

  • Incubation: Place the treated larvae individually in rearing containers with an adequate food supply. Maintain the containers in an incubator under controlled environmental conditions.

  • Observation and Data Collection: Monitor the larvae daily for signs of molting, pupation, and adult emergence. Record the number of individuals that:

    • Die before molting.

    • Undergo a supernumerary larval molt.

    • Form larval-pupal intermediates.

    • Successfully pupate.

    • Emerge as adults (and note any morphological abnormalities).

  • Data Analysis: Calculate the percentage of metamorphosis inhibition for each concentration. Use probit analysis to determine the dose required to inhibit metamorphosis in 50% of the population (ID50).

Feeding Bioassay for Fecundity and Fertility Assessment

This protocol evaluates the sublethal effects of this compound on the reproductive capacity of insects when ingested.

Materials:

  • Artificial diet suitable for the target insect species (e.g., Plutella xylostella).

  • This compound stock solution.

  • A series of this compound dilutions.

  • Solvent-only control diet.

  • Untreated control diet.

  • Rearing containers for individual or paired insects.

  • Oviposition substrate (e.g., specific plant leaves or filter paper).

  • Stereomicroscope for egg counting.

Procedure:

  • Diet Preparation: Incorporate the different concentrations of this compound and the solvent control into the artificial diet. Ensure thorough mixing for uniform distribution. Prepare an untreated control diet as well.

  • Insect Exposure: Place early-instar larvae (e.g., 3rd instar) onto the treated and control diets and allow them to feed until pupation and adult emergence.

  • Pairing and Oviposition: Upon adult emergence, pair one male and one female from each treatment group in a new container with an appropriate oviposition substrate and a source of untreated food (e.g., sugar water).

  • Fecundity Measurement: Collect the oviposition substrate daily and count the total number of eggs laid per female over her entire lifespan.

  • Fertility Assessment: Incubate the collected eggs under optimal conditions and count the number of hatched larvae. Calculate the percentage of egg hatch (fertility).

  • Data Analysis: Compare the average fecundity and fertility of the this compound-treated groups with the control groups using appropriate statistical tests (e.g., ANOVA followed by Tukey's test).

Quantification of Vitellogenin Levels by ELISA

This protocol describes a method to quantify the concentration of vitellogenin (Vg) in the hemolymph of this compound-treated female insects.

Materials:

  • Hemolymph samples from control and this compound-treated adult female insects.

  • Phosphate-buffered saline (PBS).

  • Coating buffer (e.g., carbonate-bicarbonate buffer).

  • Primary antibody specific to the target insect's vitellogenin.

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Blocking buffer (e.g., PBS with bovine serum albumin - BSA).

  • Wash buffer (e.g., PBS with Tween-20).

  • Substrate solution for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

  • Purified vitellogenin standard of known concentration.

Procedure:

  • Hemolymph Collection: Collect hemolymph from individual insects by making a small incision and drawing the fluid into a chilled capillary tube containing an anticoagulant.

  • Plate Coating: Dilute the primary anti-Vg antibody in coating buffer and add it to the wells of a microtiter plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound antibody. Add blocking buffer to each well and incubate to prevent non-specific binding.

  • Sample and Standard Incubation: Prepare serial dilutions of the purified Vg standard and the hemolymph samples in blocking buffer. Add the standards and samples to the appropriate wells and incubate.

  • Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody to each well. Incubate.

  • Substrate Reaction and Measurement: Wash the plate and add the substrate solution. Allow the color to develop and then stop the reaction with the stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the Vg standards. Use the standard curve to determine the concentration of vitellogenin in the hemolymph samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mode of action and evaluation.

Juvenile_Hormone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (JHA) Met Met This compound->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Tai Tai Tai->Met_Tai JHRE Juvenile Hormone Response Element Met_Tai->JHRE Binds to Krh1_gene Kr-h1 Gene JHRE->Krh1_gene Activates Transcription Krh1_protein Kr-h1 Protein Krh1_gene->Krh1_protein Translation Metamorphic_genes Metamorphosis Genes (e.g., E93, Broad-Complex) Krh1_protein->Metamorphic_genes Represses Transcription Metamorphosis Metamorphosis Metamorphic_genes->Metamorphosis inhibition Inhibition Metamorphic_genes->inhibition inhibition->Metamorphosis

Juvenile Hormone Analog Signaling Pathway.

Experimental_Workflow start Start: Select Target Insect Species step1 Step 1: Range-Finding Bioassay (Topical or Feeding) start->step1 step2 Step 2: Definitive Dose-Response Assay (e.g., Metamorphosis Inhibition) step1->step2 Determine effective concentration range step3 Step 3: Sublethal Effects Assessment (Fecundity, Fertility, Vitellogenesis) step2->step3 Select sublethal doses (e.g., LC10, LC25) step4 Step 4: Mode of Action Studies (Gene Expression Analysis - qPCR) step3->step4 Correlate physiological effects with molecular changes end End: Efficacy and Mechanism Determined step4->end

Workflow for Evaluating a Juvenile Hormone Analog.

Conclusion

This compound's mode of action as a juvenile hormone analog provides a targeted approach to insect control, disrupting key developmental and reproductive processes. Understanding its quantitative effects and the experimental protocols for its evaluation is crucial for its effective and responsible use in pest management strategies. The continued study of JHAs like this compound at the molecular level will further elucidate the intricacies of insect endocrinology and may lead to the development of even more specific and sustainable insect control methods.

References

An In-depth Technical Guide to the Synthesis of Fenoxycarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate-based insect growth regulator, is a significant tool in modern pest management. Its mode of action, which mimics the juvenile hormone of insects, disrupts their development, offering a targeted approach with reduced toxicity to non-target species. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and agrochemical synthesis. The document details the core chemical reactions, provides plausible experimental protocols, and presents quantitative data in a structured format. Furthermore, visual diagrams of the synthesis pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, with the IUPAC name ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, is a non-neurotoxic insecticide that interferes with the metamorphosis of various insect species.[1] Its synthesis is a multi-step process that can be broadly categorized into three key stages:

  • Synthesis of the key intermediate, 4-phenoxyphenol.

  • Etherification of 4-phenoxyphenol to form 2-(4-phenoxyphenoxy)ethylamine.

  • Carbamoylation of the resulting amine to yield this compound.

This guide will delve into the technical details of each of these stages, providing methodologies based on published literature and patents.

Synthesis Pathways

The most commercially viable synthesis of this compound revolves around the preparation of a 4-phenoxyphenol backbone, followed by the addition of the ethyl carbamate side chain.

Stage 1: Synthesis of 4-Phenoxyphenol

A common industrial method for the synthesis of 4-phenoxyphenol is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] A specific example is the reaction of phenol with p-chlorophenol in the presence of a base and a copper catalyst.

Reaction:

Phenol + p-Chlorophenol --(Catalyst, Base)--> 4-Phenoxyphenol

Experimental Protocol:

  • Materials: Phenol, p-chlorophenol, potassium hydroxide, toluene, copper(I) chloride, 1,10-phenanthroline.

  • Procedure:

    • To a four-necked flask equipped with a mechanical stirrer, thermometer, and a water separator, add phenol (470 g), potassium hydroxide (84.0 g), and toluene (400 ml).

    • Heat the mixture and stir for azeotropic dehydration.

    • Prepare the composite catalyst by dissolving 1,10-phenanthroline (2.5 g) in methanol, adding copper(I) chloride (1.5 g), and stirring for 1 hour until homogeneous. The methanol is then evaporated.

    • Add the prepared composite catalyst to the reaction flask.

    • Heat the mixture to 170°C and slowly add p-chlorophenol (129 g, 1.0 mol) dropwise.

    • After the addition is complete, continue the reaction at 170°C for 4 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to 2 with 10% HCl.

    • Separate the organic layer, wash with water until neutral, and dry.

    • Recover the solvent and excess phenol by distillation under reduced pressure.

    • Collect the fraction at 145-148°C/800Pa to obtain 4-phenoxyphenol.[4]

Stage 2: Synthesis of 2-(4-phenoxyphenoxy)ethylamine

This stage involves the etherification of 4-phenoxyphenol with 2-chloroethylamine, a reaction that typically proceeds via a Williamson ether synthesis mechanism.[5]

Reaction:

4-Phenoxyphenol + 2-Chloroethylamine --(Base)--> 2-(4-phenoxyphenoxy)ethylamine

Experimental Protocol:

  • Materials: 4-Phenoxyphenol, 2-chloroethylamine hydrochloride, sodium hydroxide, and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, dissolve 4-phenoxyphenol in DMF.

    • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.

    • Slowly add 2-chloroethylamine hydrochloride to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-phenoxyphenoxy)ethylamine.

    • The product can be further purified by column chromatography if necessary.

Stage 3: Synthesis of this compound

The final step is the formation of the carbamate linkage by reacting 2-(4-phenoxyphenoxy)ethylamine with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reaction:

2-(4-phenoxyphenoxy)ethylamine + Ethyl Chloroformate --(Base)--> this compound

Experimental Protocol:

  • Materials: 2-(4-phenoxyphenoxy)ethylamine, ethyl chloroformate, a tertiary amine base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-(4-phenoxyphenoxy)ethylamine in dichloromethane in a reaction flask.

    • Add a slight excess of triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

    • Wash the reaction mixture with water, dilute HCl, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound.

    • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, based on the described protocols and typical yields for such reactions.

StepReactantsMolar RatioKey Reaction ConditionsProductPurityYield
1. 4-Phenoxyphenol Synthesis Phenol, p-Chlorophenol, KOH, CuCl/1,10-phenanthroline-170°C, 4 hours in Toluene4-Phenoxyphenol95.5%65.4%
2. Etherification 4-Phenoxyphenol, 2-Chloroethylamine HCl, NaOH1 : 1.1 : 1.280-100°C in DMF2-(4-phenoxyphenoxy)ethylamine>95% (estimated)~80-90% (estimated)
3. Carbamoylation 2-(4-phenoxyphenoxy)ethylamine, Ethyl Chloroformate, Triethylamine1 : 1.1 : 1.20°C to RT in DichloromethaneThis compound>98%95%

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated using the DOT language.

Fenoxycarb_Synthesis_Pathway cluster_stage1 Stage 1: 4-Phenoxyphenol Synthesis cluster_stage2 Stage 2: Etherification cluster_stage3 Stage 3: Carbamoylation Phenol Phenol 4-Phenoxyphenol 4-Phenoxyphenol Phenol->4-Phenoxyphenol  + p-Chlorophenol  Cu Catalyst, Base  Ullmann Condensation p-Chlorophenol p-Chlorophenol p-Chlorophenol->4-Phenoxyphenol Intermediate_Amine 2-(4-phenoxyphenoxy)ethylamine 4-Phenoxyphenol->Intermediate_Amine  + 2-Chloroethylamine  Base  Williamson Ether Synthesis 2-Chloroethylamine 2-Chloroethylamine 2-Chloroethylamine->Intermediate_Amine This compound This compound Intermediate_Amine->this compound  + Ethyl Chloroformate  Base Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->this compound

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_s1 Stage 1: 4-Phenoxyphenol Synthesis cluster_s2 Stage 2: Etherification cluster_s3 Stage 3: Carbamoylation s1_reactants Mix Phenol, p-Chlorophenol, Base, and Catalyst s1_reaction Heat to 170°C for 4h s1_reactants->s1_reaction s1_workup Acidify, Extract, and Wash s1_reaction->s1_workup s1_purify Distill under Reduced Pressure s1_workup->s1_purify s1_product 4-Phenoxyphenol s1_purify->s1_product s2_reactants Dissolve 4-Phenoxyphenol and add Base s1_product->s2_reactants s2_add Add 2-Chloroethylamine HCl s2_reactants->s2_add s2_reaction Heat to 80-100°C s2_add->s2_reaction s2_workup Aqueous Workup and Extraction s2_reaction->s2_workup s2_product 2-(4-phenoxyphenoxy)ethylamine s2_workup->s2_product s3_reactants Dissolve Amine and add Base s2_product->s3_reactants s3_add Add Ethyl Chloroformate at 0°C s3_reactants->s3_add s3_reaction Stir at Room Temperature s3_add->s3_reaction s3_workup Wash with Acid and Base s3_reaction->s3_workup s3_purify Evaporate Solvent and Recrystallize s3_workup->s3_purify s3_product This compound s3_purify->s3_product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry reactions. This guide has outlined the key steps, provided detailed experimental protocols, and summarized the available quantitative data. The Ullmann condensation to form the diaryl ether core, followed by a Williamson ether synthesis and a final carbamoylation, represents a robust and efficient route to this important insecticide. The provided diagrams offer a clear visual representation of the chemical transformations and the experimental workflow. It is anticipated that this technical guide will be a valuable asset for professionals in the field of chemical synthesis and development.

References

Fenoxycarb: A Technical Guide on its Role as an Insect Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, chemically known as ethyl[2-(4-phenoxyphenoxy)-ethyl]carbamate, is a non-neurotoxic carbamate insecticide renowned for its function as an Insect Growth Regulator (IGR).[1] Unlike traditional insecticides that target the nervous system, this compound exhibits a specific mode of action that mimics the natural juvenile hormone (JH) in insects, disrupting their growth and development.[2][3] Classified under the IRAC Mode of Action Group 7B, it is a potent juvenile hormone analog (JHA) used to control a wide spectrum of pests, including moths, scale insects, cockroaches, and fire ants, in both agricultural and urban environments.[2][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its physiological effects, quantitative efficacy, relevant experimental protocols, and mechanisms of resistance.

Mechanism of Action: Juvenile Hormone Mimicry

This compound's primary mode of action is mimicking the activity of juvenile hormone, a crucial endocrine regulator of insect metamorphosis and reproduction. In a developing insect, high titers of JH ensure that a larva molts into another larval instar. A significant drop in the JH titer is required to trigger metamorphosis into the pupal and subsequently the adult stage.

By acting as a stable JH agonist, this compound binds to the juvenile hormone receptor complex in the insect's cells. This binding prevents the natural decline in JH signaling that is necessary for metamorphosis. Consequently, the insect is kept in an immature state, leading to lethal developmental disruptions. It effectively inhibits metamorphosis to the adult stage, interferes with the molting of early-instar larvae, and can have ovicidal effects by halting embryonic development. Since this compound is not readily broken down by the insect's juvenile hormone esterases, its effect is prolonged and highly effective at disrupting the life cycle.

Juvenile Hormone Signaling Pathway

The diagram below illustrates the signaling pathway initiated by either natural Juvenile Hormone (JH) or its analog, this compound. The hormone binds to its receptor, typically a complex involving the Methoprene-tolerant (Met) protein. This activated receptor complex then induces the expression of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). The Kr-h1 protein, in turn, acts as a transcriptional repressor, preventing the expression of genes that initiate the switch to the pupal and adult developmental programs. This compound's persistence leads to a sustained activation of this pathway, thereby blocking metamorphosis.

JH_Signaling_Pathway cluster_cell Insect Cell JH Juvenile Hormone or this compound Receptor JH Receptor (e.g., Met) JH->Receptor Binds Complex Activated Receptor Complex Receptor->Complex Activates Krh1_gene Kr-h1 Gene Complex->Krh1_gene Induces Expression Krh1_protein Kr-h1 Protein Krh1_gene->Krh1_protein Translates Adult_genes Adult Specifying Genes Krh1_protein->Adult_genes Represses Larval_state Maintenance of Larval State Krh1_protein->Larval_state Maintains Metamorphosis Metamorphosis Blocked Adult_genes->Metamorphosis

Caption: Juvenile Hormone (JH) signaling pathway activated by this compound.

Physiological and Developmental Effects

This compound's disruption of hormonal balance manifests in a variety of lethal and sub-lethal effects across different insect species and life stages.

  • Inhibition of Metamorphosis : The most prominent effect is the failure of late-instar larvae to pupate or of pupae to eclose into viable adults. Treated insects often die during the molt or emerge as non-viable intermediates with both larval and adult characteristics.

  • Reproductive Disruption : In adult insects, this compound can severely impair reproduction. In the oriental cockroach, Blatta orientalis, females exposed as nymphs were rendered sterile. Males exposed as nymphs and paired with untreated females produced oothecae with extremely low viability (0-7.1% hatch rate). In the moth Helicoverpa armigera, this compound treatment in adults down-regulated pheromone production and inhibited binding of the pheromone biosynthesis-activating neuropeptide (PBAN) to its receptor, affecting mating behavior and success.

  • Ovicidal and Larvicidal Effects : this compound can be ovicidal, preventing eggs from hatching. When applied to early instars, it can interfere with normal molting processes, leading to mortality before the final larval stage.

  • Cellular Effects : Studies on the Spodoptera frugiperda Sf21 cell line have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose-dependent manner. This suggests a cytotoxic mode of action at the cellular level, contributing to its overall insecticidal effect.

Quantitative Efficacy and Toxicity Data

The biological activity of this compound varies significantly among target and non-target organisms. The following tables summarize key quantitative data from various studies.

Table 1: Insecticidal Efficacy of this compound
SpeciesLife StageMetricValueExposure TimeReference
Spodoptera frugiperda (Sf21 cell line)CellsIC₅₀28 nM48 hours
Blatta orientalis (Oriental Cockroach)NymphAdult Emergence Reduction45-75%Chronic
Chrysoperla rufilabris (Green Lacewing)EggSurvival Rate66.7%N/A
3rd Instar LarvaSurvival Rate6.7-16.7%N/A
PupaMortality Rate90.0-93.3%N/A
Table 2: Ecotoxicological Profile of this compound
Organism GroupSpeciesMetricValueReference
Mammals RatAcute Oral LD₅₀>10,000 mg/kg
RatAcute Dermal LD₅₀>2,000 mg/kg
RatAcute Inhalation LC₅₀>0.480 mg/L
Birds Anas platyrhynchos (Mallard Duck)Acute Oral LD₅₀>3,000 mg/kg
Colinus virginianus (Bobwhite Quail)Dietary LC₅₀~11,000 ppm
Fish Oncorhynchus mykiss (Rainbow Trout)96-hr LC₅₀1.6 mg/L (1.6 ppm)
Lepomis macrochirus (Bluegill Sunfish)96-hr LC₅₀1.86 ppm
Aquatic Invertebrates Daphnia magnaChronic (Reproduction)Effects at >1.6 ng/L
Homarus gammarus (European Lobster)Chronic (Zoea)Moult inhibition50 µg/L

Experimental Protocols

Evaluating the efficacy of an IGR like this compound requires detailed bioassays that track developmental and reproductive parameters. Below is a generalized protocol for a chronic exposure larval bioassay.

Generalized Protocol: Chronic Larval Feeding Bioassay
  • Insect Rearing :

    • Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

    • Provide a standardized artificial diet or natural host material. For the bioassay, use early instars (e.g., 2nd or 3rd) to ensure exposure occurs during critical developmental periods.

  • Test Substance Preparation :

    • Prepare a stock solution of technical grade this compound in a suitable organic solvent (e.g., acetone).

    • Perform serial dilutions to create a range of desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 ppb).

    • Incorporate each concentration into the artificial diet. A solvent control (diet with acetone only) and a negative control (untreated diet) must be included. Allow the solvent to evaporate completely before presenting the diet to the insects.

  • Bioassay Procedure :

    • Place individual larvae into separate wells of a multi-well plate or small petri dishes containing the treated diet.

    • Use a minimum of 30 individuals per concentration, with at least three replications.

    • Maintain the bioassay under the same controlled environmental conditions as the main colony.

    • Provide fresh treated diet as needed (e.g., every 2-3 days).

  • Data Collection and Endpoints :

    • Monitor daily for mortality.

    • Record the duration of each larval instar and the total time to pupation.

    • Note any morphological abnormalities or developmental failures (e.g., failure to molt, formation of intermediates).

    • Calculate the percentage of successful pupation and adult emergence for each concentration.

    • For emerged adults, assess reproductive parameters such as fecundity (eggs laid per female) and fertility (egg hatch rate).

  • Statistical Analysis :

    • Use probit analysis to calculate lethal concentrations (e.g., LC₅₀) and effective concentrations (e.g., EC₅₀ for emergence inhibition).

    • Employ ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences in developmental time, fecundity, and fertility among treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase rearing 1. Insect Colony Rearing (Age Synchronized) prep 2. Treatment Preparation (this compound Dilutions in Diet) rearing->prep assay 3. Bioassay Setup (Individual Larval Exposure) prep->assay monitoring 4. Daily Monitoring & Maintenance (Mortality, Development) assay->monitoring collection 5. Endpoint Data Collection (Pupation, Emergence, Reproduction) monitoring->collection stats 6. Statistical Analysis (LC50, ANOVA) collection->stats

Caption: General workflow for evaluating an insect growth regulator.

Mechanisms of Insecticide Resistance

The development of resistance is a significant challenge in pest management. While this compound's unique mode of action makes it effective against populations resistant to neurotoxins, resistance to JHAs can still evolve. The primary mechanisms include:

  • Metabolic Resistance : This is the most common form, where insects evolve enhanced enzymatic systems to detoxify the insecticide before it reaches its target site. Key enzyme families involved include cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and carboxylesterases (CarE), which can metabolize carbamates.

  • Target-Site Resistance : This involves genetic mutations in the target protein (the JH receptor) that reduce its binding affinity for the insecticide. This prevents the JHA from effectively activating the signaling pathway.

  • Penetration Resistance : Some insects may develop a less permeable cuticle, which slows the absorption of the insecticide into the body, allowing more time for metabolic detoxification.

  • Behavioral Resistance : Resistant insects may learn to avoid contact with the treated surfaces or food, reducing their exposure to a lethal dose.

Resistance_Mechanisms center_node Insect Population Under Selection Pressure target Target-Site Resistance (Altered JH Receptor) center_node->target metabolic Metabolic Resistance (Enhanced Detoxification via P450s, Esterases, GSTs) center_node->metabolic penetration Penetration Resistance (Thicker/Modified Cuticle) center_node->penetration behavioral Behavioral Resistance (Avoidance of Toxin) center_node->behavioral

References

Fenoxycarb's Toxicological Profile on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator (IGR) by mimicking the action of juvenile hormone, thereby disrupting the molting and development of target pests.[1][2] While effective in pest management, its non-neurotoxic mode of action does not preclude effects on non-target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including aquatic invertebrates, fish, birds, bees, and soil organisms. It synthesizes quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and presents visual representations of its mode of action and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental safety assessment.

Mechanism of Action

This compound is a non-neurotoxic carbamate that acts as a juvenile hormone analog (JHA).[1] It mimics the effects of endogenous juvenile hormones in insects, which are crucial for regulating metamorphosis, reproduction, and other physiological processes. By binding to juvenile hormone receptors, this compound disrupts the normal hormonal balance in insects, leading to developmental abnormalities and ultimately, mortality. This can manifest as the inhibition of metamorphosis to the adult stage, interference with the molting of early instar larvae, and ovicidal effects.

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Caption: Generalized signaling pathway of this compound as a juvenile hormone analog.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. The following sections summarize the available quantitative data.

Aquatic Organisms

This compound is recognized for its toxicity to aquatic life, particularly invertebrates.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesEndpointDurationValueToxicity ClassificationReference(s)
Fish
Rainbow Trout (Oncorhynchus mykiss)96-hour LC5096 hours1.6 mg/LModerately Toxic
Bluegill Sunfish (Lepomis macrochirus)96-hour LC5096 hours1.86 mg/LModerately Toxic
Carp (Cyprinus carpio)96-hour LC5096 hours10.3 mg/LModerately Toxic
Estuarine/Marine Fish (Silverside Minnow)96-hour LC5096 hours1.07 ppmHighly Toxic
Invertebrates
Daphnia magna48-hour EC5048 hours0.4 ppmHighly Toxic
Daphnia magnaChronic NOEC->1.6 ng/LHighly Toxic
Estuarine/Marine Invertebrates96-hour LC50/EC5096 hours0.15 - 2.2 ppmHighly to Moderately Toxic

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Avian Species

This compound is considered to be practically non-toxic to birds on an acute basis.

Table 2: Acute and Dietary Toxicity of this compound to Avian Species

SpeciesEndpointValueToxicity ClassificationReference(s)
Mallard Duck (Anas platyrhynchos)Oral LD50>3000 mg/kgPractically Non-toxic
Bobwhite Quail (Colinus virginianus)Oral LD50>7000 mg/kgPractically Non-toxic
Bobwhite Quail (Colinus virginianus)Dietary LC5011,574 ppmPractically Non-toxic

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population.

Honey Bees (Apis mellifera)

The toxicity of this compound to honey bees is generally considered to be low to moderate. However, it can affect the emergence of adults at very low doses.

Table 3: Toxicity of this compound to Honey Bees

Exposure RouteEndpointValueReference(s)
Oral (Adults)24-hour LC50>1000 ppm
Larval Exposure (affecting adult emergence)->6 ng/larva
Soil Organisms

While this compound is reported to degrade relatively quickly in soil, it can pose a risk to certain soil-dwelling organisms.

Table 4: Toxicity of this compound to Soil Organisms

SpeciesEndpointDurationValueReference(s)
Yuukianura szeptyckii (Collembola)Adult LC5028 days955.2 mg/kg
Yuukianura szeptyckii (Collembola)Juvenile Production EC5028 days0.2 mg/kg
Yuukianura szeptyckii (Collembola)Juvenile Production NOEC28 days<0.15 mg/kg

Standardized Experimental Protocols

The assessment of this compound's toxicity to non-target organisms relies on standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data across different laboratories.

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Ecotoxicological_Testing_Workflow cluster_Planning Test Planning & Preparation cluster_Execution Test Execution cluster_Analysis Data Analysis & Reporting Test_Substance Test Substance (this compound) Preparation Exposure Exposure of Organisms to Test Concentrations Test_Substance->Exposure Test_Organisms Acclimation of Test Organisms Test_Organisms->Exposure Test_System Test System Setup (e.g., aquaria, soil microcosms) Test_System->Exposure Observation Regular Observation (Mortality, Sub-lethal Effects) Exposure->Observation Data_Collection Data Collection Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., LC50/EC50 determination) Data_Collection->Statistical_Analysis Reporting Reporting of Results (according to guidelines) Statistical_Analysis->Reporting

Caption: A generalized experimental workflow for ecotoxicological testing.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50). Key parameters include:

    • Test Species: Rainbow trout (Oncorhynchus mykiss) or other recommended species.

    • Test Conditions: Static, semi-static, or flow-through systems with controlled temperature, pH, and dissolved oxygen.

    • Exposure: Fish are exposed to a range of concentrations of the test substance.

    • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of Daphnia magna are immobilized (EC50).

    • Test Organisms: Young daphnids (<24 hours old).

    • Test Conditions: Static test with a defined medium, temperature, and light cycle.

    • Exposure: Daphnids are exposed to at least five concentrations of the test substance.

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

Avian Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD 223): This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds.

    • Test Species: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).

    • Procedure: A single oral dose of the test substance is administered to the birds.

    • Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.

  • Avian Dietary Toxicity Test (OECD 205): This test determines the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).

Honey Bee Toxicity Testing
  • Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test assesses the acute oral toxicity (LD50) to adult worker honey bees.

    • Procedure: Bees are fed a sucrose solution containing various concentrations of the test substance for a defined period.

    • Observations: Mortality is recorded at 24 and 48 hours, and can be extended up to 96 hours.

  • Honeybees, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact toxicity (LD50) by applying the test substance directly to the thorax of adult worker honey bees.

    • Procedure: A defined volume of the test substance in a suitable solvent is applied to each bee.

    • Observations: Mortality is recorded at 24 and 48 hours, with a possible extension to 96 hours.

Soil Organism Toxicity Testing
  • Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217): These tests evaluate the effects of chemicals on the key microbial functions of nitrogen and carbon cycling in the soil.

    • Procedure: Soil is treated with the test substance and incubated under controlled conditions. The rates of nitrate formation (nitrogen transformation) or glucose-induced respiration (carbon transformation) are measured over time.

Environmental Fate and Bioaccumulation

This compound is stable to hydrolysis but is susceptible to photodegradation in water, with a half-life of approximately 5 hours. In soil, it dissipates rapidly, with residues often undetectable 3 days after application. It has a low potential for leaching due to moderate to strong soil binding. Fish exposed to this compound in water can bioaccumulate it to concentrations 300 times greater than the surrounding water; however, they rapidly eliminate 99% of the residues within two weeks when returned to clean water.

Logical Relationships of Toxicological Effects

The toxicological effects of this compound on non-target organisms are a function of its intrinsic toxicity, the level and duration of exposure, and the susceptibility of the organism.

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Fenoxycarb_Toxicological_Relationships cluster_Exposure Environmental Compartments & Exposure cluster_Organisms Non-Target Organisms cluster_Effects Toxicological Effects This compound This compound Application Water Water Contamination (Runoff, Drift) This compound->Water Soil Soil Contamination This compound->Soil Forage Contaminated Forage (Pollen, Nectar) This compound->Forage Aquatic_Invertebrates Aquatic Invertebrates Water->Aquatic_Invertebrates Fish Fish Water->Fish Soil_Organisms Soil Organisms Soil->Soil_Organisms Bees Bees Forage->Bees Birds Birds Aquatic_Invertebrates->Birds Food Chain Transfer High_Toxicity High Toxicity (Immobilization, Mortality) Aquatic_Invertebrates->High_Toxicity Fish->Birds Food Chain Transfer Moderate_Toxicity Moderate Toxicity (Mortality) Fish->Moderate_Toxicity Low_Moderate_Toxicity Low to Moderate Toxicity (Developmental Effects) Bees->Low_Moderate_Toxicity Low_Toxicity Low to Practically Non-Toxic Birds->Low_Toxicity Soil_Organisms->High_Toxicity to sensitive species

Caption: Logical relationships of this compound's toxicological effects on non-target organisms.

Conclusion

This compound exhibits a varied toxicological profile across different non-target organisms. While it demonstrates low acute toxicity to birds, it is moderately to highly toxic to fish and highly toxic to aquatic invertebrates, particularly Daphnia. Its impact on honey bees appears to be more subtle, primarily affecting developmental stages. Certain soil organisms have also been shown to be sensitive to this compound. A thorough understanding of its effects on non-target species, guided by standardized testing protocols, is essential for conducting comprehensive environmental risk assessments and ensuring its responsible use in pest management programs. This guide provides a foundational resource for professionals engaged in these critical evaluations.

References

The Impact of Fenoxycarb on Insect Metamorphosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, functions as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This disruption of the endocrine system interferes with the normal course of insect metamorphosis, leading to significant developmental abnormalities and mortality. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental evaluation of this compound's impact on insect development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in entomology, pest management, and insecticide development.

Introduction to this compound

This compound is a non-neurotoxic carbamate that exhibits high juvenile hormone activity.[1] Unlike traditional carbamate insecticides that target the nervous system, this compound's mode of action is specific to the hormonal regulation of insect development, making it a valuable tool for integrated pest management (IPM) programs.[2] It is effective against a wide range of insect pests, including those in the orders Lepidoptera, Coleoptera, and Diptera. Its primary mechanism involves acting as an agonist to the juvenile hormone receptor, thereby preventing the decline in JH titer that is essential for initiating metamorphosis.[3]

Mode of Action: The Juvenile Hormone Signaling Pathway

Insect metamorphosis is primarily regulated by two key hormones: ecdysone and juvenile hormone (JH). Ecdysone initiates molting, while JH dictates the nature of the molt. High levels of JH maintain the larval state, while a decrease in JH concentration allows for the transition to pupal and adult stages.

This compound, as a JH analog (JHA), binds to the juvenile hormone receptor complex.[3] This receptor is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as Steroid Receptor Coactivator (SRC) or FISC.[4] The binding of this compound to Met triggers a conformational change that allows the Met-Tai complex to bind to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

One of the key downstream targets of the JH receptor complex is the transcription factor Krüppel-homolog 1 (Kr-h1). Activation of the JH pathway by this compound leads to the upregulation of Kr-h1. Kr-h1, in turn, represses the expression of genes that are essential for metamorphosis, effectively blocking the transition from the larval to the pupal stage. This sustained expression of "juvenile" genes prevents the insect from completing its life cycle.

JH_Signaling_Pathway cluster_cell Insect Cell FEN This compound (JHA) Met Met FEN->Met Binds to Met_Tai Met-Tai Complex Met->Met_Tai Tai Tai Tai->Met_Tai JHRE JH Response Element (JHRE) on DNA Met_Tai->JHRE Binds to Krh1_gene Kr-h1 Gene JHRE->Krh1_gene Activates Transcription Krh1_protein Kr-h1 Protein Krh1_gene->Krh1_protein Translation Meta_genes Metamorphosis Genes Krh1_protein->Meta_genes Represses Transcription outside Metamorphosis Blocked Meta_genes->outside

Figure 1: Simplified Juvenile Hormone Signaling Pathway Activated by this compound.

Physiological and Morphological Effects on Insect Metamorphosis

Exposure to this compound during sensitive developmental stages can induce a range of effects, from sublethal developmental delays to outright mortality. The specific outcomes are often dose-dependent and vary between insect species.

Commonly Observed Effects:

  • Inhibition of Pupation: Larvae treated with effective concentrations of this compound often fail to pupate and may undergo supernumerary larval molts, resulting in giant larvae that eventually die without reaching the pupal stage.

  • Formation of Intermediates: Incomplete metamorphosis can lead to the formation of larval-pupal or pupal-adult intermediates. These individuals exhibit a mosaic of characteristics from different developmental stages and are non-viable.

  • Ovicidal and Larvicidal Activity: this compound can be toxic to eggs and early larval instars, preventing hatching or causing mortality shortly after.

  • Reduced Fecundity and Fertility: Sublethal doses in adults can lead to a reduction in the number of eggs laid and their viability.

  • Developmental Delays: Even at low concentrations, this compound can prolong the duration of larval instars.

Quantitative Data on this compound's Effects

The efficacy of this compound varies significantly across different insect species and developmental stages. The following tables summarize key quantitative data from various studies.

Insect SpeciesOrderBioassay TypeParameterValueReference
Plutella xylostella (Diamondback Moth)LepidopteraLeaf DipLC1021.58 mg/L
LC2543.25 mg/L
LC5093.62 mg/L
Helicoverpa armigera (Cotton Bollworm)LepidopteraArtificial DietLC103.42 mg/L
LC255.53 mg/L
LC509.12 mg/L
LC9025.99 mg/L
Corcyra cephalonica (Rice Moth)LepidopteraTopical Application0.025% solution45% larval mortality
1.0% solution91% larval mortality
Chrysoperla carnea (Green Lacewing)NeuropteraTopical Application0.07 µ g/larva Disrupted metamorphosis
0.14 µ g/larva Significant metamorphosis inhibition
0.75 µ g/larva Nearly all larvae showed disrupted metamorphosis
Spodoptera frugiperda (Fall Armyworm)LepidopteraCell Culture (Sf21)IC50 (48h)28 nM

Table 1: Lethal and Sublethal Concentrations of this compound for Various Insect Species.

Insect SpeciesOrderThis compound ConcentrationEffectReference
Plutella xylostellaLepidopteraLC10 (21.58 mg/L)Fecundity reduced to 71.06 eggs/female (control: 169.40)
LC25 (43.25 mg/L)Fecundity reduced to 40.60 eggs/female
Helicoverpa armigeraLepidopteraLC10 (3.42 mg/L)Pupal weight decreased by 7.7%
LC25 (5.53 mg/L)Pupal weight decreased by 8.7%; Fecundity reduced by 23.2%; Fertility reduced by 46.3%
Corcyra cephalonicaLepidoptera0.025% solution23% formation of larval-pupal mosaics

Table 2: Sublethal Effects of this compound on Insect Development and Reproduction.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of this compound's effects. Below are methodologies for common bioassays.

Topical Application Bioassay

This method is used to determine the dose-response relationship of a direct application of the insecticide to the insect's cuticle.

Materials:

  • This compound (technical grade)

  • Acetone (or other suitable solvent)

  • Micropipette or micro-applicator

  • Insect rearing containers

  • Test insects (e.g., late-instar larvae)

  • Fume hood

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: In a fume hood, accurately weigh a precise amount of technical grade this compound and dissolve it in a known volume of acetone to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations. A minimum of five concentrations plus a solvent-only control is recommended.

  • Insect Handling: Anesthetize the test insects (e.g., with CO2 or by chilling) to immobilize them.

  • Application: Using a calibrated micropipette or micro-applicator, apply a small, consistent volume (typically 0.5-1.0 µL) of each this compound dilution to the dorsal thoracic region of each insect. Treat a control group with the solvent alone.

  • Observation: Place the treated insects in individual containers with a food source and maintain them under standard rearing conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Data Collection: Monitor the insects daily and record mortality, developmental abnormalities (e.g., failure to pupate, formation of intermediates), and the timing of molts. Continue observations until all control insects have emerged as adults or died.

  • Data Analysis: Calculate mortality rates, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LD50 (lethal dose for 50% of the population) or ED50 (effective dose for a specific sublethal effect).

Dietary Bioassay

This method assesses the effects of this compound when ingested by the insect.

Materials:

  • This compound

  • Artificial insect diet

  • Solvent (e.g., acetone)

  • Bioassay containers (e.g., multi-well plates or small cups)

  • Test insects

Procedure:

  • Preparation of Treated Diet: Prepare a series of this compound solutions in a volatile solvent. Mix a known volume of each solution into a specific amount of the artificial diet. Allow the solvent to evaporate completely. A control diet should be prepared with the solvent only.

  • Insect Exposure: Place a single larva into each bioassay container with a portion of the treated or control diet.

  • Incubation: Maintain the bioassay containers under controlled environmental conditions.

  • Data Collection: Record mortality and sublethal effects as described in the topical application bioassay.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration for 50% of the population).

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis rearing Insect Rearing (Synchronized Cohort) topical Topical Application rearing->topical dietary Dietary Incorporation rearing->dietary control Control Group (Solvent Only) rearing->control solutions Prepare this compound Serial Dilutions solutions->topical solutions->dietary incubation Incubate under Controlled Conditions topical->incubation dietary->incubation control->incubation monitoring Daily Monitoring for: - Mortality - Developmental Stage - Abnormalities incubation->monitoring probit Probit Analysis monitoring->probit sublethal_analysis Analyze Sublethal Effects monitoring->sublethal_analysis lc50 Calculate LC50/LD50 probit->lc50

Figure 2: General Experimental Workflow for this compound Bioassays.

Conclusion

This compound's mode of action as a juvenile hormone analog makes it a highly effective insect growth regulator. By disrupting the endocrine signaling that governs metamorphosis, it induces a range of lethal and sublethal effects that can effectively control pest populations. Understanding the intricacies of the juvenile hormone signaling pathway and employing standardized experimental protocols are essential for accurately evaluating the efficacy of this compound and for the development of new, targeted insect control strategies. This guide provides a foundational resource for researchers to further explore the multifaceted impacts of this important insecticide.

References

A Comprehensive Technical Review of Fenoxycarb Research

Author: BenchChem Technical Support Team. Date: November 2025

Fenoxycarb, a carbamate insecticide, serves as a potent insect growth regulator (IGR). Unlike neurotoxic carbamates, its mode of action is specific to insects, mimicking the activity of juvenile hormone (JH) to disrupt developmental processes.[1][2] This technical guide provides an in-depth review of the existing research on this compound, focusing on its mechanism of action, toxicological profile, environmental fate, and the analytical methods for its detection. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₁₇H₁₉NO₄.[2][3] It is characterized by low water solubility and low vapor pressure, indicating it has a limited tendency to volatilize into the atmosphere.[1] Its high octanol-water partition coefficient (Kow) suggests a propensity to adsorb to organic matter.

PropertyValueReferences
Chemical Name ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
CAS Number 79127-80-3
Molecular Weight 301.34 g/mol
Water Solubility 6 mg/L at 20°C
Melting Point 53-54 °C
Vapor Pressure 7.8 x 10⁻³ mPa at 20°C
Octanol-Water Coefficient (log Kow) 4.30
Soil Adsorption Coefficient (Koc) 1500

Mode of Action: Juvenile Hormone Mimicry

This compound's insecticidal activity stems from its function as a juvenile hormone analog (JHA). In insects, metamorphosis and development are controlled by the interplay between ecdysone (the molting hormone) and juvenile hormone. High titers of JH maintain the larval state, while its absence allows for metamorphosis into the adult stage.

This compound mimics the physiological effects of JH. It binds to the juvenile hormone receptor complex but is resistant to degradation by the insect's native juvenile hormone esterases. This leads to a persistently high level of JH activity, which has several key consequences depending on the life stage exposed:

  • Ovicidal Effects: Exposure of newly laid eggs halts embryonic development, preventing them from hatching.

  • Larval Effects: It interferes with the molting of early-instar larvae. In later instars, it prevents metamorphosis, causing the final adult to retain larval characteristics, rendering it unable to reproduce.

  • Apoptosis Induction: Studies on the Spodoptera frugiperda (Sf21) cell line have shown that this compound can induce apoptosis in a concentration- and time-dependent manner. This includes morphological changes like membrane blebbing, cell size reduction, and nuclear condensation.

The following diagram illustrates the disruptive effect of this compound on the insect endocrine signaling pathway that governs metamorphosis.

G cluster_normal Normal Insect Development cluster_this compound This compound-Disrupted Development JH Juvenile Hormone (JH) (High Level) Molt Larval Molt JH->Molt Ecdysone_low Ecdysone Ecdysone_low->Molt Larva Larva Molt->Larva Maintains larval state JH_low Juvenile Hormone (JH) (Low Level) Pupa Pupa JH_low->Pupa Ecdysone_high Ecdysone Ecdysone_high->Pupa Adult Adult Pupa->Adult Metamorphosis This compound This compound (JH Analog) JH_Receptor JH Receptor This compound->JH_Receptor Binds & persists Block Metamorphosis Blocked JH_Receptor->Block Abnormal Abnormal Adult (Sterile, Larval Features) Block->Abnormal

Caption: this compound disrupts insect metamorphosis by mimicking juvenile hormone.

Toxicological Profile

This compound exhibits a selective toxicity profile, being highly effective against target insects while demonstrating low acute toxicity to mammals and birds.

Mammalian and Avian Toxicity

The compound is considered practically non-toxic to mammals via oral and dermal routes. Studies in rats show an oral LD50 greater than 10,000 mg/kg and a dermal LD50 greater than 2,000 mg/kg. Metabolism in rats is rapid, with approximately 90-92% of a dose excreted within 96 hours. It is also practically non-toxic to birds, with high LD50 and dietary LC50 values observed in species like mallard ducks and bobwhite quail.

SpeciesTestValueReferences
RatOral LD50>10,000 mg/kg
RatDermal LD50>2,000 mg/kg
RatInhalation LC50>0.480 mg/L
Mallard DuckOral LD50>3,000 mg/kg
Bobwhite QuailOral LD50>7,000 mg/kg
Bobwhite QuailDietary LC50 (8 days)11,574 ppm
Aquatic Organism Toxicity

This compound is rated from moderately to highly toxic to fish and highly toxic to aquatic invertebrates like Daphnia. Chronic exposure can affect the growth and reproduction of these invertebrates at very low concentrations. However, due to its tendency to adsorb to organic matter and its rapid degradation in water via photolysis, its persistence and bioavailability in aquatic environments may be limited.

SpeciesTestValue (mg/L)References
Rainbow TroutLC50 (96h)1.6
Bluegill SunfishLC50 (96h)1.86
CarpLC5010.3
Daphnia sp.LC500.4
Estuarine/Marine FishLC501.07
Estuarine/Marine InvertebratesLC50 / EC500.15 - 2.2

Environmental Fate and Dissipation

The environmental persistence of this compound is influenced by several degradation pathways, with microbial action and photolysis being the most significant.

Fate in Soil

In soil, this compound has low persistence. It binds readily to soil particles, which limits its potential for leaching into groundwater. The primary degradation mechanism is microbial action. Field dissipation studies show rapid primary degradation, though secondary half-lives can be longer.

ParameterValueReferences
Field Dissipation Half-life 14-45 days (overall)
3-5 days (primary)
13-44 days (secondary)
Aerobic Soil Half-life 6.7 hours (primary)
254 days (secondary)
Soil Photolysis Half-life 6-14 days (primary)
73-1351 days (secondary)
Fate in Water

This compound is stable to hydrolysis across a range of pH values. However, it photodegrades rapidly in water, especially in the presence of sunlight. Its strong adsorption to organic matter also helps remove it from the water column.

ParameterValueReferences
Hydrolysis Half-life (pH 7) 3136 days
Aqueous Photolysis Half-life 5 hours to 23 days
Aerobic Aquatic Half-life 19 days

The diagram below illustrates the primary pathways for this compound's dissipation in the environment.

G This compound This compound Applied to Environment Soil Soil Compartment This compound->Soil Application Water Water Compartment This compound->Water Runoff/Drift Air Atmosphere This compound->Air Spray Drift Adsorption Adsorption (Koc: 1500) Soil->Adsorption Microbial Microbial Degradation Soil->Microbial Photolysis_Soil Soil Photolysis Soil->Photolysis_Soil Leaching Leaching (Low Potential) Soil->Leaching Photolysis_Water Aqueous Photolysis (Rapid) Water->Photolysis_Water Hydrolysis Hydrolysis (Stable) Water->Hydrolysis Volatilization Volatilization (Low) Air->Volatilization CO2 Degradation to CO2 Microbial->CO2

Caption: Key environmental fate pathways for this compound after application.

Insect Resistance Mechanisms

As with other insecticides, prolonged use of this compound can lead to the development of resistance in target insect populations. The primary mechanisms of resistance to insecticides include metabolic resistance, target-site resistance, penetration resistance, and behavioral resistance.

  • Metabolic Resistance: This is the most common mechanism, where insects exhibit higher levels or more efficient forms of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases. These enzymes break down the insecticide before it can reach its target site.

  • Target-Site Resistance: This involves genetic mutations in the target protein (in this case, the juvenile hormone receptor) that prevent the insecticide from binding effectively.

  • Penetration Resistance: Modifications to the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification.

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as leaving a treated area.

The following workflow outlines the general process by which insecticide resistance develops and can be identified in a pest population.

G Start Susceptible Insect Population Application Repeated this compound Application Start->Application Selection Selection Pressure Application->Selection ResistantInd Resistant Individuals Survive & Reproduce Selection->ResistantInd Kills susceptible ResistantPop Resistant Population Evolves ResistantInd->ResistantPop Monitoring Resistance Monitoring ResistantPop->Monitoring Bioassay Laboratory Bioassays (Mortality Screening) Monitoring->Bioassay Identifies reduced efficacy MechanismID Mechanism Identification Monitoring->MechanismID DNA DNA-based Tools (Genetic Analysis) MechanismID->DNA Detects target-site mutations Enzyme Enzyme Assays (Metabolic Activity) MechanismID->Enzyme Measures detoxification rates

Caption: Logical workflow for the development and detection of insecticide resistance.

Experimental Protocols

Protocol for Residue Analysis in Agricultural Commodities

The determination of this compound residues in food and environmental samples is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.

Objective: To quantify this compound residues in a solid matrix (e.g., fruit, soil).

Methodology:

  • Sample Preparation (Extraction):

    • Homogenize a representative sample (e.g., 10g of fruit tissue).

    • Extract the homogenized sample with a suitable organic solvent like methanol or acetone.

    • Perform liquid-liquid partitioning using a solvent like dichloromethane to separate this compound from the aqueous phase and polar co-extractives.

  • Cleanup (Purification):

    • Pass the organic extract through a solid-phase extraction (SPE) cartridge, such as Florisil or C18, to remove interfering compounds.

    • Elute the this compound from the cartridge using a solvent mixture (e.g., acetone/hexane).

    • Evaporate the solvent and reconstitute the residue in a small, precise volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS).

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Detection: Monitor the eluent at a specific wavelength (e.g., 240 nm) for UV detection or use selected-ion monitoring (SIM) for MS detection to ensure specificity and sensitivity.

    • Quantification: Create a calibration curve using certified standards of this compound. Compare the peak area of the sample to the calibration curve to determine the concentration. The limit of quantification (LOQ) for such methods is often around 0.04-0.05 mg/kg.

Protocol for In Vitro Cytotoxicity Assay

This protocol is based on studies evaluating the apoptotic effects of this compound on insect cell lines, such as the Sf21 line from Spodoptera frugiperda.

Objective: To determine the cytotoxic effect and median inhibitory concentration (IC50) of this compound on an insect cell line.

Methodology:

  • Cell Culture:

    • Culture Sf21 cells in an appropriate medium (e.g., Grace's Insect Medium supplemented with fetal bovine serum) at a constant temperature (e.g., 27°C).

  • Exposure:

    • Seed the cells into 96-well plates at a specific density and allow them to attach overnight.

    • Prepare a range of this compound concentrations (e.g., from 0.5 nM to 10 µM) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different this compound concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Cytotoxicity Measurement (MTT Assay):

    • After a set exposure time (e.g., 24, 48, 72 hours), add MTT solution ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well.

    • Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals, resulting in a colored solution.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the control wells.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell proliferation.

Conclusion

This compound remains an important tool in integrated pest management due to its specific mode of action as a juvenile hormone analog, which confers low toxicity to most non-target vertebrates. Its environmental profile is characterized by low persistence in soil and rapid photodegradation in water, mitigating risks of long-term contamination. However, its high toxicity to aquatic invertebrates necessitates careful management of its application to prevent runoff into sensitive ecosystems. The development of insect resistance underscores the need for continued monitoring and the implementation of resistance management strategies. Standardized analytical protocols, primarily based on chromatography, are well-established for monitoring its residues, ensuring food safety and environmental protection. Future research should continue to explore its sublethal effects on non-target organisms and the molecular intricacies of resistance mechanisms to ensure its sustainable use.

References

Fenoxycarb: A Technical Guide to its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, is widely utilized in pest control due to its potent activity as an insect growth regulator. Its primary mode of action in insects is the mimicry of juvenile hormone, leading to disruptions in molting and metamorphosis. While effective against target pests, concerns have been raised regarding its potential off-target effects, particularly as an endocrine-disrupting chemical (EDC) in non-target organisms, including vertebrates. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's potential as an endocrine disruptor. It consolidates quantitative data from various studies, details key experimental protocols for assessing its effects, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the evaluation of environmental contaminants and their potential impact on endocrine systems.

Introduction

This compound (ethyl[2-(4-phenoxyphenoxy)-ethyl]carbamate) is a non-neurotoxic carbamate insecticide that functions as an insect growth regulator.[1] Its high efficacy against a range of insect pests has led to its widespread use in agriculture and public health. The primary mechanism of action in insects involves its function as a juvenile hormone analog (JHA).[1] this compound binds to the juvenile hormone receptor (JHR), a complex of the proteins Methoprene-tolerant (Met) and Taiman (Tai), mimicking the action of endogenous juvenile hormone (JH).[2][3] This interaction disrupts the normal hormonal signaling required for insect development, leading to failed metamorphosis and reproductive abnormalities.[1]

While its insecticidal properties are well-documented, the broader environmental impact of this compound, particularly its potential to interfere with the endocrine systems of non-target species, is an area of active investigation. Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. This guide synthesizes the available evidence on this compound's potential to act as an endocrine disruptor in both invertebrates and vertebrates, providing a technical overview for the scientific community.

Primary Mode of Action in Insects: Juvenile Hormone Mimicry

This compound's insecticidal activity is rooted in its ability to act as a potent agonist of the juvenile hormone receptor.

  • Signaling Pathway: In the presence of juvenile hormone or an analog like this compound, the Met-Tai heterodimer is stabilized and binds to juvenile hormone response elements (JHREs) on the DNA. This binding initiates the transcription of target genes that regulate developmental processes, preventing the transition to the adult stage.

G cluster_0 Insect Juvenile Hormone Signaling Pathway This compound This compound (JHA) Met Met This compound->Met JH Juvenile Hormone (JH) JH->Met Active_JHR Active JHR Complex Met->Active_JHR Tai Tai Tai->Active_JHR JHR Inactive JHR Complex JHRE JH Response Element (DNA) Active_JHR->JHRE Transcription Gene Transcription JHRE->Transcription Disruption Disruption of Metamorphosis Transcription->Disruption

Figure 1: this compound's primary mode of action in insects.
Experimental Protocol: Juvenile Hormone Receptor Binding Assay

A common method to assess the interaction of a compound with the juvenile hormone receptor is a competitive binding assay using insect cell lines or in vitro translated receptor proteins.

Objective: To determine the binding affinity of this compound to the juvenile hormone receptor complex.

Materials:

  • Insect cell line (e.g., Sf9) or in vitro transcription/translation kit.

  • Expression vectors for Met and Tai proteins.

  • Radiolabeled juvenile hormone (e.g., [³H]-JH III).

  • Test compound (this compound) at various concentrations.

  • Scintillation counter.

Procedure:

  • Receptor Preparation: Co-express Met and Tai proteins in the chosen system.

  • Binding Reaction: Incubate the receptor preparation with a constant concentration of radiolabeled JH and varying concentrations of this compound.

  • Separation: Separate the receptor-bound from free radiolabeled JH using a suitable method (e.g., filter binding assay).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled JH (IC50).

Effects on Non-Target Invertebrates

The endocrine system of other arthropods, particularly crustaceans, shares similarities with that of insects. Consequently, this compound has been shown to exert endocrine-disrupting effects on these non-target organisms.

Daphnia magna: A Model for Ecotoxicological Assessment

Daphnia magna, a small freshwater crustacean, is a standard model organism in ecotoxicology. Studies have shown that this compound can affect its reproduction and development.

Table 1: Effects of this compound on Daphnia magna

EndpointEffect ConcentrationReference
Acute Immobilization (48h EC50)210 - 860 µg/L
Chronic Reproduction (21d EC50 - male induction)0.45 - 10 µg/L
Chronic Reproduction (21d NOEC)0.0016 µg/L
Experimental Protocol: Daphnia magna Reproduction Test (OECD 211)

This test assesses the impact of chemicals on the reproductive output of Daphnia magna.

Objective: To determine the concentration of this compound that affects the reproduction of Daphnia magna over a 21-day period.

Procedure:

  • Test Organisms: Use young female daphnids (<24 hours old).

  • Exposure: Expose daphnids individually to a range of this compound concentrations and a control in a semi-static or flow-through system for 21 days.

  • Feeding: Feed the daphnids daily.

  • Observations: Record mortality and the number of living offspring produced daily.

  • Endpoints: Calculate the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC50) for reproductive effects can also be determined.

G cluster_1 OECD 211: Daphnia magna Reproduction Test Workflow start Start: Young female Daphnia (<24h) exposure 21-day exposure to this compound concentrations start->exposure daily Daily: Count offspring, Record mortality, Feed exposure->daily daily->exposure Repeat for 21 days end End of Test (Day 21) daily->end analysis Data Analysis: Calculate NOEC, LOEC, ECx for reproduction end->analysis

Figure 2: Workflow for the OECD 211 Daphnia magna reproduction test.

Potential Endocrine Disruption in Vertebrates

The evidence for this compound's endocrine-disrupting potential in vertebrates is an area of growing research. The primary targets of concern are the thyroid and steroid hormone systems.

Thyroid Hormone System Disruption

The thyroid hormone system is crucial for development, metabolism, and neurological function in vertebrates. Some studies suggest that this compound may interfere with this system.

  • Amphibian Metamorphosis Assay: The metamorphosis of amphibian larvae is highly dependent on thyroid hormones, making it a sensitive model for detecting thyroid-disrupting chemicals. The Amphibian Metamorphosis Assay (AMA), OECD Test Guideline 231, is a standardized method for this purpose.

Experimental Protocol: Amphibian Metamorphosis Assay (OECD 231)

Objective: To screen for substances that may interfere with the hypothalamo-pituitary-thyroid (HPT) axis in Xenopus laevis.

Procedure:

  • Test Organisms: Use Xenopus laevis tadpoles at Nieuwkoop and Faber (NF) stage 51.

  • Exposure: Expose tadpoles to at least three concentrations of this compound and a control for 21 days.

  • Endpoints:

    • Morphological: Developmental stage (NF stage), hind limb length, snout-vent length, and body weight are measured at day 7 and day 21.

    • Histological: Thyroid gland histology is examined at day 21 to assess for effects on follicular cell size and colloid content.

  • Data Analysis: Compare the developmental and histological endpoints between the control and this compound-treated groups.

G cluster_2 OECD 231: Amphibian Metamorphosis Assay Workflow start Start: Xenopus laevis tadpoles (NF stage 51) exposure 21-day exposure to this compound start->exposure day7 Day 7: Measure developmental stage & hind limb length exposure->day7 day21 Day 21: Measure developmental stage, hind limb length, SVL, weight exposure->day21 day7->exposure histology Thyroid Gland Histopathology day21->histology analysis Data Analysis day21->analysis histology->analysis

Figure 3: Workflow for the OECD 231 Amphibian Metamorphosis Assay.
Steroidogenesis and Reproductive Effects

This compound may also interfere with the synthesis and regulation of steroid hormones, such as androgens and estrogens.

  • In Vitro Steroidogenesis Assay (H295R cells): The human adrenocortical carcinoma cell line (H295R) is capable of producing all the steroid hormones and is used in the OECD Test Guideline 456 to screen for chemicals that affect steroidogenesis.

Table 2: Toxicity of this compound to Vertebrates

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96h LC501.6 mg/L
Bluegill Sunfish (Lepomis macrochirus)96h LC501.86 mg/L
Carp (Cyprinus carpio)96h LC5010.3 mg/L
Mallard Duck (Anas platyrhynchos)Acute Oral LD50>3000 mg/kg
Bobwhite Quail (Colinus virginianus)Acute Oral LD50>7000 mg/kg
Bobwhite Quail (Colinus virginianus)Dietary LC50~11,000 ppm
Rat (Rattus norvegicus)Acute Oral LD50>10,000 mg/kg
Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)

Objective: To identify substances that affect the production of 17β-estradiol and testosterone in H295R cells.

Procedure:

  • Cell Culture: Culture H295R cells in a multi-well plate format.

  • Exposure: Expose the cells to a range of this compound concentrations for 48 hours.

  • Hormone Measurement: Collect the cell culture medium and quantify the concentrations of testosterone and 17β-estradiol using methods such as ELISA or LC-MS/MS.

  • Cytotoxicity Assessment: Concurrently assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Data Analysis: Compare hormone production in this compound-treated cells to that in control cells.

Other Potential Mechanisms of Endocrine Disruption
  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a key role in lipid metabolism and have been implicated as targets for some EDCs. While direct evidence for this compound is limited, its chemical structure warrants investigation into potential interactions with PPARs, particularly PPARγ.

  • Aromatase Activity: Aromatase is a key enzyme in the synthesis of estrogens from androgens. Inhibition of aromatase activity is a known mechanism of endocrine disruption.

  • Retinoid X Receptor (RXR): RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, including the thyroid hormone receptor and PPARs. Interference with RXR signaling could have widespread effects on endocrine function.

Summary and Future Directions

This compound is a potent insect growth regulator with a well-defined mode of action as a juvenile hormone analog in insects. Evidence also indicates that it can act as an endocrine disruptor in non-target invertebrates, particularly crustaceans like Daphnia magna, at environmentally relevant concentrations.

The potential for this compound to disrupt the endocrine systems of vertebrates is an area that requires further investigation. While standardized assays exist to evaluate effects on the thyroid and steroidogenic pathways, more research is needed to specifically elucidate the molecular mechanisms of this compound's action in these systems. Future research should focus on:

  • Conducting comprehensive studies using standardized protocols (e.g., OECD 231 and 456) to generate robust data on this compound's effects on vertebrate endocrine systems.

  • Investigating the molecular initiating events of this compound's potential endocrine-disrupting activity, including its interaction with nuclear receptors such as thyroid hormone receptors, steroid hormone receptors, PPARs, and RXR.

  • Elucidating the complete signaling pathways affected by this compound in vertebrates to better understand the potential for adverse outcomes.

  • Performing long-term and multi-generational studies to assess the chronic and reproductive effects of this compound exposure in vertebrate models.

A deeper understanding of this compound's potential as an endocrine disruptor is essential for a comprehensive risk assessment and for the development of safer and more targeted pest control strategies.

References

The Genesis of a Juvogen: An In-depth Technical Guide to the Discovery and Development of Fenoxycarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate-based insect growth regulator (IGR), emerged in the early 1980s as a pioneering solution in pest management, offering a targeted approach with reduced non-target toxicity compared to conventional neurotoxic insecticides. This technical guide provides a comprehensive chronicle of the discovery and development of this compound, from its initial synthesis and screening by R. Maag AG to the elucidation of its intricate mechanism of action as a juvenile hormone mimic. This document details the key experimental methodologies that defined its biological activity, presents a compilation of its efficacy against various insect pests, and explores its environmental fate and the development of resistance. Included are detailed diagrams of its signaling pathway and experimental workflows to provide a thorough understanding of this significant insecticide.

Discovery and Initial Development

This compound was first synthesized and its insecticidal properties discovered in 1981 by scientists at the Swiss company R. Maag AG (later integrated into Syngenta)[1]. It was first marketed in 1985 as a novel IGR for the control of a wide spectrum of insect pests[1]. The development of this compound was part of a broader research effort to find more selective insecticides with modes of action distinct from the then-dominant organophosphates and carbamates that targeted the insect nervous system.

Synthesis and Screening

The commercial synthesis of this compound is a multi-step process. It begins with the etherification of 4-phenoxyphenol with 2-chloroethylamine to produce the key intermediate, 2-(4-phenoxyphenoxy)ethylamine. This intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to yield the final this compound molecule[2]. The reaction is typically conducted in an organic solvent such as dichloromethane under controlled temperature and anhydrous conditions to ensure high purity and yield[2].

While specific details of the initial high-throughput screening process that identified this compound are not extensively published, the general approach for discovering novel IGRs at the time involved screening diverse chemical libraries for compounds that could disrupt insect development. Bioassays would have been designed to identify molecules that induced specific developmental abnormalities, such as the failure of larvae to pupate, the formation of larval-pupal intermediates, or the disruption of embryogenesis. Compounds exhibiting such activities would then undergo further chemical optimization to enhance their potency and selectivity. Structure-activity relationship (SAR) studies would have been crucial in refining the molecule to its final, commercially viable form. These studies likely explored modifications to the phenoxy-phenoxy and carbamate moieties to maximize insecticidal activity while minimizing off-target effects[3].

Mechanism of Action: A Juvenile Hormone Mimic

This compound exerts its insecticidal effect by mimicking the action of juvenile hormone (JH), a critical insect hormone that regulates metamorphosis, reproduction, and other physiological processes. Unlike traditional carbamate insecticides, this compound is non-neurotoxic and does not inhibit acetylcholinesterase.

The Juvenile Hormone Signaling Pathway

In insects, the presence of JH during a larval molt ensures that the insect molts into another larval instar. A decline in JH levels is necessary for the transition to the pupal and adult stages. This compound, as a JH mimic, binds to the juvenile hormone receptor (JHR) complex, thereby artificially maintaining a high "JH signal" even when the endogenous JH levels are low. This disrupts the normal developmental program, preventing the insect from reaching the reproductive adult stage.

The core of the JH receptor is a heterodimer of two proteins: Methoprene-tolerant (Met) and Taiman (Tai). This compound acts as an agonist, binding to the ligand-binding pocket of the Met protein. This binding event stabilizes the Met-Tai complex, which then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes. This leads to the transcription of genes that maintain the larval state and repress those that initiate metamorphosis.

JH_Signaling_Pathway Metamorphosis_Blocked Metamorphosis Blocked Larval_Genes Larval_Genes Larval_Genes->Metamorphosis_Blocked Metamorphic_Genes Metamorphic_Genes

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against various insect pests, particularly those in the orders Lepidoptera, Coleoptera, and Hemiptera. Its efficacy is highly dependent on the developmental stage of the insect, with early larval instars and embryos being the most susceptible.

Key Experimental Protocols

The biological activity of this compound was characterized through a series of standardized laboratory bioassays and field trials.

Laboratory Bioassays:

  • Topical Application: A standard method to determine the intrinsic toxicity of the compound. A known concentration of this compound, dissolved in a suitable solvent like acetone, is applied directly to the dorsal thorax of the insect larva. The insects are then monitored for developmental abnormalities and mortality. Doses are typically expressed as micrograms of active ingredient per larva.

  • Diet Incorporation: this compound is incorporated into the artificial diet of the insects at various concentrations. This method assesses the efficacy of the compound when ingested. The concentration is usually expressed in parts per million (ppm) or milligrams of active ingredient per kilogram of diet.

  • Ovicidal Assay: Eggs of the target insect are treated with different concentrations of this compound, either by direct spraying or by exposing the egg-laying substrate. The percentage of egg hatch is then recorded to determine the ovicidal activity.

Experimental_Workflow A A G Efficacy Data A->G Determine LD50 B B B->G Determine LC50 C C C->G Determine Ovicidal Activity D D E E D->E F F E->F H Field Performance Data F->H

Field Trials:

Field trials are conducted to evaluate the performance of this compound under real-world agricultural conditions. This involves applying formulated this compound to crops at recommended rates and monitoring the target pest populations over time. Efficacy is assessed by comparing pest densities and crop damage in treated plots to untreated control plots.

Quantitative Efficacy Data

The following table summarizes some of the available efficacy data for this compound against key insect pests. It is important to note that these values can vary depending on the specific bioassay conditions, insect strain, and formulation.

Target PestOrderDevelopmental StageBioassay MethodEfficacy MetricValueReference
Codling Moth (Cydia pomonella)LepidopteraLarvaDiet IncorporationLC500.1 - 1.0 ppm
Rice Moth (Corcyra cephalonica)Lepidoptera3rd Instar LarvaDiet IncorporationLC50~0.01 ppm
Mosquitoes (Culicidae spp.)DipteraLarvaWater TreatmentLC50Varies by species
Fire Ants (Solenopsis invicta)HymenopteraBroodBait-Effective Control
Rainbow Trout (Oncorhynchus mykiss)--Water ExposureLC50 (96h)1.6 mg/L
Bluegill Sunfish (Lepomis macrochirus)--Water ExposureLC50 (96h)1.86 mg/L
Daphnia magna--Water ExposureEC50 (48h)0.4 mg/L

Metabolism and Environmental Fate

Understanding the metabolism and environmental fate of this compound is crucial for assessing its environmental impact and ensuring its safe use.

Metabolism in Insects

In insects, this compound is metabolized by various detoxification enzymes, primarily cytochrome P450 monooxygenases. The metabolic pathways can involve hydroxylation of the aromatic rings and cleavage of the ether and carbamate linkages. The rate and pathways of metabolism can vary significantly between insect species, which can contribute to its selective toxicity.

Environmental Fate
  • Soil: this compound has a low potential for leaching into groundwater due to its strong adsorption to soil organic matter. Its dissipation in soil is relatively rapid, with a half-life of a few days to a few weeks, depending on soil type and environmental conditions.

  • Water: this compound is stable to hydrolysis in water at neutral pH. However, it is susceptible to photolysis, with a half-life of a few hours in direct sunlight. In aquatic environments, it tends to partition from the water column to the sediment.

  • Plants: this compound is readily absorbed by plants and is metabolized over time. The residues in plants generally decline to low levels by harvest.

Resistance to this compound

As with many insecticides, prolonged and repeated use of this compound has led to the development of resistance in some insect populations. The primary mechanisms of resistance to this compound include:

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s and esterases, can lead to the rapid breakdown of this compound before it can reach its target site. This is considered the most common mechanism of resistance to IGRs.

  • Target-Site Resistance: Mutations in the Met protein, the binding site of this compound, can reduce its binding affinity, thereby conferring resistance. While less common than metabolic resistance, target-site resistance has been documented for other JH mimics.

  • Reduced Penetration: Changes in the insect's cuticle can reduce the rate of this compound absorption, providing a degree of resistance.

Management strategies to mitigate the development of resistance include rotating this compound with insecticides that have different modes of action, using it as part of an integrated pest management (IPM) program, and avoiding its use as a standalone, long-term solution.

Conclusion

The discovery and development of this compound marked a significant advancement in insecticide science. Its novel mode of action as a juvenile hormone mimic provided a valuable tool for the selective control of a wide range of insect pests. Its favorable toxicological profile compared to older neurotoxic insecticides has made it an important component of many IPM programs. However, the emergence of resistance highlights the ongoing need for responsible stewardship and the continued development of new and innovative pest management solutions. This in-depth guide provides a foundational understanding of the key technical aspects of this compound's history, from its chemical origins to its biological impact and environmental footprint.

References

An In-depth Technical Guide to Fenoxycarb's Mode of Action: A Non-Neurotoxic Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoxycarb is a carbamate insecticide that stands apart from its chemical class due to a distinct and non-neurotoxic mode of action. Unlike traditional carbamate insecticides that target the central nervous system by inhibiting acetylcholinesterase (AChE), this compound functions as an insect growth regulator (IGR). It mimics the action of juvenile hormone (JH), a critical endocrine signaling molecule that governs insect development, metamorphosis, and reproduction. This document provides a comprehensive technical overview of this compound's mechanism, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways to elucidate its unique properties.

Introduction: A Tale of Two Carbamates

The carbamate class of insecticides is traditionally associated with neurotoxicity. These compounds act as inhibitors of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, causing constant stimulation of nerve impulses, which results in uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[2][3]

This compound, while structurally a carbamate, does not exhibit this anticholinesterase activity.[4] It represents a paradigm shift in insecticide action within this chemical family. Instead of inducing acute neurotoxicity, this compound operates as a potent juvenile hormone analog (JHA), disrupting the endocrine system of insects. This makes it a highly specific and effective tool for pest control, with a significantly different and more favorable toxicological profile for non-target organisms, including mammals.

G cluster_0 Carbamate Insecticides A Neurotoxic Carbamates (e.g., Propoxur, Carbofuran) C Inhibition of Acetylcholinesterase (AChE) A->C Mechanism B Non-Neurotoxic Carbamates (e.g., this compound) D Juvenile Hormone Mimicry (JHA) B->D Mechanism E Neurotoxicity & Rapid Knockdown C->E Result F Disruption of Development & Metamorphosis D->F Result G cluster_0 Normal JH Pathway cluster_1 This compound Disruption JH Juvenile Hormone (JH) JH_Receptor JH Receptor (Met/Gce) JH->JH_Receptor JH_Complex JH-Receptor Complex JH_Receptor->JH_Complex DNA DNA (Juvenile Hormone Response Elements) JH_Complex->DNA Transcription Gene Transcription DNA->Transcription Proteins Larval Proteins Transcription->Proteins Result_Normal Larval Stage Maintained Proteins->Result_Normal This compound This compound (JHA) JH_Receptor_F JH Receptor (Met/Gce) This compound->JH_Receptor_F Fenoxycarb_Complex This compound-Receptor Complex (Stable) JH_Receptor_F->Fenoxycarb_Complex DNA_F DNA (Juvenile Hormone Response Elements) Fenoxycarb_Complex->DNA_F Transcription_F Sustained Gene Transcription DNA_F->Transcription_F Result_Disrupt Metamorphosis Blocked Transcription_F->Result_Disrupt G A 1. Culture & Seed Sf21 Insect Cells B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells with This compound & Incubate B->C D 4. Add MTT Reagent (Incubate) C->D E 5. Solubilize Formazan & Read Absorbance D->E F 6. Calculate % Inhibition vs. Control E->F G 7. Determine IC50 Value (Dose-Response Curve) F->G

References

The Structural-Activity Relationship of Fenoxycarb: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, a carbamate insecticide, is a potent insect growth regulator (IGR) that disrupts the normal developmental processes of a wide range of pest species. Unlike neurotoxic insecticides, this compound acts as a juvenile hormone (JH) mimic, interfering with the endocrine system of insects to prevent metamorphosis and reproduction.[1] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing its mode of action, the critical chemical features governing its bioactivity, and the experimental protocols used to evaluate its efficacy.

Core Concepts: Mode of Action

This compound exerts its insecticidal effects by acting as an agonist of the juvenile hormone receptor (JHR).[2] The JHR is an intracellular receptor complex composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai).[3] In the absence of a ligand, Met exists in an inactive state. The binding of JH or a mimic like this compound to the PAS-B domain of Met induces a conformational change, leading to the formation of an active Met-Tai heterodimer.[3] This complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes.[3]

One of the key downstream targets of the JHR is the gene Krüppel homolog 1 (Kr-h1). The upregulation of Kr-h1 expression mediates the "status quo" effect of JH, preventing the initiation of metamorphosis and maintaining the larval state. By mimicking the action of natural JH, this compound causes a sustained activation of this pathway, leading to developmental arrest, sterility, and ultimately, the death of the insect.

Structural-Activity Relationship of this compound Analogs

1. The Phenoxyphenoxy Moiety: The 4-phenoxyphenoxy group is a common feature in several potent JH mimics, including pyriproxyfen. This bulky, lipophilic group is crucial for high-affinity binding to the hydrophobic ligand-binding pocket of the Met receptor. Modifications to this part of the molecule can significantly impact activity.

2. The Carbamate Group: The ethyl carbamate functional group is a distinguishing feature of this compound compared to other JH mimics like pyriproxyfen, which possesses a pyridine ring. The carbamate moiety is believed to play a critical role in the molecule's interaction with the receptor and its overall stability.

3. The Ethyl Linker: The two-carbon ethyl linker provides the appropriate spacing and flexibility for the phenoxyphenoxy and carbamate groups to adopt the optimal conformation for binding to the JHR.

The following table summarizes available quantitative data on the biological activity of this compound.

CompoundTarget Organism/SystemAssay TypeActivity MetricValue
This compoundSpodoptera frugiperda (Sf21 cell line)Cytotoxicity AssayIC5028 nM (at 48h)
This compoundCulex quinquefasciatus (larvae)Larval Bioassay-High activity
This compoundCulex tarsalis (larvae)Larval BioassayInhibition of Emergence100% at 0.1 lb/acre
This compoundPsorophora columbiae (larvae)Larval BioassayInhibition of Emergence100% at 0.01 lb/acre
This compoundAedes melanimon (larvae)Larval BioassayInhibition of Emergence100% at 0.01 lb/acre

Key Experimental Protocols

The evaluation of this compound and its analogs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Insect Cell-Based Reporter Gene Assay for JH Agonist Activity

This assay is used to quantify the ability of a compound to activate the JHR and drive the expression of a reporter gene.

Objective: To determine the EC50 value of a test compound for JHR activation.

Materials:

  • Insect cell line (e.g., Sf9 or BmN4)

  • Expression plasmids for Met and Tai

  • Reporter plasmid containing a JHRE upstream of a luciferase or β-galactosidase gene

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase or β-galactosidase assay reagents

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the insect cell line in the appropriate medium at 27°C.

  • Transfection: Co-transfect the cells with the Met, Tai, and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mosquito Larval Bioassay for Insecticidal Activity

This in vivo assay assesses the lethal and developmental effects of a compound on mosquito larvae.

Objective: To determine the LC50 (lethal concentration for 50% of the population) of a test compound.

Materials:

  • Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti or Culex quinquefasciatus)

  • Dechlorinated water

  • Beakers or cups

  • Test compounds dissolved in a suitable solvent (e.g., ethanol or acetone)

  • Larval food (e.g., fish flakes or yeast extract)

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in dechlorinated water. Include a solvent control.

  • Exposure: Place a defined number of larvae (e.g., 20-25) into each beaker containing the test solution.

  • Incubation: Maintain the larvae at a constant temperature (e.g., 25-27°C) and provide a small amount of food.

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.

Competitive Radioligand Binding Assay for JHR Affinity

This assay measures the ability of a test compound to compete with a radiolabeled JH for binding to the JHR.

Objective: To determine the Ki (inhibition constant) of a test compound for the JHR.

Materials:

  • Source of JHR (e.g., insect cell extracts expressing Met and Tai, or purified receptor proteins)

  • Radiolabeled juvenile hormone (e.g., [³H]-JH III)

  • Unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the JHR preparation, a fixed concentration of the radiolabeled JH, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 value (concentration of test compound that inhibits 50% of specific binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

juvenile_hormone_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JH Mimic) Met_inactive Met (inactive) This compound->Met_inactive Binds to PAS-B domain Met_Tai_active Met-Tai (active) Met_inactive->Met_Tai_active Conformational Change & Heterodimerization with Tai Tai Tai Tai->Met_Tai_active Met_Tai_inactive Met-Tai (inactive) JHRE JHRE Met_Tai_active->JHRE Binds to Transcription Transcription Met_Tai_active->Transcription Initiates Kr_h1 Kr-h1 Gene Kr_h1_mRNA Kr-h1 mRNA Transcription->Kr_h1_mRNA Biological Effects Prevention of Metamorphosis (Status Quo) Kr_h1_mRNA->Biological Effects Translation

Caption: Juvenile Hormone Signaling Pathway Activated by this compound.

experimental_workflow_reporter_assay start Start cell_culture 1. Culture Insect Cells start->cell_culture transfection 2. Co-transfect with Met, Tai & Reporter Plasmids cell_culture->transfection compound_treatment 3. Treat with this compound Analogs transfection->compound_treatment incubation 4. Incubate for 24-48h compound_treatment->incubation cell_lysis 5. Lyse Cells incubation->cell_lysis reporter_assay 6. Measure Reporter Activity cell_lysis->reporter_assay data_analysis 7. Analyze Data (EC50) reporter_assay->data_analysis end End data_analysis->end

References

Fenoxycarb's Interference with Brassinosteroid Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide known for its juvenile hormone agonist activity in insects, has been identified as a potent inhibitor of brassinosteroid (BR) action in plants. This technical guide provides an in-depth analysis of the impact of this compound on brassinosteroid signaling. It summarizes key quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying molecular pathways. Understanding the mechanism by which this compound disrupts BR-mediated processes is crucial for assessing its agricultural implications and for its potential use as a chemical probe in plant hormone research.

Introduction to Brassinosteroid Signaling

Brassinosteroids are a class of polyhydroxylated steroid hormones that play a pivotal role in plant growth and development, regulating processes such as cell elongation, vascular differentiation, and stress responses.[1][2] The BR signaling pathway is initiated by the perception of BRs by the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). In the absence of BRs, the downstream kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). This phosphorylation leads to their cytoplasmic retention by 14-3-3 proteins and subsequent degradation, thereby repressing the expression of BR-responsive genes. Upon BR binding to BRI1, BIN2 is inactivated, leading to the accumulation of dephosphorylated BZR1 and BES1 in the nucleus, where they regulate the transcription of target genes.

This compound as an Inhibitor of Brassinosteroid Action

Recent studies have demonstrated that this compound significantly inhibits dark-induced hypocotyl elongation in Arabidopsis thaliana, a classic BR-regulated process.[1][2] This inhibitory effect is dose-dependent and is not observed with other juvenile hormone agonists like pyriproxyfen, suggesting that the chemical structure of this compound, particularly its carbamate moiety, is crucial for its anti-BR activity.[1] Co-treatment with brassinolide (BL), the most active brassinosteroid, can partially rescue the hypocotyl shortening phenotype induced by this compound, further indicating that this compound interferes with BR action.

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on brassinosteroid-mediated growth and gene expression has been quantified in several key experiments.

Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana

TreatmentConcentration (µM)Mean Hypocotyl Length (mm) ± SDReference
Mock (DMSO)-~12.5 ± 1.0
This compound1~11.0 ± 1.0
This compound3~9.0 ± 1.0
This compound10~6.5 ± 0.8
This compound30~4.0 ± 0.5
This compound100~4.0 ± 0.5
Pyriproxyfen100~11.5 ± 1.0
Juvenile Hormone III100~12.0 ± 1.0

Table 2: Effect of this compound on the Expression of Brassinosteroid-Responsive Genes in Arabidopsis thaliana

GeneFunctionTreatment (30 µM this compound)Relative Expression (Fold Change vs. Mock)Reference
CPDBR BiosynthesisThis compound~2.5
DWF4BR BiosynthesisThis compound~2.0
SAUR-AC1Auxin-related, BR-inducedThis compound~0.4
IAA19Auxin-related, BR-inducedThis compound~0.5

Experimental Protocols

Arabidopsis thaliana Dark-Induced Hypocotyl Elongation Assay

This assay is a robust method to assess the impact of chemical compounds on brassinosteroid signaling.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar and plate them on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. The medium should be supplemented with this compound (dissolved in DMSO) at desired concentrations (e.g., 1, 3, 10, 30, 100 µM) or a mock control (DMSO).

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 3 days to synchronize germination (stratification).

    • Expose the plates to white light for 6-8 hours to induce germination.

  • Growth Conditions:

    • Wrap the plates in two layers of aluminum foil and place them vertically in a growth chamber at 22°C for 7 days.

  • Data Acquisition and Analysis:

    • After 7 days, carefully remove the seedlings and place them on a flat surface.

    • Scan the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.

Quantitative Real-Time PCR (qRT-PCR) for Brassinosteroid-Responsive Genes

This protocol allows for the quantification of changes in gene expression in response to this compound treatment.

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana (Col-0) seedlings on half-strength MS plates for 7 days under long-day conditions (16 hours light / 8 hours dark).

    • Transfer the seedlings to a liquid half-strength MS medium containing 30 µM this compound or a mock control (DMSO) and incubate for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for target genes (CPD, DWF4, SAUR-AC1, IAA19) and a reference gene (e.g., ACTIN2), and a SYBR Green master mix.

    • Perform the qRT-PCR using a real-time PCR system. A typical cycling program includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Visualizing the Impact of this compound on Brassinosteroid Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the brassinosteroid signaling pathway and the proposed mechanism of this compound's inhibitory action.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Heterodimerizes BKI1_mem BKI1 BRI1->BKI1_mem Phosphorylates BIN2_active BIN2 (active) BAK1->BIN2_active Inactivates BKI1_mem->BRI1 Inhibits BKI1_cyto BKI1 (phosphorylated) BKI1_mem->BKI1_cyto BIN2_inactive BIN2 (inactive) BZR1 BZR1 BIN2_active->BZR1 Phosphorylates BZR1_p BZR1-P 1433 14-3-3 Protein BZR1_p->1433 Binds 1433->BZR1_p Sequesters in Cytoplasm BR_genes BR-Responsive Genes BZR1->BR_genes Regulates Transcription

Caption: The canonical brassinosteroid signaling pathway in plants.

Fenoxycarb_Inhibition_Workflow This compound This compound BR_Signaling Brassinosteroid Signaling Pathway This compound->BR_Signaling Inhibits BIN2_activity BIN2 Activity BR_Signaling->BIN2_activity Suppresses BZR1_dephospho BZR1 Dephosphorylation BIN2_activity->BZR1_dephospho Prevents Hypocotyl_Elongation Hypocotyl Elongation BZR1_dephospho->Hypocotyl_Elongation Promotes BR_Gene_Expression BR-Responsive Gene Expression BZR1_dephospho->BR_Gene_Expression Promotes

Caption: Proposed workflow of this compound's inhibitory action on BR signaling.

Conclusion

This compound acts as a potent inhibitor of brassinosteroid action in plants, likely by interfering with the core signaling pathway. This is evidenced by its dose-dependent inhibition of hypocotyl elongation and its alteration of BR-responsive gene expression. The distinct effect of this compound compared to other juvenile hormone analogs highlights the specificity of its chemical structure in mediating this anti-BR activity. For researchers, this compound represents a valuable chemical tool to dissect the intricacies of brassinosteroid signaling. For drug development professionals in the agrochemical sector, understanding this off-target effect is critical for developing more selective and effective crop protection agents. Further research is warranted to pinpoint the precise molecular target of this compound within the BR signaling cascade.

References

Fenoxycarb: A Technical Guide to Solubility and Stability in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Fenoxycarb, a carbamate insect growth regulator. Understanding these properties is critical for the development of effective formulations, the assessment of environmental fate, and the design of analytical methodologies. This document synthesizes available data on this compound's behavior in various solvents and under different environmental conditions, presenting it in a clear and accessible format for researchers and professionals in the field.

Solubility Profile of this compound

This compound exhibits a wide range of solubility depending on the polarity of the solvent. It is generally characterized by high solubility in most organic solvents and low solubility in water.

Quantitative Solubility Data

The solubility of this compound in various solvents at specified temperatures is summarized in the tables below. This data is essential for formulation development, enabling the selection of appropriate solvent systems to achieve desired concentrations.

Table 1: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (g/L)
Acetone770
Toluene630
Ethanol510
n-Octanol130
n-Hexane5.3[1]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility
206.00 mg/L[1]
235.76 ppm[1]

A study by Bogdan, et al. (2013) provides more granular data on the solubility of this compound in several organic solvents across a range of temperatures, presented as mole fractions. This detailed information is valuable for thermodynamic modeling and understanding the dissolution behavior of the compound.

Stability of this compound

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. A thorough understanding of its degradation kinetics is crucial for predicting its persistence in formulations and the environment.

Hydrolytic Stability

This compound is notably stable to hydrolysis across a range of pH values. Slight hydrolysis has been observed at elevated temperatures over extended periods, but overall, hydrolysis is not a major degradation pathway.

Table 3: Hydrolytic Half-life of this compound in Aqueous Buffer

pHHalf-life (days)
51,406
73,136
94,101
Photolytic Stability

In contrast to its hydrolytic stability, this compound is susceptible to photodegradation, particularly in aqueous environments. The presence of sunlight can significantly accelerate its breakdown.

Table 4: Photolytic Half-life of this compound

MediumConditionHalf-life
Pure and Natural WaterSunlight~5 hours
Aqueous Buffer (pH 7)Artificial Sunlight (25°C)18-23 days
Stability in Soil

In the soil environment, the degradation of this compound is a more complex process, often following biphasic kinetics. This indicates an initial rapid degradation phase followed by a slower secondary phase.

Table 5: Degradation Half-life of this compound in Soil

ConditionKinetic PhaseHalf-life
AerobicPrimary6.7 hours
Secondary8.2 months
AnaerobicPrimary16 days
Field DissipationOverall14-45 days

Experimental Protocols

Accurate determination of solubility and stability requires robust analytical methodologies. The following sections outline the typical experimental approaches cited in the literature.

Solubility Determination (Gravimetric Method)

A commonly employed and accurate method for determining solubility is a modified gravimetric technique.

  • Sample Preparation: An excess amount of solid this compound is added to the solvent of interest in a sealed vial.

  • Equilibration: The vials are placed in a temperature-controlled water bath and agitated using a magnetic stirrer for a sufficient duration (e.g., 12 hours) to ensure equilibrium is reached. To confirm equilibrium, a parallel experiment approaching saturation from a supersaturated state can be performed.

  • Sampling: A known volume of the saturated solution is carefully withdrawn using a heated syringe fitted with a filter to prevent the transfer of undissolved solids.

  • Solvent Evaporation: The solvent is evaporated from the collected sample under controlled conditions (e.g., in a vacuum oven at a specified temperature).

  • Gravimetric Analysis: The mass of the remaining this compound residue is determined using an analytical balance.

  • Calculation: The solubility is calculated based on the mass of the residue and the initial volume of the solution.

Stability Assessment (HPLC-UVD/MS)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and a Mass Spectrometer (MS) is a powerful technique for stability studies.

  • Sample Incubation: Solutions of this compound in the desired solvent or medium (e.g., aqueous buffers of different pH) are prepared and stored under controlled conditions (e.g., specific temperature, light exposure).

  • Time-point Sampling: Aliquots of the solutions are collected at predetermined time intervals.

  • Sample Preparation for Analysis: The collected samples may require dilution or extraction depending on the initial concentration and matrix.

  • HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column (e.g., C8 or C18 reversed-phase). The mobile phase composition is optimized to achieve good separation of this compound from any potential degradation products.

  • Detection and Quantification: The concentration of this compound at each time point is determined using a UV detector at an appropriate wavelength. The identity of the parent compound and any major degradants can be confirmed using a mass spectrometer.

  • Data Analysis: The concentration of this compound is plotted against time, and the degradation kinetics (e.g., first-order, second-order) and half-life are calculated.

Visualizations

The following diagrams illustrate key experimental workflows and degradation pathways for this compound.

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow prep Sample Preparation (Excess this compound in Solvent) equil Equilibration (Controlled Temperature & Agitation) prep->equil sample Filtered Sampling (Saturated Solution) equil->sample evap Solvent Evaporation sample->evap weigh Gravimetric Analysis (Residue Mass) evap->weigh calc_sol Calculate Solubility weigh->calc_sol prep_stab Sample Incubation (Controlled Conditions) sampling_stab Time-point Sampling prep_stab->sampling_stab analysis HPLC-UVD/MS Analysis sampling_stab->analysis data_analysis Data Analysis (Kinetics & Half-life) analysis->data_analysis

Caption: Experimental workflows for determining this compound solubility and stability.

G cluster_degradation Simplified Aqueous Photodegradation Pathway of this compound This compound This compound photon Sunlight (hν) This compound->photon degradants Degradation Products photon->degradants pphenol p-Phenoxyphenol degradants->pphenol dibenzofuran 2-Hydroxydibenzofuran degradants->dibenzofuran

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fenoxycarb Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator. Its use in agriculture necessitates sensitive and reliable analytical methods to monitor its residues in various crops to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices, focusing on widely adopted sample preparation techniques and modern chromatographic methods.

I. Overview of Analytical Approaches

The determination of this compound residues in complex food matrices typically involves a multi-stage process encompassing sample preparation (extraction and cleanup) followed by instrumental analysis. The most common and effective techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues, including this compound, from various food samples.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (dSPE).[2] For certain matrices, other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) may also be employed.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is highly suitable for the analysis of thermally stable and volatile pesticides. GC-MS/MS provides excellent selectivity and sensitivity, making it a robust method for detecting this compound in complex matrices.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique capable of analyzing a broad range of pesticides, including those that are thermally labile or less volatile. It is known for its high sensitivity and is a preferred method for multi-residue analysis.

    • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UVD/DAD): While less sensitive and selective than mass spectrometry-based methods, HPLC-UVD/DAD can be used for the determination of this compound, particularly in less complex matrices or when higher residue levels are expected.

II. Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound residue analysis from various studies, highlighting the method, crop matrix, Limit of Quantification (LOQ), recovery rates, and relative standard deviation (RSD).

Table 1: Performance Data for this compound Analysis using LC-based Methods

Crop MatrixAnalytical MethodLOQ (mg/kg)Fortification Level (mg/kg)Recovery (%)RSD (%)Reference
Brown Rice, Apple, Green Pepper, Chinese CabbageHPLC-UVD/MS0.04Not Specified80.0 - 104.3< 4.8
PeachesLC-DAD0.05Not SpecifiedNot SpecifiedNot Specified
Apples and PearsHPLC-UV0.064Not Specified84.8 (Apples)Not Specified
Fruits and VegetablesLC/MS/MSNot Specified0.05 - 0.570 - 120< 25
Cereal GrainsUPLC-MS/MSNot SpecifiedNot Specified70 - 120< 20

Table 2: Performance Data for this compound Analysis using GC-based Methods

Crop MatrixAnalytical MethodLOQ (ng/mL)Fortification Level (mg/kg)Recovery (%)RSD (%)Reference
Lemon and BeansGC/MS/MS0.004 - 500Not Specified71.1 - 126.0Not Specified
Fruits and VegetablesGC/MS/MSNot SpecifiedNot SpecifiedNot Specified1 - 9
OrangeGC/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

III. Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method.

1. Sample Homogenization: a. Chop the representative fruit or vegetable sample into small pieces. b. Homogenize the sample using a high-speed blender or grinder to obtain a uniform consistency. For samples with high water content, cryogenic grinding with dry ice can be employed to prevent degradation of heat-labile compounds.

2. Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards if required. d. Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method). e. Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates. f. Centrifuge the tube at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a portion of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate dSPE sorbents. For many fruits and vegetables, a combination of 150 mg MgSO₄, 25 mg PSA (primary secondary amine), and 25 mg C18 is effective. b. Cap the tube and shake for 30 seconds. c. Centrifuge at a high speed for 5 minutes. d. The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.

Protocol 2: Analysis by LC-MS/MS

This is a general protocol for the analysis of this compound using a triple quadrupole LC-MS/MS system.

1. Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm) is commonly used.
  • Mobile Phase: A gradient of water with 10 mM ammonium acetate and methanol with 10 mM ammonium formate at a flow rate of 0.5 mL/min.
  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound (Example): Specific precursor and product ion transitions for this compound should be determined and optimized on the specific instrument. These transitions are highly specific to the analyte and provide quantitative and confirmatory data.

Protocol 3: Analysis by GC-MS/MS

This protocol outlines a general procedure for this compound analysis by GC-MS/MS.

1. Gas Chromatography Conditions:

  • GC System: A gas chromatograph equipped with a suitable injector (e.g., split/splitless).
  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An optimized temperature gradient to ensure good separation of this compound from matrix components.
  • Injection Volume: 1-2 µL.

2. Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound (Example): Specific precursor and product ion transitions for this compound need to be established and optimized for the instrument in use.

IV. Visualized Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in crops.

Fenoxycarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Representative Crop Sample) Homogenization 2. Homogenization (Blending/Grinding) SampleCollection->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 5. dSPE Cleanup (Supernatant + Sorbents) Centrifugation1->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract Instrumental_Analysis 8. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Final_Extract->Instrumental_Analysis Data_Acquisition 9. Data Acquisition Instrumental_Analysis->Data_Acquisition Quantification 10. Quantification (Calibration Curve) Data_Acquisition->Quantification Confirmation 11. Confirmation (Ion Ratios) Quantification->Confirmation Reporting 12. Reporting Results Confirmation->Reporting

Caption: General workflow for this compound residue analysis in crops.

References

Application Notes and Protocols for Utilizing Fenoxycarb in Insect Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a non-neurotoxic carbamate insecticide that functions as an insect growth regulator (IGR).[1][2] Its primary mode of action is mimicking the activity of juvenile hormone (JH), a critical sesquiterpenoid hormone that regulates development, metamorphosis, and reproduction in insects.[3][4][5] As a JH analog (JHA), this compound disrupts normal insect development, preventing immature insects from reaching maturity. This high specificity for insect hormonal pathways makes it a valuable tool for pest management and a subject of interest in toxicological and drug development research.

Insect cell lines, such as Sf9 and Sf21 derived from the fall armyworm Spodoptera frugiperda, provide powerful in vitro models to dissect the molecular and cellular effects of compounds like this compound. These cell lines are instrumental for high-throughput screening, mechanism-of-action studies, and evaluating the cytotoxic and apoptotic potential of novel insecticides. These application notes provide detailed protocols for using this compound in insect cell culture studies to investigate its effects on cell proliferation, apoptosis, and gene expression.

Mechanism of Action

This compound exerts its effects by acting as an agonist for the juvenile hormone receptor (JHR). The functional JHR is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai). Upon binding to the Met subunit, this compound induces a conformational change that promotes the Met-Tai dimerization, leading to the activation or repression of downstream target genes. This interference with the normal JH signaling pathway disrupts key developmental processes.

Furthermore, JH and the molting hormone, 20-hydroxyecdysone (20E), often have antagonistic roles in controlling metamorphosis. This compound, by mimicking high levels of JH, can interfere with the ecdysone signaling cascade. Studies have shown that this compound application can delay ecdysone secretion and modulate the expression of ecdysone-regulated genes, thereby postponing programmed cell death and other metamorphic events.

Fenoxycarb_Mechanism cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Met Met This compound->Met Binds JHR_inactive Inactive Met/Tai Complex Met->JHR_inactive Forms JHR_active Active JHR Complex Met->JHR_active Activates Tai Tai Tai->JHR_inactive JHRE Juvenile Hormone Response Element (JHRE) JHR_active->JHRE Binds to Target_Genes Target Gene Transcription JHRE->Target_Genes Regulates Cell_Effects Inhibition of Metamorphosis Induction of Apoptosis Target_Genes->Cell_Effects

Caption: this compound's molecular mechanism of action.

Data Presentation

Quantitative data from studies on this compound's effects on insect cell lines are summarized below for easy reference and comparison.

Table 1: Cytotoxicity of this compound on Spodoptera frugiperda (Sf21) Cells

Parameter Value Exposure Time Cell Line Reference
IC₅₀ 28 nM 48 hours Sf21

| Tested Concentration Range | 0.5 nM - 10 µM | 48 - 72 hours | Sf21 | |

Table 2: Summary of this compound-Induced Cellular and Molecular Effects in Sf21 Cells

Effect Observation Conditions Reference
Cell Proliferation Concentration- and time-dependent inhibition IC₂₅ & IC₅₀ concentrations
Morphology Development of apoptotic bodies, membrane blebbing, cell size reduction 48 - 72 hours exposure
Cell Cycle Reduction of cells in G1 phase, increase in apoptotic cells Concentration- and time-dependent
Mitochondria Loss of mitochondrial membrane potential (MMP) Concentration- and time-dependent

| Nucleus | Condensation and fragmentation | Post-treatment analysis | |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on insect cell cultures.

Protocol 1: Insect Cell Culture Maintenance (Sf9 and Sf21 Cells)

This protocol describes the routine maintenance of Spodoptera frugiperda cell lines.

Materials:

  • Sf9 or Sf21 cells

  • Complete insect cell culture medium (e.g., ESF 921, Sf-900™ II/III SFM)

  • Sterile 25 cm² or 75 cm² tissue culture flasks (vented caps recommended)

  • Incubator (non-humidified, non-CO₂), 27-28°C

  • Orbital shaker (for suspension cultures)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Thawing Cells: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the contents to a flask containing 10-15 mL of pre-warmed complete medium. Incubate at 27°C.

  • Subculturing (Adherent): When cells reach 80-90% confluency, gently dislodge them by tapping the flask or using a cell scraper. Resuspend cells in fresh medium and transfer a fraction (typically 1:5 to 1:10) to a new flask.

  • Subculturing (Suspension): Grow cells in shaker or spinner flasks at 120-140 rpm. Subculture cells when they reach a density of 2-3 x 10⁶ viable cells/mL. Dilute the culture with fresh medium to a seeding density of 0.5-1 x 10⁶ cells/mL.

  • Cell Counting: Mix a small aliquot of the cell suspension with an equal volume of trypan blue. Load onto a hemocytometer and count the viable (unstained) and non-viable (blue) cells to determine cell density and viability. Viability should be >95% for healthy cultures.

Protocol 2: Preparation of this compound Stock Solutions

This compound is poorly soluble in water, so an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration primary stock solution (e.g., 10-100 mM) by dissolving this compound powder in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Create working stock solutions by serially diluting the primary stock in complete cell culture medium.

  • Note: The final concentration of DMSO in the cell culture should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 3: Cytotoxicity and Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Sf9/Sf21 cells

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 1-2 x 10⁴ cells per well in a 96-well plate in 100 µL of medium. Allow cells to attach for 3-4 hours.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 27°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 27°C in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Cytotoxicity_Workflow Start Start Seed Seed Sf9/Sf21 Cells in 96-well plate Start->Seed Treat Treat cells with This compound concentrations (and controls) Seed->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate 4 hours Incubate->Add_MTT Solubilize Add Solubilization Buffer Incubate overnight Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.
Protocol 4: Apoptosis Detection by Nuclear Staining

This protocol uses a fluorescent dye to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound working solutions

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips and treat with this compound (e.g., IC₂₅ and IC₅₀ concentrations) for 48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Visualize the cells under a fluorescence microscope. Healthy cells will show uniform, diffuse blue fluorescence, while apoptotic cells will display condensed, brightly fluorescent nuclei.

Protocol 5: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying changes in the expression of target genes (e.g., those involved in apoptosis or hormonal signaling) following this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound working solutions

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (for target and reference genes)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates, grow to ~70% confluency, and treat with this compound for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target gene, qPCR master mix, and nuclease-free water. Run the reaction in a real-time PCR instrument.

  • Data Analysis: Use the comparative Cₜ (ΔΔCₜ) method to calculate the relative fold change in gene expression, normalized to one or more stable reference genes (e.g., Actin, GAPDH).

Gene_Expression_Logic Hypothesis Hypothesis: This compound alters gene expression involved in apoptosis and hormone signaling Experiment Experiment Design Hypothesis->Experiment Treatment Treat Sf21 Cells with this compound Experiment->Treatment RNA_Extraction Total RNA Extraction and QC Treatment->RNA_Extraction cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synth qPCR Real-Time qPCR with Gene-Specific Primers cDNA_Synth->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis Conclusion Conclusion: Quantify changes in target gene expression Analysis->Conclusion

Caption: Logical flow for gene expression analysis.

References

Application Notes and Protocols for Fenoxycarb Bioassay: Determining LC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR). Its mode of action involves mimicking the juvenile hormone, a critical hormone that regulates insect development, including metamorphosis and reproduction.[1] By acting as a juvenile hormone agonist, this compound disrupts the normal maturation process of insects, ultimately leading to mortality.[2] Determining the median lethal concentration (LC50) of this compound is a crucial step in assessing its efficacy against specific insect pests and for developing effective pest management strategies. The LC50 value represents the concentration of a substance that is lethal to 50% of a test population after a specific exposure duration. This document provides detailed application notes and protocols for conducting a this compound bioassay to determine its LC50 values in insects.

Data Presentation: this compound LC50 Values

The following table summarizes reported LC50 values for this compound against various insect species. It is important to note that LC50 values can vary depending on factors such as the insect species, life stage, environmental conditions, and the specific bioassay method used.

Insect SpeciesLife StageExposure DurationBioassay MethodLC50 Value95% Confidence IntervalReference
Plutella xylostella (Diamondback Moth)3rd Instar Larvae96 hoursLeaf Dip93.92 mg/L82.13 - 108.34 mg/L[3][4]
Spodoptera littoralis (Cotton Leafworm)2nd Instar Larvae72 hoursDiet Incorporation25.943 ppmNot Reported[5]
Spodoptera littoralis (Cotton Leafworm)4th Instar Larvae72 hoursDiet Incorporation59.914 ppmNot Reported

Experimental Protocols

This section outlines a detailed methodology for determining the LC50 value of this compound using a diet incorporation bioassay, a common method for testing insecticides against chewing insects.

1. Insect Rearing:

  • Maintain a healthy and uniform colony of the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Rear insects on a standardized artificial diet to ensure uniformity in their physiological state.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (analytical grade) in a suitable organic solvent (e.g., acetone or dimethyl sulfoxide - DMSO).

  • From the stock solution, prepare a series of at least five to seven serial dilutions with the same solvent to create a range of concentrations. The concentration range should be chosen to produce mortality rates between 10% and 90%. A preliminary range-finding test may be necessary.

  • A control solution containing only the solvent should also be prepared.

3. Diet Preparation and Treatment:

  • Prepare the artificial diet according to the standard procedure for the target insect species.

  • While the diet is still liquid and has cooled to a suitable temperature (e.g., 50-60°C), add a specific volume of each this compound dilution or the control solution to a known amount of the diet. Ensure thorough mixing to achieve a homogenous distribution of the insecticide.

  • Dispense the treated and control diets into individual rearing containers (e.g., wells of a multi-well plate or small cups). Allow the diet to solidify before introducing the insects.

4. Insect Exposure:

  • Select healthy, uniform-sized larvae of the desired instar (e.g., 2nd or 3rd instar) from the laboratory colony.

  • Carefully transfer one larva into each rearing container with the treated or control diet.

  • Use a sufficient number of insects per concentration (e.g., 20-30 larvae) and replicate the entire experiment at least three times.

5. Incubation and Mortality Assessment:

  • Maintain the rearing containers under the same controlled environmental conditions used for insect rearing.

  • Assess larval mortality at a predetermined time point (e.g., 72 or 96 hours) after the initial exposure.

  • Larvae that are unable to move when prodded with a fine brush are considered dead.

6. Data Analysis:

  • Correct the observed mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

  • Analyze the corrected mortality data using probit analysis to determine the LC50 value and its 95% confidence intervals. Specialized statistical software (e.g., R, SAS, or SPSS) can be used for this analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis insect_rearing Insect Rearing insect_exposure Introduce Insects to Diet insect_rearing->insect_exposure fenoxycarb_solutions Prepare this compound Solutions diet_treatment Treat Diet with this compound fenoxycarb_solutions->diet_treatment diet_prep Prepare Artificial Diet diet_prep->diet_treatment diet_treatment->insect_exposure incubation Incubate under Controlled Conditions insect_exposure->incubation mortality_assessment Assess Mortality incubation->mortality_assessment data_correction Correct for Control Mortality mortality_assessment->data_correction probit_analysis Probit Analysis (LC50 Calculation) data_correction->probit_analysis

Caption: Experimental workflow for determining the LC50 of this compound.

Signaling Pathway

signaling_pathway cluster_hormone Hormonal Regulation cluster_cellular Cellular Response cluster_physiological Physiological Outcome JH Juvenile Hormone (JH) Receptor JH Receptor Complex (Met/SRC) JH->Receptor binds This compound This compound (JH Mimic) This compound->Receptor binds (agonist) Metamorphosis Inhibition of Metamorphosis This compound->Metamorphosis DNA DNA (Juvenile Hormone Response Elements) Receptor->DNA activates Gene_Expression Transcription of JH-responsive genes DNA->Gene_Expression initiates Protein_Synthesis Synthesis of Larval Proteins Gene_Expression->Protein_Synthesis Larval_Stage Maintenance of Larval Stage Protein_Synthesis->Larval_Stage Mortality Developmental Disruption & Mortality Metamorphosis->Mortality Metamorphosis->Mortality leads to Larval_Stage->Metamorphosis prevents normal

Caption: Mode of action of this compound as a juvenile hormone mimic.

References

Application Notes and Protocols for Fenoxycarb in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a carbamate insecticide that functions as an insect growth regulator (IGR). Unlike neurotoxic carbamates, its primary mode of action is mimicking the activity of juvenile hormone (JH), a critical hormone in insect development.[1][2] This mechanism disrupts metamorphosis and reproduction in target pests, making it a valuable tool in Integrated Pest Management (IPM) programs.[1][2] this compound exhibits a broad spectrum of activity against various pests, including fire ants, fleas, mosquitoes, cockroaches, moths, and scale insects.[1] Its selectivity, with low toxicity to mammals, birds, and bees, further enhances its utility in IPM strategies that aim to minimize harm to non-target organisms.

These application notes provide detailed information on the use of this compound, including its mechanism of action, target pests, effects on non-target organisms, and protocols for its evaluation and application.

Mode of Action: Juvenile Hormone Mimicry

This compound acts as an agonist of the juvenile hormone receptor. In a normal insect life cycle, a decrease in JH levels triggers metamorphosis from the larval to the pupal and then adult stage. By mimicking JH, this compound maintains high levels of JH activity, which disrupts this process. This compound binds to the JH receptor but is not broken down by juvenile hormone esterases, leading to a persistent signal that prevents the transition to the adult stage. This results in the death of immature stages, the emergence of non-viable adult forms with larval characteristics, or sterility in adults.

G cluster_signaling Juvenile Hormone Signaling Pathway Disruption by this compound This compound This compound (JH Mimic) JH_Receptor Juvenile Hormone Receptor (e.g., Met) This compound->JH_Receptor Binds and Activates JHRE Juvenile Hormone Response Elements (JHREs) in DNA JH_Receptor->JHRE Binds to Gene_Expression Larval Gene Expression (e.g., Kr-h1) JHRE->Gene_Expression Maintains Metamorphosis Metamorphosis Blocked Gene_Expression->Metamorphosis Prevents Downregulation of Larval-Specific Genes Normal_JH Normal Juvenile Hormone (JH) Normal_JH->JH_Receptor Normally Binds

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including toxicity to target and non-target organisms and its environmental fate.

Table 1: Toxicity of this compound to Target Pests

Target PestLife StageMetricValueReference
German Cockroach (Blattella germanica)NymphsApplication Rate for ~80% sterility0.25% - 0.5% (supplement to propetamphos)
Red Imported Fire Ant (Solenopsis invicta)ColonyApplication Rate (Broadcast)1.12 kg/ha (1% bait)
Mosquitoes (Culex tarsalis)LarvaeApplication Rate for 100% Inhibition of Emergence0.1 lb/acre AI (5% granular)
Mosquitoes (Psorophora columbiae, Aedes melanimon)LarvaeApplication Rate for 100% Inhibition of Emergence0.01 lb/acre AI (EC and 1% granular)

Table 2: Toxicity of this compound to Non-Target Organisms

OrganismSpeciesMetricValueReference
Mammal (Rat)Rattus norvegicusOral LD50> 16,800 mg/kg
Bird (Bobwhite Quail)Colinus virginianusDietary LC50~11,000 ppm
Fish (Rainbow Trout)Oncorhynchus mykissLC50 (96h)1.6 mg/L
Aquatic InvertebrateDaphnia magnaChronic NOEC (21 days)0.0016 µg/L (constant exposure)
Honey Bee (Larvae)Apis melliferaNOAEC (Chronic)5 mg/kg (for adult emergence)
Predatory MiteTyphlodromus pyriLR50> 463 g/ha

Table 3: Environmental Fate of this compound

CompartmentParameterValueConditionsReference
WaterHydrolysis Half-life3,136 dayspH 7
WaterPhotolysis Half-life5 hoursIn pure and natural water
SoilAerobic Metabolism Half-life (Primary)6.7 hoursSandy loam soil
SoilAerobic Metabolism Half-life (Secondary)8.2 monthsSandy loam soil
SoilField Dissipation Half-life (Primary)3.07 - 5.11 daysBare ground
SoilField Dissipation Half-life (Secondary)13.7 - 44.9 daysBare ground

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Laboratory Bioassay for Mosquito Larvicidal Efficacy

This protocol is adapted from standard WHO guidelines for testing mosquito larvicides.

G cluster_workflow Mosquito Larvicide Bioassay Workflow A 1. Prepare Stock Solution Dissolve this compound in an appropriate solvent (e.g., acetone). B 2. Prepare Test Concentrations Serially dilute stock solution to obtain at least 5 concentrations. A->B C 3. Larval Exposure Add 20-25 late 3rd/early 4th instar larvae to cups with 100-200 mL of treated water. B->C D 4. Incubation Maintain at 25-28°C with a 12:12 L:D photoperiod. Provide larval food. C->D E 5. Data Collection Record larval and pupal mortality daily until all individuals have emerged or died. D->E F 6. Analysis Calculate Inhibition of Emergence (IE%) and determine IE50 and IE90 values. E->F

Figure 2: Workflow for mosquito larvicide bioassay.

Objective: To determine the concentration of this compound that inhibits the emergence of adult mosquitoes.

Materials:

  • This compound (technical grade)

  • Solvent (e.g., acetone)

  • Distilled or deionized water

  • Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus)

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Larval food (e.g., fish food flakes)

  • Incubator or environmental chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1% stock solution of this compound in the chosen solvent.

  • Test Concentrations: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations in water. A minimum of five concentrations resulting in mortality between 10% and 95% should be used. A control (solvent only) and a negative control (water only) must be included.

  • Larval Exposure:

    • Add 199 mL of water to each test cup.

    • Add 1 mL of the appropriate this compound dilution (or solvent for the control) to each cup and mix gently.

    • Introduce 20-25 larvae into each cup.

    • Each concentration and control should be replicated at least three times.

  • Incubation: Place the cups in an incubator at 25-28°C with a 12:12 hour light:dark cycle. Provide a small amount of larval food daily.

  • Data Collection: Record the number of dead larvae, dead pupae, and emerged adults daily until all individuals in the control group have emerged or died.

  • Data Analysis: Calculate the percentage of Inhibition of Emergence (IE%) for each concentration using the following formula: IE% = 100 - (E% in treatment / E% in control) * 100 Where E% is the percentage of emerged adults. Use probit analysis to determine the IE50 and IE90 values.

Protocol 2: Field Efficacy Trial for Fire Ant Bait

This protocol is based on established methods for evaluating the efficacy of fire ant baits.

Objective: To evaluate the effectiveness of a this compound-based bait in reducing red imported fire ant colony populations in a field setting.

Materials:

  • This compound bait formulation (e.g., 1% on corn grits)

  • Plot markers

  • Bait spreader (for broadcast application) or measuring spoons (for individual mound treatment)

  • Shovels or trowels for mound inspection

  • Data collection sheets

Procedure:

  • Site Selection and Plot Design:

    • Select a site with a high density of active fire ant mounds.

    • Establish multiple plots of a defined area (e.g., 0.1-0.2 ha).

    • Randomly assign plots to treatment (this compound bait) and control (no treatment or bait carrier without active ingredient) groups. Ensure a sufficient buffer zone between plots.

  • Pre-Treatment Assessment:

    • Count and map the number of active mounds in each plot. Mound activity can be confirmed by gently disturbing the mound and observing worker ant activity.

  • Bait Application:

    • Apply the bait according to the desired application rate (e.g., 1.12 kg/ha for broadcast).

    • For individual mound treatments, apply a measured amount of bait around the base of each active mound.

    • Apply bait when ants are actively foraging, typically when soil temperatures are between 15°C and 35°C. Avoid application before heavy rain.

  • Post-Treatment Assessment:

    • At set intervals (e.g., 4, 8, 12, and 24 weeks) after treatment, recount the number of active mounds in each plot.

  • Data Analysis:

    • Calculate the percent reduction in active mounds for each treatment plot relative to the pre-treatment count and compare this to the change in the control plots.

    • Statistical analysis (e.g., ANOVA) should be used to determine if there is a significant difference between the treatment and control groups.

Protocol 3: Chronic Toxicity Test for Daphnia magna

This protocol is based on the OECD Guideline 211 for Daphnia magna Reproduction Test.

G cluster_daphnia Daphnia magna Chronic Toxicity Test Workflow Start Start with <24h old daphnids Exposure Expose individuals to a range of This compound concentrations (21 days) Start->Exposure Renewal Semi-static renewal of test media and feeding 3 times per week Exposure->Renewal Observations Daily monitoring of survival and reproduction (number of offspring) Exposure->Observations Endpoint Determine NOEC, LOEC, and ECx for reproduction Observations->Endpoint

Figure 3: Workflow for Daphnia magna chronic toxicity test.

Objective: To determine the effect of chronic exposure to this compound on the survival and reproduction of Daphnia magna.

Materials:

  • This compound

  • Daphnia magna (<24 hours old)

  • Reconstituted freshwater medium (e.g., M7)

  • Algal culture (e.g., Raphidocelis subcapitata) for food

  • Glass test vessels

  • Incubator with controlled temperature (20 ± 1°C) and photoperiod (16:8 L:D)

Procedure:

  • Test Setup:

    • Prepare a range of at least five this compound concentrations in the test medium. A solvent control and a medium control should be included.

    • Place one daphnid in each test vessel containing 50-100 mL of the test solution.

    • Use at least 10 replicate vessels for each concentration and control.

  • Exposure and Maintenance:

    • The test duration is 21 days.

    • Renew the test solutions and feed the daphnids three times per week.

  • Data Collection:

    • Daily, record the survival of the parent daphnids and the number of offspring produced in each vessel. Remove the offspring after counting.

  • Data Analysis:

    • For each concentration, calculate the mean number of live offspring produced per surviving parent animal.

    • Use statistical analysis to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction.

    • Calculate the ECx (e.g., EC10, EC20, EC50) for reproductive effects using regression analysis.

Application in Integrated Pest Management (IPM)

This compound's unique mode of action and selectivity make it a valuable component of IPM programs.

  • Resistance Management: Due to its different mode of action from most conventional insecticides, this compound can be used in rotation or in combination with other insecticides to help manage the development of resistance in pest populations.

  • Pest-Specific Targeting: The timing of this compound application can be targeted to the most susceptible life stages of the pest, such as the egg and early larval stages, to maximize efficacy.

  • Conservation of Beneficial Insects: Its relatively low toxicity to many beneficial insects, such as predatory mites and some parasitoids, allows for their conservation in the treated environment, contributing to natural pest control. However, some studies have shown sublethal effects on certain beneficial insects, so a thorough risk assessment is necessary for specific IPM programs.

  • Formulation Flexibility: this compound is available in various formulations, including baits, emulsifiable concentrates, and granules, allowing for targeted application methods that minimize non-target exposure.

Conclusion

This compound, with its specific mode of action as a juvenile hormone mimic, offers an effective and selective tool for the management of a wide range of insect pests within an IPM framework. Understanding its quantitative effects on both target and non-target organisms, as well as adhering to detailed experimental and application protocols, is crucial for its responsible and effective use in sustainable agriculture and public health.

References

Application Note: High-Throughput Analysis of Fenoxycarb using a Validated HPLC-UVD/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis and confirmation of Fenoxycarb in various matrices using High-Performance Liquid Chromatography with UV-Visible Diode Array Detection (HPLC-UVD) and Mass Spectrometric (MS) confirmation. The protocol is tailored for researchers, scientists, and professionals in drug development and pesticide residue analysis, providing a comprehensive workflow from sample preparation to data acquisition and analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and regulatory compliance monitoring.

Introduction

This compound is a carbamate insecticide that acts as an insect growth regulator, mimicking the action of juvenile hormones to disrupt molting and development in target pests.[1] Its widespread use in agriculture necessitates reliable and sensitive analytical methods to monitor its residues in environmental and food samples to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the analysis of this compound using a combined HPLC-UVD and MS approach, offering both quantitative accuracy and confident identity confirmation.

Experimental Protocols

Sample Preparation

The selection of the appropriate sample preparation protocol is critical and depends on the sample matrix. The following are generalized procedures for common matrices.

For Agricultural Commodities (e.g., fruits, vegetables):

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed.

  • Homogenize a representative 10-15 g sample.

  • Add 10 mL of water (for low-moisture samples) and 15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium chloride).

  • Shake vigorously for 1 minute and centrifuge at ≥3700 rpm for 5-7 minutes.[1]

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge.

  • The final extract is then ready for LC-MS/MS analysis, potentially after dilution.[2]

For Water Samples:

Solid-phase extraction (SPE) is a common method for pre-concentrating this compound from water samples.

  • Acidify the water sample (e.g., 500 mL) to pH 3-4.

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with purified water to remove interferences.

  • Elute the this compound with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

For Apples:

  • Extract the active ingredient from a homogenized apple sample using a mixture of n-hexane and diethyl ether on a silica gel column.[3]

  • Evaporate the eluate.

  • Dissolve the dry residue in an acetonitrile-deionized water mixture for injection into the HPLC system.[3]

HPLC-UVD and MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Table 1: HPLC-UVD and MS Instrumental Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II Prime LC or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent C8 or Phenyl-Hexyl column
Mobile Phase A Water with 2.5 mM ammonium formate and 0.05% formic acid
Mobile Phase B Methanol with 2.5 mM ammonium formate and 0.05% formic acid
Gradient Elution 0 min – 5% B, 2 min – 45% B, 15 min – 80% B, 16 min – 95% B, stop time: 20 min, post time: 5 min
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD)
UV Wavelength 228 nm
Mass Spectrometer Agilent Ultivo Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Drying Gas Flow 10 L/min
Drying Gas Temp 350 °C
Nebulizer Pressure 50 psig
Mass Spectrometry - Multiple Reaction Monitoring (MRM)

For confident confirmation and quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized.

Table 2: this compound MRM Transitions

Precursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (V)Product Ion (m/z) - QualifierCollision Energy (V)
302.188.020116.111

Note: Collision energies may require optimization depending on the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance data for the this compound analysis method, compiled from various studies.

Table 3: Method Validation Data for this compound Analysis

ParameterMatrixValueReference
Limit of Quantitation (LOQ) Agricultural Commodities0.04 mg/kg
Apples0.05 mg/kg
Average Recovery Agricultural Commodities80.0 - 104.3%
Apples (0.1 mg/kg spike)81.3 ± 3.2%
Apples (0.05 mg/kg spike)80.3 ± 5.8%
Precision (RSD) Agricultural Commodities< 4.8%
Apples (0.1 mg/kg spike)3.9%
Apples (0.05 mg/kg spike)7.2%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-UVD/MS analysis of this compound.

Fenoxycarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Agricultural Produce, Water) Homogenization Homogenization / Filtration Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC UVD UV-Visible Detection (228 nm) HPLC->UVD Quantitative Data MS Mass Spectrometry (ESI+, MRM) HPLC->MS Confirmatory Data Quantification Quantification (External Standard) UVD->Quantification Confirmation Confirmation (Qualifier Ion Ratio) MS->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Workflow for this compound analysis by HPLC-UVD/MS.

Conclusion

The described HPLC-UVD/MS method provides a reliable and sensitive approach for the determination and confirmation of this compound in diverse and complex matrices. The combination of UV detection for quantification and mass spectrometry for confirmation ensures high confidence in the analytical results. The provided protocols and instrumental conditions can be adapted to specific laboratory needs, offering a valuable tool for routine monitoring and research applications.

References

Protocol for Assessing Fenoxycarb's Effect on Insect Reproduction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AP-AGR-001

Introduction

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR).[1] Its primary mode of action is mimicking the activity of juvenile hormone (JH), a critical hormone in insect development and reproduction.[2][3] By acting as a JH analog, this compound disrupts normal metamorphosis, embryogenesis, and reproductive processes in target insects.[4] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the effects of this compound on various aspects of insect reproduction, including fecundity, fertility, and hatchability. The methodologies outlined are designed to be adaptable to a range of insect species.

Mechanism of Action: Juvenile Hormone Mimicry

This compound functions by binding to the juvenile hormone receptor in insects, but it is resistant to degradation by juvenile hormone esterases. This leads to a persistently high level of JH-like activity, which can have several detrimental effects on reproduction:

  • Inhibition of Oogenesis: In adult females, inappropriate JH signaling can disrupt ovarian development, leading to malformed reproductive systems, reduced oocyte production, and defective vitellogenesis (yolk deposition).

  • Reduced Fecundity: The disruption of ovarian function results in a significant decrease in the number of eggs laid by treated females.

  • Ovicidal Effects: When eggs are exposed to this compound, embryonic development can be arrested, preventing them from hatching. This effect is often more pronounced in freshly laid eggs.

  • Sterility: In some cases, exposure of adult insects to this compound can lead to sterility in both males and females by affecting gamete production and viability.

Experimental Protocols

This section details the methodologies for assessing the impact of this compound on insect reproduction. The protocols are designed to be general and should be optimized for the specific insect species under investigation.

Insect Rearing and Maintenance
  • Colony Establishment: Establish and maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (e.g., 27°C, 60% RH, 12:12 L:D photoperiod).

  • Diet: Provide a standardized, species-appropriate diet to ensure consistent physiological conditions among test subjects.

This compound Solution Preparation
  • Solvent Selection: Dissolve technical-grade this compound in an appropriate organic solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution to determine dose-dependent effects. A solvent-only control group must be included in all experiments.

Bioassay Methods

Choose the most relevant exposure method based on the target insect's biology and the research question.

This method is suitable for assessing the effects on adult fecundity and fertility following direct exposure.

  • Immobilization: Briefly immobilize the insects by chilling them (e.g., at 4°C for 3 minutes).

  • Application: Using a calibrated micro-applicator, apply a precise volume (e.g., 1-2 µL) of the this compound solution to the dorsal thorax of each insect.

  • Control Group: Treat the control group with the same volume of solvent only.

  • Observation: After treatment, place the insects in individual or group cages with access to food and water. For reproductive studies, pair treated insects (e.g., treated female with untreated male, or vice versa) to assess specific effects on each sex.

This method simulates the ingestion of this compound through contaminated food.

  • Diet Preparation: Incorporate the this compound solutions into the insect diet at various concentrations. Ensure homogenous mixing.

  • Exposure: Provide the treated diet to the insects for a defined period.

  • Control Group: The control group should receive a diet containing only the solvent.

  • Mating and Oviposition: After the exposure period, allow the insects to mate and provide a suitable substrate for egg-laying.

This method directly assesses the impact of this compound on egg viability.

  • Egg Collection: Collect freshly laid eggs (e.g., 0-24 hours old) from the insect colony.

  • Exposure: Expose the eggs to this compound either by direct topical application to the egg surface or by placing them on a treated substrate (e.g., filter paper).

  • Incubation: Incubate the treated and control eggs under standard rearing conditions.

  • Hatchability Assessment: Monitor the eggs daily and record the number of hatched larvae.

Assessment of Reproductive Parameters
  • Fecundity: This is a measure of the number of eggs laid.

    • Collect all eggs laid by individual females or groups of females daily.

    • Count the total number of eggs laid per female over a defined period.

  • Fertility (Hatchability): This measures the viability of the eggs.

    • Isolate a known number of eggs from each treatment group.

    • Incubate the eggs under optimal conditions.

    • Count the number of larvae that successfully hatch.

    • Calculate the hatchability percentage: (Number of hatched larvae / Total number of eggs) x 100.

  • Ovarian Morphology (Optional):

    • Dissect the ovaries from treated and control females under a stereomicroscope.

    • Examine for any morphological abnormalities, such as reduced ovariole length, deformed oocytes, or impaired yolk deposition. Histological preparations can provide more detailed insights.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on the reproduction of various insect species.

Table 1: Effect of this compound on Fecundity and Hatchability in Corcyra cephalonica (Rice Moth)

This compound ConcentrationMean No. of Eggs Laid per FemaleHatchability (%)
Control258.4 ± 0.2497.05
0.025%56.6 ± 0.510
0.050%35.4 ± 0.370

Data adapted from a study on the topical application of this compound to last instar larvae.

Table 2: Ovicidal Effect of this compound on Corcyra cephalonica Eggs

This compound ConcentrationHatchability of 1-day-old eggs (%)
Control95.2
0.025%62.8
0.05%57.6
0.1%51.2
0.25%46.4
0.5%44.4
1.0%42.8

Data represents the percentage of eggs that hatched after being treated with different concentrations of this compound.

Table 3: Chemosterilant Effects of this compound on Bactrocera zonata (Peach Fruit Fly)

Parameter% Reduction Compared to ControlLC50 Value (%)
Fecundity34.80.50
Egg Hatchability67.3-
Sperm Concentration (Testes)25.80.51
Sperm Concentration (Spermatheca)28.41.19
Egg Concentration (Ovaries)32.21.06

Data shows the reduction in various reproductive parameters and the lethal concentration (LC50) required to cause a 50% reduction.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Data Analysis rearing Insect Rearing (Age-synchronized) topical Topical Application (Adults/Larvae) rearing->topical Test Subjects dietary Dietary Exposure rearing->dietary Test Subjects egg_assay Egg Bioassay rearing->egg_assay Test Subjects fenoxycarb_prep This compound Solution Preparation fenoxycarb_prep->topical Test Solutions fenoxycarb_prep->dietary Test Solutions fenoxycarb_prep->egg_assay Test Solutions fecundity Fecundity (Egg Count) topical->fecundity fertility Fertility (Hatchability %) topical->fertility dietary->fecundity dietary->fertility egg_assay->fertility data_analysis Statistical Analysis (e.g., ANOVA, LC50) fecundity->data_analysis fertility->data_analysis morphology Ovarian Morphology (Optional) morphology->data_analysis G cluster_cellular Cellular Response cluster_physiological Physiological & Reproductive Effects cluster_outcome Population-Level Outcome This compound This compound (Juvenile Hormone Analog) jhr Juvenile Hormone Receptor (JHR Complex) This compound->jhr Binds and Activates gene_exp Altered Gene Expression (e.g., Vitellogenin synthesis) jhr->gene_exp Regulates Transcription embryogenesis Arrested Embryogenesis jhr->embryogenesis jhe Juvenile Hormone Esterase (JHE) jhe->this compound Ineffective Degradation oogenesis Disrupted Oogenesis & Ovarian Development gene_exp->oogenesis sterility Adult Sterility oogenesis->sterility fecundity_dec Reduced Fecundity oogenesis->fecundity_dec hatchability_dec Reduced Hatchability embryogenesis->hatchability_dec population_dec Population Suppression sterility->population_dec fecundity_dec->population_dec hatchability_dec->population_dec

References

Application Notes and Protocols: Methodology for Studying Fenoxycarb Resistance in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR), mimicking the action of juvenile hormone.[1] It disrupts insect molting and metamorphosis, making it an effective tool for controlling a variety of pests.[2] However, the emergence of insecticide resistance poses a significant threat to its efficacy. Understanding the mechanisms by which insects develop resistance to this compound is crucial for developing sustainable pest management strategies. These application notes provide detailed methodologies for researchers to assess this compound resistance, from initial bioassays to the characterization of underlying biochemical and molecular mechanisms.

Section 1: Phenotypic Resistance Assessment - Bioassays

Bioassays are the foundational step in resistance monitoring, used to quantify the susceptibility of an insect population to an insecticide. The primary output is the dose-response curve, from which lethal concentration (LC50) or lethal dose (LD50) values are calculated. A significant increase in the LC50/LD50 value of a field population compared to a susceptible laboratory strain indicates resistance.

Protocol 1.1: Topical Application Bioassay

This method determines the intrinsic toxicity of this compound by applying a precise dose directly onto the insect's cuticle, typically the dorsal thorax.[3][4][5] It minimizes variation in insecticide exposure between individuals.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (analytical grade)

  • Micro-applicator or calibrated microsyringe

  • CO2 or cold plate for anesthesia

  • Glass vials or Petri dishes for holding

  • Healthy, uniform-sized adult or late-instar larval insects

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL). Perform serial dilutions to create a range of 5-7 concentrations expected to cause mortality between 10% and 90%.

  • Insect Anesthesia: Anesthetize a batch of insects using CO2 or by placing them on a cold surface to immobilize them.

  • Application: Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of an anesthetized insect. A control group must be treated with acetone only.

  • Holding: Place treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50 value, its 95% fiducial limits, and the slope of the dose-response curve. The Resistance Ratio (RR) is calculated as: RR = LD50 of field population / LD50 of susceptible strain.

Protocol 1.2: Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet, particularly larval stages of Lepidoptera or Coleoptera.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone or water, depending on formulation)

  • Standard artificial diet for the target insect species

  • Bioassay trays (e.g., 128-well)

  • Fine paintbrush for transferring larvae

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard procedure.

  • Incorporation of Insecticide: While the diet is still liquid and has cooled (approx. 50-60°C), add a precise amount of this compound stock solution to achieve the desired final concentrations. Mix thoroughly to ensure uniform distribution. Prepare a control diet using the solvent alone.

  • Dispensing: Dispense a uniform amount of the treated and control diet into each well of the bioassay trays.

  • Infestation: Once the diet has solidified, transfer one neonate or early-instar larva into each well using a fine paintbrush.

  • Incubation: Seal the trays with a breathable cover and incubate under controlled environmental conditions.

  • Assessment: After a set period (typically 5-7 days), record larval mortality. Sublethal effects like growth inhibition can also be assessed by weighing surviving larvae.

  • Data Analysis: Calculate the LC50 value based on mortality data using probit analysis after correcting for control mortality. Calculate the Resistance Ratio (RR) as described above.

Data Presentation: Bioassay Results

Quantitative data from bioassays should be summarized for clear comparison between susceptible and potentially resistant strains.

StrainNo. of InsectsSlope ± SELC50 / LD50 (95% FL)Resistance Ratio (RR)
Susceptible (Lab)3002.15 ± 0.210.85 µg/g (0.72-0.99)-
Field Strain A3201.98 ± 0.2515.3 µg/g (13.5-17.8)18.0
Field Strain B3101.55 ± 0.304.2 µg/g (3.6-5.1)4.9

Table 1: Example of a summary table for dose-response bioassay data. LC50/LD50 values are expressed in µg of active ingredient per gram of insect weight or ppm in diet. FL = Fiducial Limits.

Visualization: General Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase InsectCollection 1. Insect Collection (Field Population vs. Susceptible Strain) Rearing 2. Rearing to Uniform Stage/Age InsectCollection->Rearing Bioassay 4. Bioassay Execution (Topical, Diet, etc.) Rearing->Bioassay SolutionPrep 3. Prepare this compound Serial Dilutions SolutionPrep->Bioassay Control Solvent Control Group Bioassay->Control Incubation 5. Incubation (Controlled Conditions) Bioassay->Incubation Mortality 6. Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality Probit 7. Probit Analysis (Calculate LC50/LD50) Mortality->Probit RR 8. Calculate Resistance Ratio (RR) Probit->RR Conclusion Determine Resistance Status RR->Conclusion

General workflow for an insecticide resistance bioassay.

Section 2: Mechanisms of Resistance

Resistance to insecticides typically falls into two major categories: metabolic resistance and target-site resistance.

Metabolic Resistance

Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify or sequester the insecticide before it can reach its target site. This is often mediated by the overexpression or increased efficiency of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione S-Transferases (GSTs).

Protocol 2.1: Cytochrome P450 Monooxygenase Activity Assay

P450s are a major family of enzymes involved in the metabolism of a wide range of xenobiotics, including insecticides. Their activity can be measured using model substrates.

Materials:

  • Individual insect homogenates (prepared in phosphate buffer)

  • Potassium phosphate buffer (0.1 M, pH 7.2)

  • p-nitroanisole (p-NA)

  • NADPH solution

  • Microplate reader

Procedure:

  • Homogenization: Homogenize individual insects in ice-cold phosphate buffer. Centrifuge to obtain the supernatant (enzyme source).

  • Reaction Mixture: In a microplate well, add the insect supernatant, phosphate buffer, and p-NA.

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Monitor the O-demethylation of p-nitroanisole to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate enzyme activity as nmol of product formed per minute per mg of protein. Compare the activity between resistant and susceptible strains.

Protocol 2.2: General Esterase (EST) Activity Assay

Elevated esterase activity can lead to the rapid hydrolysis of ester bonds in insecticides, rendering them non-toxic.

Materials:

  • Individual insect homogenates

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • α-naphthyl acetate (α-NA) or β-naphthyl acetate as substrate

  • Fast Blue B salt solution

  • Microplate reader

Procedure:

  • Homogenization: Prepare insect supernatant as described for the P450 assay.

  • Reaction Mixture: In a microplate well, add the insect supernatant and the substrate solution (α-NA dissolved in acetone and diluted in buffer).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 15-30 minutes).

  • Color Development: Stop the reaction and develop the color by adding the Fast Blue B salt solution.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 555 nm for β-naphthyl acetate).

  • Data Analysis: Create a standard curve using α-naphthol. Express esterase activity as nmol of α-naphthol produced per minute per mg of protein.

Protocol 2.3: Glutathione S-Transferase (GST) Activity Assay

GSTs detoxify xenobiotics by conjugating them with reduced glutathione, making them more water-soluble and easier to excrete.

Materials:

  • Individual insect homogenates

  • Phosphate buffer

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Microplate reader

Procedure:

  • Homogenization: Prepare insect supernatant.

  • Reaction Mixture: In a UV-transparent microplate well, add buffer, GSH, and the insect supernatant.

  • Initiation: Start the reaction by adding CDNB.

  • Measurement: Immediately measure the rate of formation of the GSH-CDNB conjugate by monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate GST activity using the extinction coefficient of the conjugate. Express activity as nmol of CDNB conjugated per minute per mg of protein.

Data Presentation: Biochemical Assay Results
EnzymeStrainMean Activity ± SE (nmol/min/mg protein)Fold Increase
P450 Susceptible0.15 ± 0.02-
Resistant0.78 ± 0.095.2
Esterase Susceptible25.4 ± 3.1-
Resistant89.1 ± 7.53.5
GST Susceptible42.8 ± 4.9-
Resistant115.2 ± 11.32.7

Table 2: Example of a summary table for comparative enzyme activities between susceptible and resistant insect strains.

Visualization: Metabolic Resistance Pathways

Metabolic_Resistance cluster_enzymes Detoxification Enzymes (Upregulated in Resistant Insects) This compound This compound (Toxic) P450 Cytochrome P450s (Oxidation) This compound->P450 Phase I EST Esterases (Hydrolysis) This compound->EST Phase I GST GSTs (Conjugation) This compound->GST Phase II Metabolite1 Oxidized Metabolite P450->Metabolite1 Metabolite2 Hydrolyzed Metabolite EST->Metabolite2 Metabolite3 GSH-Conjugate GST->Metabolite3 Excretion Non-Toxic, Excreted Metabolites Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Metabolic pathways involved in this compound detoxification.
Target-Site Resistance

Target-site resistance results from mutations in the protein that the insecticide binds to, reducing its sensitivity. For this compound, a juvenile hormone analogue, the target is likely a component of the juvenile hormone reception pathway, such as the Juvenile Hormone Receptor (JHR).

Protocol 2.4: Molecular Analysis of Target-Site Mutations

This involves sequencing the target gene(s) from resistant and susceptible individuals to identify mutations that may confer resistance.

Procedure Outline:

  • RNA Extraction: Extract total RNA from individual resistant and susceptible insects.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Design primers based on the known or putative JHR gene sequence of the target insect or a closely related species. Use PCR to amplify the full coding sequence of the gene from the cDNA of both resistant and susceptible individuals.

  • Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the sequences from resistant and susceptible insects. Identify any non-synonymous mutations (those that result in an amino acid change) present in the resistant population but absent in the susceptible one. These are candidate resistance mutations.

Section 3: Synergist Assays

Synergists are chemicals that can inhibit specific detoxification enzymes. Using them in bioassays can help implicate a particular enzyme family in resistance. Piperonyl butoxide (PBO), for example, is a well-known inhibitor of P450 monooxygenases.

Protocol 3.1: Synergist Bioassay

Procedure:

  • Determine the sub-lethal dose of the synergist (e.g., PBO) that does not cause significant mortality on its own.

  • Pre-treat a group of resistant insects with this sub-lethal dose of the synergist for a short period (e.g., 1-2 hours).

  • Conduct a standard topical application or diet incorporation bioassay with this compound on these pre-treated insects.

  • Calculate the LC50/LD50 for the synergized group.

  • Data Analysis: Calculate the Synergism Ratio (SR) as: SR = LC50 without synergist / LC50 with synergist. A high SR value (typically >2) strongly suggests that the inhibited enzyme family (e.g., P450s for PBO) plays a significant role in the resistance.

References

Application Notes and Protocols for Preparing Fenoxycarb Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR). Its primary mechanism of action is mimicking the activity of juvenile hormone (JH), which disrupts the normal development and metamorphosis of insects.[1][2][3][4] In entomological and toxicological research, as well as in drug development, precise and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReferences
Chemical Name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate[1]
CAS Number 72490-01-8
Molecular Formula C₁₇H₁₉NO₄
Molecular Weight 301.34 g/mol
Appearance White crystalline solid
Water Solubility Very low
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile

Recommended Solvents for In Vitro Studies

Due to its low water solubility, this compound must be dissolved in an organic solvent to prepare a stock solution for in vitro experiments.

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Up to 60 mg/mL (199.11 mM)The most common and recommended solvent for preparing high-concentration stock solutions. Sonication may aid in dissolution. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1% to < 0.5%) to minimize cytotoxicity.
Acetone Commercially available as 1000 µg/mL solutionCan be used as a solvent.
Acetonitrile Commercially available as 1000 µg/mL solutionCan be used as a solvent.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.001 L x 301.34 g/mol = 0.030134 g = 30.134 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 30.134 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 100 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute in Culture Medium (Final DMSO ≤ 0.1%) thaw->dilute treat 8. Treat Cells dilute->treat G cluster_cell Insect Cell This compound This compound (JH Agonist) met Met (JH Receptor) This compound->met Binds complex Met-SRC Complex met->complex Dimerizes with SRC src SRC src->complex jhre JHRE (DNA) complex->jhre Binds to krh1 Kr-h1 Gene jhre->krh1 Activates transcription Transcription krh1->transcription mrna Kr-h1 mRNA transcription->mrna translation Translation mrna->translation protein Kr-h1 Protein translation->protein effect Inhibition of Metamorphosis protein->effect

References

Application Note: Solid-Phase Extraction for Fenoxycarb Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests on various agricultural products. Its presence in environmental and food samples is strictly regulated, necessitating sensitive and efficient analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification. This application note provides a detailed protocol for the purification of this compound from various matrices using solid-phase extraction, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation

The efficiency of a solid-phase extraction method is primarily evaluated by the recovery of the analyte. The following tables summarize quantitative data on this compound recovery from different sample matrices using various SPE methods.

Table 1: Recovery of this compound from Spiked Water Samples using On-line SPE-HPLC

MatrixSpiking Level (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Surface WaterNot Specified88.0 - 102.80.3 - 6.7[1]

Table 2: Recovery of this compound from Agricultural Commodities

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)SPE SorbentReference
Agricultural Commodities (unspecified)0.04 (LOQ)80.0 - 104.3< 4.8Florisil[2]
Apples0.0580.3 ± 5.87.2Silica Gel[2]
Apples0.181.3 ± 3.23.9Silica Gel[2]
PearsNot Specified~84.8Not SpecifiedC18[3]
Mussel Samples0.3 - 30 (linearity range)976 - 7Molecularly Imprinted Polymer

Table 3: Recovery of Carbamates (including this compound-like structures) using different SPE Sorbents

AnalyteSPE SorbentRecovery (mean % ± SD)
OxamylENVI-Carb95 ± 5
C8/C18 Silica53 ± 1
MethomylENVI-Carb97 ± 5
C8/C18 Silica43 ± 1
AldicarbENVI-Carb96 ± 3
C8/C18 Silica67 ± 8
CarbarylENVI-Carb98 ± 5
C8/C18 Silica74 ± 15

Data from Supelco laboratories and B.E. Goodby, Environmental Laboratory, June/July 1990, pp 19-58, as presented in a general SPE application note for pesticides.

Experimental Protocols

This section details the methodologies for this compound purification from both aqueous and solid matrices.

Protocol 1: SPE for this compound in Aqueous Samples (e.g., Surface Water)

This protocol is based on a general reversed-phase SPE procedure, adaptable from methods described for pesticide analysis in water.

1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric reversed-phase sorbent.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Reagent Water (HPLC grade).

  • Reagents: Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for pH adjustment.

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, pH meter, rotary evaporator or nitrogen evaporator.

2. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5-10 mL of ethyl acetate to remove any organic residues.

  • Flush with 5-10 mL of methanol to activate the C18 sorbent.

  • Equilibrate the cartridges with 10-20 mL of reagent water. Ensure the sorbent bed does not go dry before sample loading.

3. Sample Preparation and Loading

  • Collect the water sample (e.g., 1 L).

  • If the sample contains suspended solids, filter it through a glass fiber filter.

  • Acidify the sample to a pH < 2 with HCl or H2SO4.

  • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing

  • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar interferences.

  • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

5. Elution

  • Place a clean collection vial under each cartridge.

  • Elute the retained this compound with two aliquots of 3-5 mL of a suitable organic solvent or mixture, such as ethyl acetate, dichloromethane, or an acetone:n-hexane mixture.

  • Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure efficient elution.

6. Eluate Processing

  • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at a temperature of 35-40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical technique (e.g., acetonitrile or methanol for HPLC).

Protocol 2: SPE for this compound in Solid Samples (e.g., Agricultural Commodities)

This protocol is a generalized procedure adapted from methods for pesticide residue analysis in food matrices.

1. Materials and Reagents

  • SPE Cartridges: Silica (500 mg, 6 mL) and/or Amino (NH2) cartridges (500 mg, 6 mL). Florisil cartridges can also be used.

  • Solvents: Acetonitrile (HPLC grade), n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade), Acetone (HPLC grade).

  • Reagents: Anhydrous Sodium Sulfate.

  • Apparatus: High-speed homogenizer, centrifuge, SPE vacuum manifold, vacuum pump, collection vials, rotary evaporator or nitrogen evaporator.

2. Sample Preparation and Extraction

  • Homogenize a representative portion of the sample (e.g., 10-15 g) with an extraction solvent such as acetonitrile.

  • Add anhydrous sodium sulfate to remove water.

  • Centrifuge the mixture and collect the supernatant (the acetonitrile extract).

3. SPE Cleanup

This protocol may involve a single or a tandem SPE cleanup for complex matrices.

  • A. Silica Cartridge Cleanup:

    • Conditioning: Pre-rinse the silica cartridge with n-hexane.

    • Loading: Take an aliquot of the acetonitrile extract, evaporate it, and reconstitute it in a small volume of a solvent mixture suitable for loading onto the silica cartridge (e.g., n-hexane/ethyl acetate). Load this solution onto the cartridge.

    • Washing: Wash the cartridge with a non-polar solvent like n-hexane to remove non-polar interferences.

    • Elution: Elute this compound with a more polar solvent mixture, such as n-hexane/ethyl acetate.

  • B. Amino (NH2) Cartridge Cleanup (if further cleanup is needed):

    • The eluate from the silica cartridge can be further purified using an NH2 cartridge.

    • Conditioning: Pre-rinse the NH2 cartridge with n-hexane.

    • Loading: Load the eluate from the previous step onto the NH2 cartridge.

    • Elution: Elute this compound using a suitable solvent system, for instance, a mixture of n-hexane and acetone.

4. Eluate Processing

  • Collect the eluate from the final SPE step.

  • Evaporate the solvent to near dryness using a rotary evaporator or a nitrogen stream.

  • Reconstitute the residue in a precise volume of a solvent suitable for the analytical instrument.

Visualizations

The following diagrams illustrate the experimental workflow for solid-phase extraction of this compound.

SPE_Workflow_Aqueous cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (1L) Filter Filter Sample Sample->Filter Acidify Acidify to pH < 2 Filter->Acidify Load Load Sample Acidify->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound (Ethyl Acetate) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in 1mL (Acetonitrile/Methanol) Evaporate->Reconstitute Analysis HPLC/GC Analysis Reconstitute->Analysis SPE_Workflow_Solid cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample Solid Sample (10g) Homogenize Homogenize with Acetonitrile Sample->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Load Load Sample Extract Centrifuge->Load Condition Condition Silica Cartridge (n-Hexane) Condition->Load Wash Wash Cartridge (n-Hexane) Load->Wash Elute Elute this compound (n-Hexane/Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in 1mL Evaporate->Reconstitute Analysis HPLC/GC Analysis Reconstitute->Analysis

References

Application Notes: Utilizing Fenoxycarb for Juvenile Hormone Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb is a carbamate-based insect growth regulator (IGR) that acts as a potent juvenile hormone analog (JHA)[1][2][3]. Juvenile hormones (JHs) are sesquiterpenoid hormones exclusive to insects that are crucial for regulating a wide array of physiological processes, including metamorphosis, reproduction, and behavior[4][5]. By mimicking the action of natural JHs, this compound serves as an invaluable chemical tool for dissecting the intricate molecular mechanisms of the JH signaling pathway. Its high specificity and potency make it an excellent compound for studying gene regulation, receptor activation, and for screening novel insecticides targeting this endocrine system.

Mechanism of Action

The canonical JH signaling pathway is initiated by the binding of JH or a JHA like this compound to its intracellular receptor, Methoprene-tolerant (Met). Met is a transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) protein family. In its unliganded state, Met may exist as an inactive homodimer.

Upon binding this compound, Met undergoes a conformational change, leading to the dissociation of the homodimer and subsequent heterodimerization with another bHLH-PAS protein, Taiman (Tai) (often referred to as SRC or FISC in some species). This activated Met-Tai heterodimer then binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. This binding event recruits the transcriptional machinery to either activate or repress gene expression, thereby orchestrating the JH-mediated physiological response. This compound has been experimentally shown to induce this critical dimerization of Met and Tai, confirming its role as a true JH agonist.

JH_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JHA) Met Met This compound->Met Binds Met_dimer Met / Met (Inactive Homodimer) Met_dimer->Met Dissociates Met_Tai Met / Tai (Active Heterodimer) Met->Met_Tai Tai Tai Tai->Met_Tai JHRE JHRE Met_Tai->JHRE Binds Target_Gene Target Gene (e.g., Kr-h1) JHRE->Target_Gene Transcription Transcription (Activation/Repression) Target_Gene->Transcription

Caption: The Juvenile Hormone signaling pathway activated by this compound.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies, illustrating the biological effects of this compound.

Table 1: Cellular and Developmental Effects of this compound
ParameterSpecies / SystemConcentration / DoseObserved EffectReference
IC₅₀ (Anti-proliferative) Spodoptera frugiperda (Sf21 cell line)28 nM (at 48h)50% inhibition of cell proliferation.
Developmental Inhibition Homarus gammarus (Lobster larvae)50 µg/LTotal inhibition of the moult from zoea II to III.
Larval Period Extension Bombyx mori (Silkworm)High doses (unspecified)Induced supernumerary larval instars.
Apoptosis Induction Spodoptera frugiperda (Sf21 cell line)IC₂₅ and IC₅₀ (28 nM)Increased number of apoptotic cells.
Table 2: Effects of this compound on Gene and Protein Expression
Target Gene/ProteinSpecies / SystemConcentration / DoseFold Change / EffectReference
Vitellogenin (Vg) mRNA Parasteatoda tepidariorum (Spider)10 ng & 100 ng / individualSignificant changes in Vg expression levels in midgut glands and ovaries.
Acetylcholinesterase (AChE) mRNA Physella acuta (Gastropod)1 µg/LStatistically significant modification in gene expression.
Krüppel-homolog 1 (Kr-h1) mRNA Tribolium castaneum (Beetle)Not specifiedInduction of Kr-h1 expression, a primary JH target gene.
Ecdysone Receptor B1 (EcR-B1) Bombyx mori (Silkworm)Not specifiedDelayed upregulation of EcR-B1 protein in the midgut.
Table 3: Effects of this compound on Enzyme Activity
EnzymeSpecies / SystemDoseObserved EffectReference
Protease, AAT, ALAT, ATPase, Cytochrome-c-oxidase Bombyx mori (Silkworm)3.0 fg / larvaEnhancement of enzyme activities in muscle and silkgland.
JH Esterase (JHE) Spodoptera littoralis & S. frugiperdaNot specifiedShowed stronger inhibition of JHE activity compared to methoprene and pyriproxyfen.

Experimental Protocols

Protocol 1: In Vivo Topical Application of this compound

This protocol describes the general procedure for applying this compound to insect larvae to study its effects on development and gene expression.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Micropipette and sterile tips

  • Insect larvae at a synchronized developmental stage (e.g., freshly molted final instar)

  • Rearing containers

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in acetone. Create a series of dilutions to test a range of doses (e.g., from 1 ng to 1 µg per larva). Prepare a solvent-only control (acetone).

  • Animal Selection: Select healthy, uniformly sized larvae at the desired developmental stage.

  • Application: Using a micropipette, carefully apply a small, fixed volume (e.g., 1 µL) of the this compound solution or acetone control to the dorsal thoracic region of each larva.

  • Incubation: Place the treated larvae back into their rearing containers with an adequate food supply. Maintain them under standard rearing conditions (temperature, humidity, photoperiod).

  • Observation and Sample Collection:

    • Monitor the larvae daily for developmental changes, such as delayed molting, formation of supernumerary instars, or mortality, compared to the control group.

    • At predetermined time points post-treatment, collect whole larvae or specific tissues (e.g., fat body, midgut) for subsequent analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting). Freeze samples immediately in liquid nitrogen and store at -80°C.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify changes in target gene expression following this compound treatment.

qPCR_Workflow start This compound-Treated and Control Insects rna_extraction 1. Total RNA Extraction (e.g., Trizol) start->rna_extraction quality_check 2. RNA Quality & Quantity Check (e.g., NanoDrop) rna_extraction->quality_check cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) quality_check->cdna_synthesis qpcr 4. Quantitative PCR (qPCR) (Target & Reference Genes) cdna_synthesis->qpcr analysis 5. Data Analysis (e.g., ΔΔCt Method) qpcr->analysis end Relative Gene Expression Levels analysis->end

Caption: Workflow for analyzing gene expression changes induced by this compound.

Procedure:

  • RNA Extraction: Homogenize frozen tissue samples (from Protocol 1) in an appropriate reagent (e.g., TRIzol). Follow the manufacturer's protocol to extract total RNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers for your target gene(s) (e.g., Kr-h1, vitellogenin) and at least one stable reference gene (e.g., actin, GAPDH, rpL10).

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR cycler. Include a no-template control for each primer set.

  • Data Analysis: Calculate the relative expression of the target gene(s) in this compound-treated samples compared to controls using the ΔΔCt method.

Protocol 3: Luciferase Reporter Assay for JH Agonist Activity

This protocol is used to screen for or characterize the activity of JHAs like this compound by measuring the activation of the JH receptor in a cell-based system.

Reporter_Assay_Workflow step1 1. Co-transfect Cells with Plasmids: - Met Expression Vector - Tai Expression Vector - JHRE-Luciferase Reporter step2 2. Incubate Cells (Allow for protein expression) step1->step2 step3 3. Treat Cells with this compound (or other test compounds) step2->step3 step4 4. Incubate (Allow for reporter activation) step3->step4 step5 5. Lyse Cells & Add Substrate step4->step5 step6 6. Measure Luminescence (Quantify reporter activity) step5->step6 result Agonist Activity Level step6->result

Caption: Workflow for a JH receptor-mediated luciferase reporter assay.

Materials:

  • Insect or mammalian cell line (e.g., BmN4, HEK293)

  • Expression plasmids for Met and Tai

  • Reporter plasmid containing a luciferase gene downstream of multiple JHRE copies

  • Transfection reagent

  • Cell culture medium and multi-well plates (e.g., 96-well)

  • This compound and other test compounds

  • Luciferase assay system and a luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the Met expression plasmid, the Tai expression plasmid, and the JHRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) can be included for normalization.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the receptor and reporter proteins.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a positive control (e.g., JH III) and a negative control (solvent only).

  • Incubation: Incubate the cells with the compounds for another 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer. If a normalization control was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 4: RNAi-Mediated Knockdown Combined with this compound Treatment

This protocol allows for the investigation of a specific gene's role within the JH signaling pathway.

RNAi_Workflow cluster_dsRNA dsRNA Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis step1 1. Synthesize dsRNA (Target Gene & Control, e.g., GFP) step2 2. Inject dsRNA into Insects step1->step2 step3 3. Incubate for Gene Knockdown (e.g., 24-72 hours) step2->step3 step4 4. Treat with this compound (Topical Application) step3->step4 step5 5. Assess Phenotype (e.g., developmental arrest) step4->step5 step6 6. Analyze Gene Expression (Confirm knockdown & measure targets) step4->step6

Caption: Workflow for RNAi knockdown combined with this compound treatment.

Procedure:

  • dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting your gene of interest (e.g., Met, Tai, or a downstream target) and a non-specific control dsRNA (e.g., GFP) using an in vitro transcription kit.

  • dsRNA Injection: Inject a defined amount of dsRNA into insects at an appropriate developmental stage (e.g., early final instar larvae).

  • Incubation for Knockdown: Allow 24-72 hours for the RNAi machinery to degrade the target mRNA. The optimal time should be determined empirically.

  • This compound Treatment: After the incubation period, topically apply this compound or a solvent control to the dsRNA-injected insects as described in Protocol 1.

  • Phenotypic and Molecular Analysis:

    • Observe the insects for any phenotypic changes. For example, if you knock down Met, you would expect the insects to become resistant to the effects of this compound.

    • Collect samples at various time points to confirm the knockdown efficiency and measure the expression of JH target genes using qRT-PCR (Protocol 2). This will reveal if the knocked-down gene is necessary for the this compound-induced transcriptional response.

References

Fenoxycarb application in sericulture for cocoon yield enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Fenoxycarb in Sericulture

For Researchers, Scientists, and Drug Development Professionals

Introduction this compound is a carbamate insecticide that functions as an insect growth regulator.[1] In sericulture, the commercial production of silk from the silkworm, Bombyx mori, this compound is utilized as a juvenile hormone analogue (JHA).[2] Juvenile hormone (JH) is naturally present in insects and regulates developmental processes like molting and metamorphosis.[2] By mimicking the action of JH, this compound can prolong the final larval stage (the fifth instar) of the silkworm.[3] This extension of the feeding period allows the larva to grow larger and accumulate more protein, resulting in the spinning of a larger cocoon and ultimately enhancing the silk yield.[3] The application of JHAs like this compound has been demonstrated to be a dose-dependent method for improving both quantitative and qualitative characteristics of silk cocoons.

Mechanism of Action this compound's mode of action is specific to insects, where it exhibits strong juvenile hormone activity. It disrupts the normal course of metamorphosis from the larval to the adult stage. In the silkworm, the developmental transition from larva to pupa is controlled by the interplay between two principal hormones: juvenile hormone (JH) and ecdysone (the molting hormone).

  • Larval Molting: During the larval instars, high titers of both JH and ecdysone are present. This hormonal state signals the larva to molt into the next larval stage.

  • Pupal Metamorphosis: In the final larval instar, the JH titer naturally declines. When the ecdysone level subsequently rises in the absence of a high JH level, it triggers the initiation of pupation.

  • This compound Intervention: this compound, acting as a JH mimic, artificially maintains a high level of JH activity in the final instar larva. It binds to the juvenile hormone receptor but is resistant to degradation by the insect's juvenile hormone esterases. This sustained JH signal overrides the natural cue to pupate, delaying the growth of silk glands and the rise in ecdysteroid titer. Consequently, the larva continues to feed and grow, extending the fifth instar duration, which leads to the production of more silk protein.

Fenoxycarb_Signaling_Pathway cluster_Hormones Endogenous Hormones cluster_Process Developmental Outcome JH Juvenile Hormone (JH) LarvalMolt Larval-Larval Molt JH->LarvalMolt High Titer Pupation Larval-Pupal Metamorphosis JH->Pupation Low Titer Ecdysone Ecdysone Ecdysone->LarvalMolt High Titer Ecdysone->Pupation High Titer ExtendedLarva Extended 5th Instar (Increased Silk Production) Ecdysone->ExtendedLarva High Titer This compound This compound (JHA) This compound->Pupation Inhibits This compound->ExtendedLarva Maintains High JH Activity

Caption: Hormonal control of silkworm development and this compound's point of intervention.

Experimental Protocols

This section details the methodology for the topical application of this compound to fifth instar Bombyx mori larvae for enhancing cocoon yield.

Protocol 1: Topical Application of this compound

Objective: To prolong the fifth larval instar to increase cocoon weight, shell weight, and silk filament length.

Materials:

  • This compound (98.5% purity or higher)

  • Acetone or Ethanol (solvent)

  • Microsyringe or Micropipette

  • Fifth instar Bombyx mori larvae (e.g., CSR2 × CSR4 or PM x NB4D2 breeds)

  • Standard silkworm rearing trays and equipment

  • Fresh mulberry leaves

  • Precision balance

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the chosen solvent (acetone or ethanol).

    • From the stock solution, prepare desired working concentrations. For example, to achieve doses of 0.5, 1.0, 1.5, and 2.0 µg per larva, dilute the stock to concentrations that allow for application in a small, consistent volume (e.g., 5 µL).

  • Selection and Timing of Larval Treatment:

    • Select healthy and uniformly grown larvae at the beginning of the fifth instar.

    • The application is typically performed 48 hours after the fourth larval ecdysis (molt). Alternatively, treatment can be applied on day one and day two of the fifth instar.

  • Topical Application:

    • Using a microsyringe, carefully and individually apply a precise volume (e.g., 5 µL) of the this compound solution to the dorsal integument of each larva, often on the second thoracic segment.

    • Control Groups: Prepare two control groups:

      • Solvent Control: Larvae treated with the same volume of the pure solvent (e.g., 5 µL of acetone).

      • Untreated Control: Larvae that receive no treatment.

  • Post-Treatment Rearing:

    • Return the treated and control larvae to their rearing trays.

    • Continue standard rearing practices, providing fresh, high-quality mulberry leaves and maintaining controlled environmental conditions (e.g., 25°C and 75-80% relative humidity).

    • Observe the larvae daily. Treated larvae are expected to have an extended larval duration compared to controls. A 3.0 fg/larva dose of this compound has been shown to increase the larval growth period by 10 hours.

  • Data Collection and Analysis:

    • Once the larvae mature and spin cocoons, collect the cocoons from each group.

    • Measure the following quantitative parameters for a sample of cocoons from each group (e.g., n=20):

      • Cocoon Weight (g): Weigh the entire cocoon.

      • Shell Weight (g): After cutting the cocoon and removing the pupa, weigh the shell.

      • Shell Percentage (%): Calculate as (Shell Weight / Cocoon Weight) x 100.

      • Filament Length (m): Reel the silk from the cocoons to measure the length of a single, non-breakable filament.

    • Analyze the data statistically to compare the effects of different this compound concentrations against the control groups.

Experimental_Workflow cluster_groups Treatment Groups A 1. Silkworm Rearing (e.g., CSR2 x CSR4 breed) Reach 5th Instar C 3. Larval Grouping A->C B 2. Prepare this compound Solutions (0.5, 1.0, 1.5, 2.0 µg in Acetone) E 4. Topical Application (48h post-4th ecdysis) B->E D1 This compound Treated C->D1 D2 Solvent Control (Acetone only) C->D2 D3 Untreated Control C->D3 D1->E Apply Solution D2->E Apply Solvent F 5. Post-Treatment Rearing (Extended Larval Period) D3->F No Application E->F G 6. Cocoon Spinning & Harvesting F->G H 7. Data Collection (Cocoon Weight, Shell Weight, etc.) G->H I 8. Statistical Analysis & Comparison H->I

Caption: Workflow for evaluating the effect of this compound on silkworm cocoon parameters.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the impact of this compound on various cocoon and silk parameters.

Table 1: Effect of Varying this compound Concentrations on Cocoon Parameters in B. mori (CSR2 × CSR4 Bivoltine Breed)

Treatment GroupLarval Weight (g)Cocoon Weight (g)Silk Filament Length (m)
Control (Solvent Only) 2.502.97800 - 1000
0.5 µg this compound 2.103.10900 - 1100
1.0 µg this compound 2.893.291000 - 1200
1.5 µg this compound 2.013.00900 - 1200
2.0 µg this compound 1.902.69800 - 1000

Data sourced from Sisodia & Gaherwal (2020). The study indicates that a 1.0 µg dose provided the most significant positive impact on larval weight, cocoon weight, and silk length.

Table 2: Quantitative and Qualitative Changes in Cocoon and Silk Parameters with this compound Treatment

ParameterUntreated ControlExperimental Control (Acetone)This compound (3.0 fg/larva)% Change over Control
Cocoon Weight (g) 1.64 ± 0.021.63 ± 0.021.78 ± 0.03+9.20
Shell Weight (g) 0.23 ± 0.0040.23 ± 0.0050.28 ± 0.003+21.73
Shell Percentage (%) 14.02 ± 0.1714.11 ± 0.2115.73 ± 0.20+11.48
Filament Length (m) 711.22 ± 4.75710.60 ± 5.64883.11 ± 2.08+24.27
Reelability (%) 82.34 ± 0.8482.26 ± 0.9585.34 ± 3.53+3.74
Tenacity ( g/denier ) 3.42 ± 0.033.41 ± 0.043.61 ± 0.20+5.86
Elongation (%) 19.46 ± 0.6219.44 ± 0.8221.13 ± 1.69+8.69

Data are presented as mean ± SD. Sourced from Mamatha et al. (2006). This study highlights significant improvements in both the quantity and quality of silk with a very low dose of this compound.

References

Application Notes and Protocols for Fenoxycarb Treatment of Aedes aegypti Larvae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aedes aegypti is a primary vector for numerous arboviruses, including dengue, Zika, chikungunya, and yellow fever. The control of this mosquito species at its larval stage is a critical component of integrated vector management strategies. Fenoxycarb is a non-neurotoxic carbamate insect growth regulator (IGR) that acts as a juvenile hormone analog (JHA).[1][2] Unlike conventional larvicides that cause immediate toxicity, this compound disrupts the hormonal balance in mosquito larvae, primarily inhibiting metamorphosis to the adult stage and leading to mortality during the pupal phase.[2][3][4] These application notes provide an overview of this compound's efficacy and detailed protocols for laboratory evaluation against Ae. aegypti larvae.

Mechanism of Action

This compound mimics the action of juvenile hormone (JH), a crucial hormone that regulates insect development. In the normal life cycle of a mosquito, a drop in the JH titer is necessary for the larva-to-pupa and pupa-to-adult transitions to occur correctly. This compound binds to the juvenile hormone receptor but is not easily broken down by the insect's natural enzymes (juvenile hormone esterases). This leads to a persistently high level of JH activity, which fatally disrupts metamorphosis. Treated larvae may pupate, but typically die during the pupal stage or fail to emerge as viable adults.

Fenoxycarb_MoA This compound's Juvenile Hormone Mimicry Pathway cluster_normal Normal Development cluster_this compound This compound Intervention L4 Late Instar Larva JH_low Juvenile Hormone (JH) Levels Decrease L4->JH_low Natural Trigger Pupa_N Pupation JH_low->Pupa_N Adult_N Successful Adult Emergence Pupa_N->Adult_N L4_F Late Instar Larva This compound This compound Treatment (JH Analog) L4_F->this compound Exposure JH_high JH Levels Remain High This compound->JH_high Pupa_F Pupation JH_high->Pupa_F Death Metamorphosis Fails (Mortality in Pupal Stage) Pupa_F->Death

Caption: this compound disrupts mosquito development by mimicking juvenile hormone.

Efficacy Data

This compound demonstrates high efficacy against Aedes aegypti larvae by preventing their successful emergence into adults. The primary metric for evaluating IGRs is the Inhibition of Emergence (EI), typically expressed as EI₅₀ and EI₉₅—the concentrations required to inhibit the emergence of 50% and 95% of the adult population, respectively.

A study evaluating various IGRs, including juvenile hormone mimics like this compound, reported significant efficacy against a laboratory strain of Ae. aegypti.

Table 1: Efficacy of Juvenile Hormone Mimics (including this compound) against Aedes aegypti Larvae

Metric Concentration Range (ppb)
EI₅₀ 0.010 - 0.229
EI₉₅ 0.066 - 1.118

Source: Data from a laboratory evaluation of 16 technical grade IGRs against an Ae. aegypti laboratory strain.

In addition to preventing emergence, this compound has been shown to have sublethal effects, including a significant reduction in the blood-feeding capacity of surviving females and lower sperm production in males.

Experimental Protocols

This section details a standardized laboratory bioassay protocol to determine the efficacy of this compound against Ae. aegypti larvae, adapted from WHO guidelines for IGR testing.

Rearing of Aedes aegypti
  • Colony Maintenance: Maintain a susceptible laboratory strain of Ae. aegypti under controlled conditions (27°C ± 2°C, 70% ± 5% relative humidity, 12:12 hour light:dark cycle).

  • Larval Rearing: Rear larvae in plastic trays containing dechlorinated water at a density of approximately 150 larvae per liter.

  • Feeding: Provide larval food, such as ground fish food (e.g., TetraMin® Tropical Flakes), as needed. Avoid overfeeding to prevent scum formation.

  • Test Subjects: Use late 3rd or early 4th instar larvae for all bioassays to ensure uniformity.

Preparation of this compound Solutions
  • Stock Solution: Prepare a 1% stock solution of technical grade this compound by dissolving it in a suitable organic solvent like acetone or ethanol.

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution. The final test concentrations should bracket the expected EI₅₀ and EI₉₅ values (e.g., concentrations ranging from 0.01 ppb to 5.0 ppb).

  • Control: A control group treated only with the solvent and a negative control with only dechlorinated water must be included in each bioassay.

Larval Bioassay Procedure
  • Test Arenas: Use glass beakers or disposable plastic cups as test arenas. Add 99 mL of dechlorinated water to each cup.

  • Treatment Application: Add 1 mL of the appropriate this compound dilution (or control solution) to each corresponding test arena to achieve the final desired concentration.

  • Larval Introduction: Introduce 20-25 late 3rd/early 4th instar larvae into each cup.

  • Replicates: Conduct a minimum of 3-4 replicates for each concentration and control.

  • Incubation: Keep the test arenas under the standard rearing conditions (27°C ± 2°C).

  • Feeding: Provide a small amount of larval food to each cup 24-48 hours after the start of the assay to prevent starvation.

  • Observation: Monitor daily for larval and pupal mortality. Record the number of successfully emerged adults, incompletely emerged adults, and dead pupae for each replicate until all individuals in the control group have emerged or died.

Data Analysis
  • Endpoint: The primary endpoint is the inhibition of adult emergence. An individual is considered "inhibited" if it dies as a larva, a pupa, or fails to completely emerge from the pupal case.

  • Correction for Control Mortality: Correct the observed mortality/inhibition rates using Abbott's formula if the mortality in the control group is between 5% and 20%.

    • Corrected % = [ (% Test Inhibition - % Control Inhibition) / (100 - % Control Inhibition) ] * 100

  • Statistical Analysis: Use probit analysis to calculate the EI₅₀ and EI₉₅ values, along with their 95% confidence intervals. This relates the log of the concentration to the observed inhibition of emergence.

IGR_Bioassay_Workflow IGR Larval Bioassay Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_obs 3. Observation & Data Collection cluster_analysis 4. Analysis A1 Rear Larvae to Late 3rd/Early 4th Instar B1 Add 20-25 Larvae to Replicate Cups A1->B1 A2 Prepare this compound Stock & Serial Dilutions B2 Introduce this compound Dilutions & Controls to Cups A2->B2 B3 Incubate under Controlled Conditions C1 Monitor Daily Until Control Emergence is Complete B3->C1 C2 Record Larval/Pupal Mortality & Successful Emergence D1 Calculate % Inhibition (Correct with Abbott's Formula) C2->D1 D2 Perform Probit Analysis D3 Determine EI50 & EI95 Values

References

Troubleshooting & Optimization

optimizing Fenoxycarb concentration for effective pest control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fenoxycarb for effective pest control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-neurotoxic carbamate that functions as an insect growth regulator (IGR).[1][2] It mimics the action of juvenile hormone (JH), a key hormone in insect development.[3] By acting as a JH analog, this compound disrupts normal insect maturation processes.[3] This interference inhibits metamorphosis, preventing larvae from successfully developing into adults, and can also have ovicidal and larvicidal effects.

Q2: Which life stages of insects are most susceptible to this compound?

A2: this compound is most effective against the early developmental stages of insects. Its primary action is to disrupt molting and metamorphosis, making eggs and larvae the most vulnerable stages. While it can sterilize adult insects, it is generally not lethal to them. Therefore, applications should be timed to coincide with egg-laying or the presence of early instar larvae for maximum efficacy.

Q3: How stable is this compound in experimental solutions?

A3: this compound is stable to hydrolysis in water across a pH range of 3 to 9 and at temperatures up to 50°C. However, it is susceptible to photodegradation and can break down rapidly in the presence of sunlight. In laboratory settings, it is advisable to prepare fresh solutions and protect them from direct light to ensure consistent concentrations during experiments.

Troubleshooting Guide

Q4: Why am I observing low mortality in my target pest population after this compound application?

A4: Several factors could contribute to lower-than-expected mortality:

  • Incorrect Life Stage: this compound is an insect growth regulator, not a contact adulticide. Ensure your application targets the egg or larval stages of the insect, as adults are often unaffected.

  • Improper Concentration: The concentration of this compound may be too low to be effective for the target species. It is crucial to perform a dose-response bioassay to determine the optimal concentration (see Experimental Protocols section).

  • Insecticide Resistance: The target insect population may have developed resistance to this compound or other IGRs. Resistance can develop through mechanisms such as metabolic degradation of the insecticide or alterations in the target site. Consider rotating with insecticides that have a different mode of action.

  • Environmental Factors: As mentioned, this compound can degrade in sunlight. If conducting experiments in an environment with UV light exposure, this could reduce the effective concentration.

  • Delayed Effects: The effects of this compound are not immediate. Mortality often occurs during molting or pupation. Ensure your observation period is long enough to account for these delayed effects.

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several sources of variability:

  • Solution Stability: Ensure that your stock and working solutions are properly prepared and stored, protected from light to prevent photodegradation.

  • Application Uniformity: Uneven application of the this compound solution can lead to variable exposure among the test subjects. Ensure thorough and consistent coverage.

  • Biological Variation: The age and developmental stage of the insects used in the bioassay must be tightly controlled. Even small variations in age can lead to different susceptibility.

  • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect development and insecticide efficacy.

Q6: I am observing sublethal effects in my experiments. What do these indicate?

A6: Sublethal effects are common with IGRs like this compound and are an important aspect of its efficacy. These effects can include:

  • Reduced fecundity (fewer eggs laid) and fertility.

  • Decreased pupal weight.

  • Prolonged developmental time.

  • Reduced adult longevity.

These sublethal effects can significantly impact the overall population dynamics of the pest, even if immediate mortality is not high.

Data Presentation: Efficacy of this compound

The following tables summarize the effective concentrations of this compound against various insect pests.

Pest SpeciesLife StageLC50 (mg/L or ppm)Exposure TimeReference
Plutella xylostella (Diamondback Moth)3rd Instar Larvae93.62 mg/L96 hours
Phenacoccus solenopsis (Cotton Mealybug)1st Instar Nymphs10.02% (in formulation)7 days
Culex tarsalis (Mosquito)LarvaeNot specified, but 0.1 lb/acre AI resulted in 100% emergence inhibition2 days
Aedes spp. (Mosquito)LarvaeNot specified, but 0.06 kg AI/ha resulted in 97.5% mortalityNot specified
Pest/Crop CombinationRecommended Application RateNotes
San José Scale on Apple 2 g of Insegar 25WP per literSignificantly reduced fruit infestation at harvest.
Codling Moth on Apple Varies based on degree-day models and trap catches.Applied to coincide with egg hatch.
Scale Insects on Citrus Applied when crawler emergence is heavy.Good spray coverage is essential.
Red Imported Fire Ants 1.0 to 1.5 lb/A of 1.0% baitFormulated as a bait for broadcast or mound application.

Experimental Protocols

Protocol: Determining the LC50 of this compound using a Dose-Response Bioassay

This protocol outlines a method for determining the median lethal concentration (LC50) of this compound for a target insect species.

1. Preparation of Stock and Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration (e.g., 1000 mg/L).

  • Perform a serial dilution of the stock solution to create a range of at least five test concentrations. The concentrations should be chosen to produce a range of mortality from just above the control to near 100%. A preliminary range-finding experiment may be necessary.

  • A control group receiving only the solvent (or water if the formulation is water-soluble) must be included.

2. Bioassay Procedure:

  • Select a cohort of insects of the same age and developmental stage (e.g., 3rd instar larvae).

  • For each concentration and the control, set up at least three replicates. Each replicate should contain a standardized number of insects (e.g., 20 larvae).

  • Apply the this compound solution. The method of application will depend on the insect and the experimental goals (e.g., leaf-dip bioassay for foliar pests, addition to the rearing medium for aquatic insects).

  • Ensure uniform application and avoid cross-contamination between concentrations.

3. Incubation and Observation:

  • Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the test insect.

  • Provide an untreated food source as needed.

  • Since this compound has a delayed mode of action, the observation period should extend through pupation and adult emergence. Record mortality at regular intervals (e.g., every 24 hours) until all individuals in the control group have either emerged as adults or died.

  • Mortality should be defined as the inability to move when gently prodded. For IGRs, a more relevant endpoint is the inhibition of adult emergence (IE%).

4. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • Use probit analysis to calculate the LC50 value and its 95% confidence limits. This can be done using statistical software.

  • The LC50 is the concentration estimated to cause 50% mortality (or emergence inhibition) in the test population.

Visualizations

Fenoxycarb_Pathway cluster_gland Endocrine Gland cluster_hemolymph Hemolymph (Insect Blood) cluster_target Target Tissue cluster_output Physiological Outcome CA Corpora Allata JH Juvenile Hormone (JH) CA->JH Secretes JHE JH Esterase (Degradation Enzyme) JH->JHE Degraded by Receptor JH Receptor JH->Receptor Binds to This compound This compound (JH Analog) This compound->Receptor Mimics JH & Binds to Receptor (Resists Degradation) Gene Larval Gene Expression Receptor->Gene Activates Metamorphosis Inhibition of Metamorphosis Receptor->Metamorphosis Larva Larva Gene->Larva Maintains Larval Characteristics Pupa Pupa Larva->Pupa Normal Metamorphosis (Low JH) Adult Adult Pupa->Adult

Caption: Mechanism of action of this compound as a Juvenile Hormone analog.

Bioassay_Workflow start Start: Select Insect (Uniform Age & Stage) prep_stock 1. Prepare this compound Stock Solution start->prep_stock prep_dilutions 2. Create Serial Dilutions (≥5 concentrations + control) prep_stock->prep_dilutions setup_replicates 3. Set Up Replicates (≥3 per concentration) prep_dilutions->setup_replicates apply_treatment 4. Apply Treatment to Insects setup_replicates->apply_treatment incubate 5. Incubate Under Controlled Conditions apply_treatment->incubate observe 6. Record Mortality / Emergence Inhibition Daily incubate->observe analysis 7. Perform Probit Analysis observe->analysis end End: Determine LC50 Value analysis->end

Caption: Experimental workflow for a dose-response bioassay.

Troubleshooting_Logic problem Problem: Low Pest Mortality q1 Is the correct life stage targeted? problem->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Target eggs or larvae, not adults. q1->a1_no No q2 Is the concentration optimized? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Conduct a dose-response bioassay. q2->a2_no No q3 Is the observation period long enough? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Extend observation through pupation/emergence. q3->a3_no No q4 Could there be resistance? a3_yes->q4 a4_yes Yes: Consider rotating with a different MoA. q4->a4_yes Yes a4_no Check solution stability and application uniformity. q4->a4_no No

Caption: Troubleshooting flowchart for low this compound efficacy.

References

Technical Support Center: Overcoming Fenoxycarb Degradation in Field Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fenoxycarb in field studies. Our goal is to help you navigate the challenges associated with its environmental degradation and ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your field experiments with this compound.

Question ID Question Possible Causes & Solutions
TROUBLE-001 Why am I observing rapid and unexpected loss of this compound in my aqueous samples? Primary Cause: Photodegradation. This compound is highly susceptible to breakdown by sunlight in water.[1] Solutions:Minimize Light Exposure: Collect, transport, and store aqueous samples in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation. • Process Samples Quickly: Analyze samples as soon as possible after collection. If storage is necessary, keep them refrigerated or frozen in the dark. • Consider Formulation: If designing a study, consider formulations that offer photoprotection, such as microencapsulation.[2]
TROUBLE-002 My this compound concentrations in soil are decreasing faster than anticipated based on lab data. What could be the reason? Primary Causes: Microbial degradation and soil photolysis are significant factors in the field.[1] Solutions:Characterize Your Soil: Analyze soil properties such as organic matter content, pH, and microbial biomass. Higher microbial activity and certain pH levels can accelerate degradation.[3] • Incorporate into Soil: For soil applications, incorporating this compound into the top layer of soil can reduce exposure to direct sunlight and subsequent photodegradation. • Monitor Environmental Conditions: Keep detailed records of soil temperature and moisture, as these factors significantly influence microbial activity and, consequently, degradation rates.
TROUBLE-003 I'm seeing inconsistent this compound residue levels across my field plots, even with uniform application. What's going on? Possible Causes: Inconsistent application, variations in soil composition, or uneven sun exposure across plots. Solutions:Verify Application Technique: Ensure your application method provides uniform coverage. Calibrate your equipment carefully before each use. • Soil Homogeneity: Take multiple soil samples from different areas within your plots to assess the homogeneity of soil type, organic matter, and pH. • Map Sun Exposure: Document the duration and intensity of sunlight exposure for each plot, as this can influence photodegradation rates.
TROUBLE-004 My analytical results for this compound are not reproducible. What should I check in my lab procedure? Possible Causes: Issues with sample extraction, storage, or the analytical method itself. Solutions:Optimize Extraction: Ensure your solvent extraction method is efficient for your specific matrix (soil, water, plant tissue). Common methods involve extraction with solvents like acetone or methanol followed by partitioning. • Check for Contamination: Use high-purity solvents and meticulously clean all glassware to avoid contamination that can interfere with analysis. • Method Validation: Validate your analytical method (e.g., HPLC-UV, LC-MS) for linearity, accuracy, and precision using certified reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the environment?

A1: The main degradation pathways for this compound are photodegradation (breakdown by sunlight), particularly in water and on soil surfaces, and microbial degradation in soil. It is stable to hydrolysis under typical environmental pH conditions (pH 3-9).

Q2: How does soil type affect this compound degradation?

A2: Soil properties play a crucial role. Soils with higher organic matter and clay content tend to adsorb this compound more strongly, which can sometimes reduce its bioavailability for microbial degradation but also protect it from leaching. Soil pH can also influence microbial populations and the rate of chemical reactions.

Q3: Is this compound likely to contaminate groundwater?

A3: Due to its tendency to bind to soil particles and its relatively low water solubility, this compound has a low potential for leaching into groundwater.

Q4: What is the expected half-life of this compound in field studies?

A4: The half-life of this compound varies significantly depending on the environmental matrix and conditions. In aqueous environments, photolytic half-life can be as short as 5 hours under direct sunlight. In soil, the field dissipation half-life is typically reported to be between 14 and 45 days, influenced by factors like microbial activity and sun exposure.

Q5: What are some strategies to increase the persistence of this compound in field applications?

A5: To enhance persistence, consider using formulations that protect the active ingredient, such as microencapsulation or nanoencapsulation, which can shield it from UV degradation. For soil applications, incorporating the product into the soil can reduce photolysis. Combining this compound with other pesticides may also influence its stability.

Data Presentation

Table 1: Environmental Fate and Degradation Half-Life of this compound

Matrix Degradation Process Half-Life Conditions Reference
WaterHydrolysis1,406 - 4,101 dayspH 5-9
WaterAqueous Photolysis~5 hours (rapid)Pure and natural water, direct sunlight
WaterAqueous Photolysis18-23 dayspH 7, 25°C, artificial sunlight
SoilField Dissipation14-45 days (overall)Bare ground soil
SoilSoil Photolysis6-14 days (primary)Artificial light
SoilAerobic Microbial Degradation6.7 hours (primary)Field use rates

Experimental Protocols

Protocol 1: Field Soil Dissipation Study

Objective: To determine the rate of this compound degradation in a specific field soil under real-world conditions.

Materials:

  • This compound formulation and application equipment

  • Soil sampling probes (e.g., auger)

  • Amber glass jars for sample collection

  • Cooler with ice packs for sample transport

  • GPS for plot marking

  • Weather monitoring station (for temperature, rainfall, and sunlight data)

Methodology:

  • Plot Design: Establish replicate plots (e.g., 5m x 5m) in the study area. Include control plots that will not be treated with this compound.

  • Pre-Application Sampling: Collect baseline soil samples from each plot to confirm the absence of this compound.

  • Application: Apply this compound to the treatment plots at the desired rate, ensuring uniform coverage. Record the exact time and date of application.

  • Post-Application Sampling: Collect soil samples from each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days post-application).

  • Sampling Technique: From each plot, collect multiple soil cores (e.g., 10-15) from the top 0-15 cm layer. Combine the cores from a single plot to form a composite sample.

  • Sample Handling: Place the composite soil sample in a labeled amber glass jar, seal it, and immediately place it in a cooler with ice packs for transport to the laboratory.

  • Storage: Store samples at -20°C until analysis to halt microbial activity and further degradation.

  • Analysis: Analyze the soil samples for this compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 2).

  • Data Interpretation: Plot the concentration of this compound over time for each plot. Calculate the dissipation half-life (DT50) using first-order kinetics. Correlate the dissipation rate with environmental data (temperature, moisture, etc.).

Protocol 2: Analysis of this compound Residues in Soil by HPLC-UV

Objective: To quantify the concentration of this compound in soil samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Rotary evaporator and nitrogen evaporator

  • Centrifuge

Methodology:

  • Sample Preparation: Thaw the soil sample and homogenize it by passing it through a 2 mm sieve.

  • Extraction:

    • Weigh 20 g of the homogenized soil into a centrifuge tube.

    • Add 40 mL of acetonitrile and shake vigorously for 1 hour.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Decant the supernatant (the acetonitrile extract) into a clean flask.

    • Repeat the extraction process on the soil pellet with another 40 mL of acetonitrile and combine the supernatants.

  • Solvent Partitioning & Cleanup:

    • Concentrate the combined extract to about 5 mL using a rotary evaporator.

    • Add 50 mL of a saturated sodium chloride solution and 50 mL of dichloromethane to a separatory funnel. Add the concentrated extract.

    • Shake the funnel for 2 minutes and allow the layers to separate.

    • Collect the lower dichloromethane layer, passing it through anhydrous sodium sulfate to remove residual water.

    • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.

  • SPE Cleanup (if necessary): For samples with high interference, an additional cleanup step using a Florisil SPE cartridge may be required.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 2 mL) of the mobile phase (e.g., acetonitrile/water mixture).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at a wavelength of approximately 230 nm.

    • Quantification: Prepare a calibration curve using the this compound analytical standard. Compare the peak area of the sample to the calibration curve to determine the concentration.

Visualizations

Fenoxycarb_Degradation_Pathways This compound This compound in Environment Photodegradation Photodegradation (Sunlight) This compound->Photodegradation  Major Pathway  (Water/Soil Surface) MicrobialDegradation Microbial Degradation (Bacteria, Fungi) This compound->MicrobialDegradation  Major Pathway  (Soil) Hydrolysis Hydrolysis (Reaction with Water) This compound->Hydrolysis  Minor Pathway  (Very Slow) DegradationProducts Inactive Degradation Products (e.g., CO2) Photodegradation->DegradationProducts MicrobialDegradation->DegradationProducts Field_Study_Workflow start 1. Field Plot Setup & Baseline Sampling apply 2. This compound Application start->apply sampling 3. Periodic Sampling (Soil/Water) apply->sampling sampling->sampling Repeat over time transport 4. Sample Storage & Transport (Cold Chain) sampling->transport lab 5. Lab Extraction & Cleanup transport->lab analysis 6. HPLC or LC-MS Analysis lab->analysis data 7. Data Analysis (Calculate Half-Life) analysis->data end 8. Final Report data->end

References

Fenoxycarb Technical Support Center: Overcoming Solubility Hurdles in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible results is paramount. When working with hydrophobic compounds like Fenoxycarb, insolubility in aqueous solutions can present a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, ensuring the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized by its low solubility in water. Published data indicates a water solubility of approximately 6 mg/L at 20°C.[1][2] This inherent hydrophobicity is a primary reason for the challenges encountered when preparing aqueous solutions for experimental use.

Q2: I'm observing a precipitate after adding my this compound-DMSO stock solution to my aqueous buffer/media. What's happening?

A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent, such as DMSO, is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

Q3: What are the best practices for storing this compound and its stock solutions?

A3: Solid this compound should be stored in a cool, dry place. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q4: How stable is this compound in aqueous solutions?

A4: this compound is stable to hydrolysis in water at a pH range of 3-9 and at temperatures up to 50°C.[1] However, it is susceptible to photodegradation, with a half-life of about 5 hours in pure and natural water when exposed to light. Therefore, it is crucial to protect aqueous solutions of this compound from light.

Troubleshooting Guide: Preparing this compound Working Solutions

This guide provides a step-by-step protocol to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.

Issue: this compound precipitates out of solution upon dilution in aqueous media.

Visual Cues of Precipitation:
  • Cloudiness or turbidity in the solution.

  • Visible solid particles, which may appear as a film or distinct crystals.

  • A "snow-globe" effect when the solution is agitated.

Experimental Workflow for Preparing a this compound Working Solution:

The following workflow is designed to mitigate precipitation issues.

Fenoxycarb_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_use Experimental Use stock 1. Prepare High-Concentration Stock in 100% DMSO warm_media 2. Pre-warm Aqueous Buffer/Media to 37°C intermediate 3. (Optional) Prepare Intermediate Dilution in DMSO warm_media->intermediate If high dilution factor add_dropwise 4. Add Stock Solution Dropwise with Vortexing intermediate->add_dropwise final_check 5. Visually Inspect for Precipitation add_dropwise->final_check use_solution 6. Use Immediately final_check->use_solution JH_Signaling cluster_cell Insect Cell cluster_receptor JH Receptor Complex cluster_nucleus Nucleus cluster_response Cellular Response Met Methoprene-tolerant (Met) SRC Steroid Receptor Coactivator (SRC) Met->SRC Recruits JHRE Juvenile Hormone Response Element (JHRE) SRC->JHRE Activates Transcription at Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene Expression JHRE->Kr_h1 inhibition Inhibition of Metamorphosis Kr_h1->inhibition This compound This compound (JH Mimic) This compound->Met Binds

References

Technical Support Center: Troubleshooting Fenoxycarb Resistance in Mosquito Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to fenoxycarb resistance in mosquito populations during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is no longer effective in controlling mosquito larvae. What could be the reason?

A1: Reduced efficacy of this compound is a strong indicator of insecticide resistance in the target mosquito population. Resistance can develop due to genetic changes that allow mosquitoes to survive exposure to the insecticide. The primary mechanisms of resistance to carbamates like this compound are metabolic resistance and target-site insensitivity.[1][2][3]

Q2: What is metabolic resistance to this compound?

A2: Metabolic resistance occurs when mosquitoes develop the ability to detoxify or break down the insecticide at a faster rate.[3] This is often due to the increased production or efficiency of specific enzymes, primarily cytochrome P450 monooxygenases (P450s) and carboxylesterases (CCEs).[4] These enzymes metabolize this compound into less toxic substances, preventing it from reaching its target site.

Q3: What is target-site resistance to this compound?

A3: Target-site resistance involves genetic mutations in the protein that the insecticide is designed to attack. For carbamates like this compound, the primary target is the enzyme acetylcholinesterase (AChE) in the nervous system. Mutations in the Ace-1 gene can alter the structure of AChE, preventing this compound from binding effectively and inhibiting its function.

Q4: How can I confirm if my mosquito population is resistant to this compound?

A4: To confirm resistance, you should perform insecticide susceptibility bioassays. The two standard methods are the CDC bottle bioassay and the WHO tube test. These tests compare the mortality of your field-collected mosquito population to a known susceptible laboratory strain after exposure to a diagnostic dose of this compound.

Q5: What are synergists and how can they help in troubleshooting resistance?

A5: Synergists are chemicals that can inhibit the enzymes responsible for metabolic resistance. By pre-exposing mosquitoes to a synergist before the this compound treatment, you can determine if metabolic resistance is a significant factor. For example, piperonyl butoxide (PBO) is a common synergist that inhibits P450s. If the mortality rate increases significantly with the use of a synergist, it suggests that metabolic resistance is present in your mosquito population.

Troubleshooting Guides

Issue 1: Inconsistent results in CDC bottle bioassays.
  • Possible Cause 1: Improper coating of bottles.

    • Troubleshooting Step: Ensure a uniform coating of the this compound solution on the inner surface of the bottles. Swirl the bottle during application and drying to achieve an even layer.

  • Possible Cause 2: Variation in mosquito age and physiological state.

    • Troubleshooting Step: Use non-blood-fed female mosquitoes of a consistent age (e.g., 3-5 days old) for all assays to ensure uniformity.

  • Possible Cause 3: Contamination of testing materials.

    • Troubleshooting Step: Use clean, dedicated glassware for each insecticide. Thoroughly clean and rinse bottles between uses to avoid cross-contamination.

Issue 2: High survival rates in bioassays despite using a susceptible control strain.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light and at the recommended temperature).

  • Possible Cause 2: Incorrect diagnostic dose or exposure time.

    • Troubleshooting Step: Verify the recommended diagnostic dose and exposure time for the specific mosquito species you are testing. These can vary between species.

  • Possible Cause 3: Issues with the susceptible strain.

    • Troubleshooting Step: Ensure your susceptible colony has not been inadvertently exposed to insecticides and remains genuinely susceptible. Periodically re-characterize its susceptibility.

Issue 3: Synergist assays do not restore susceptibility.
  • Possible Cause 1: Target-site resistance is the primary mechanism.

    • Troubleshooting Step: If synergists do not significantly increase mortality, it is likely that target-site resistance (e.g., Ace-1 mutation) is the dominant resistance mechanism. Proceed with molecular assays to detect these mutations.

  • Possible Cause 2: The synergist used does not inhibit the relevant enzyme family.

    • Troubleshooting Step: Different synergists inhibit different enzyme families. If PBO (a P450 inhibitor) is ineffective, consider using a synergist that inhibits esterases, such as S,S,S-tributyl phosphorotrithioate (DEF), to investigate the role of this enzyme family.

  • Possible Cause 3: Multiple resistance mechanisms are present.

    • Troubleshooting Step: Mosquito populations can exhibit both metabolic and target-site resistance simultaneously. In such cases, synergists may only partially restore susceptibility. A combination of biochemical and molecular assays is needed for a comprehensive diagnosis.

Data Presentation

Table 1: Interpretation of Bioassay Results

Mortality RateInterpretationRecommended Action
98-100%SusceptibleContinue monitoring.
90-97%Suspected ResistanceIncrease monitoring frequency and consider further investigation.
< 90%ResistantImplement resistance management strategies.

Table 2: Example Data from Synergist Bioassays (Hypothetical for this compound)

TreatmentMosquito Strain% Mortality (Mean ± SD)
This compound aloneSusceptible Lab Strain99 ± 1
This compound aloneField Population45 ± 5
PBO + this compoundField Population85 ± 4
DEF + this compoundField Population60 ± 6

Note: Specific quantitative data for this compound resistance in mosquito populations is limited in the reviewed literature. This table is a hypothetical representation to illustrate the interpretation of synergist assay results.

Experimental Protocols

CDC Bottle Bioassay for this compound Susceptibility

Objective: To determine the susceptibility of a mosquito population to this compound.

Materials:

  • 250 ml glass bottles

  • Technical grade this compound

  • High-purity acetone

  • Micropipettes

  • Adult mosquitoes (3-5 day old, non-blood-fed females)

  • Aspirator

  • Timer

Methodology:

  • Preparation of Insecticide Solution: Prepare a stock solution of this compound in acetone. From this, prepare a diagnostic dose solution. The exact concentration will depend on the mosquito species and established diagnostic doses.

  • Coating the Bottles: Add 1 ml of the this compound solution to each of the four test bottles. Add 1 ml of acetone alone to two control bottles.

  • Roll and swirl the bottles to ensure the entire inner surface is coated.

  • Leave the bottles uncapped on their side in a fume hood until the acetone has completely evaporated.

  • Mosquito Exposure: Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.

  • Lay the bottles on their side.

  • Data Recording: Start the timer immediately after introducing the mosquitoes. Record the number of dead or moribund (unable to stand or fly) mosquitoes at regular intervals (e.g., every 15 minutes) for a total of 2 hours.

  • Interpretation: Calculate the percentage mortality at the diagnostic time. If control mortality is between 5-20%, correct the test mortality using Abbott's formula. If control mortality is >20%, the test is invalid.

Synergist Bioassay using Piperonyl Butoxide (PBO)

Objective: To investigate the role of cytochrome P450s in this compound resistance.

Methodology:

  • Follow the CDC Bottle Bioassay protocol as described above with the following modification:

  • Synergist Exposure: One hour prior to the this compound exposure, expose the mosquitoes to a bottle coated with a sub-lethal concentration of PBO in acetone.

  • After the one-hour pre-exposure to PBO, transfer the mosquitoes to the this compound-coated bottles and proceed with the bioassay as usual.

  • Compare the mortality rates of mosquitoes exposed to this compound alone with those pre-exposed to PBO. A significant increase in mortality in the PBO group suggests the involvement of P450s in resistance.

Mandatory Visualizations

Fenoxycarb_Metabolic_Resistance This compound This compound P450s Cytochrome P450s This compound->P450s Oxidation Esterases Carboxylesterases This compound->Esterases Hydrolysis Metabolites Less Toxic Metabolites P450s->Metabolites Esterases->Metabolites Excretion Excretion Metabolites->Excretion PBO PBO (Synergist) PBO->P450s Inhibits DEF DEF (Synergist) DEF->Esterases Inhibits

Caption: Metabolic pathways of this compound resistance in mosquitoes.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Phenotypic Assays cluster_2 Mechanism Investigation cluster_3 Conclusion Observation Reduced this compound Efficacy Bioassay CDC Bottle Bioassay / WHO Tube Test Observation->Bioassay Synergist_Assay Synergist Assay (PBO/DEF) Bioassay->Synergist_Assay If resistance is detected Biochemical_Assay Biochemical Assays (Enzyme Activity) Synergist_Assay->Biochemical_Assay Investigate enzyme levels Molecular_Assay Molecular Assays (Gene Expression/Sequencing) Synergist_Assay->Molecular_Assay If synergism is low Resistance_Confirmed Resistance Mechanism Identified Biochemical_Assay->Resistance_Confirmed Molecular_Assay->Resistance_Confirmed

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Improving the Stability of Fenoxycarb Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Fenoxycarb formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by light, temperature, and pH. While this compound is stable to hydrolysis in water at pH levels from 3 to 9 and temperatures up to 50°C, it is susceptible to rapid photodegradation when exposed to light, particularly in aqueous solutions.[1]

Q2: My this compound formulation is showing a rapid loss of active ingredient. What is the most likely cause?

A2: The most common cause for the rapid degradation of this compound is exposure to ultraviolet (UV) light. This is especially prevalent in liquid formulations or on treated surfaces exposed to sunlight. Another potential, though less likely, cause for some formulations could be interaction with highly alkaline or acidic excipients not within the stable pH 3-9 range.

Q3: Are there differences in stability between various this compound formulation types?

A3: Yes, the type of formulation can significantly impact the stability of this compound.

  • Emulsifiable Concentrates (ECs): The active ingredient in ECs can be susceptible to photodegradation once diluted in water and applied. The stability can also be affected by the quality of the solvents and emulsifiers used.[2]

  • Wettable Powders (WPs) and Water-Dispersible Granules (WDGs): These dry formulations are generally more stable during storage. However, once suspended in water for application, the this compound particles are exposed and can degrade due to photolysis.

  • Baits (e.g., grit or corncob): Baits can offer some physical protection to the active ingredient from environmental factors like light. However, the stability can be compromised by the moisture content of the bait and the potential for microbial degradation of the bait matrix itself.

Q4: Can inactive ingredients in my formulation affect this compound stability?

A4: Absolutely. Inactive ingredients can play a crucial role in either enhancing or diminishing the stability of this compound. Some surfactants and solvents can promote the degradation of the active ingredient, while others, such as UV absorbers and antioxidants, can be added to protect it. It is essential to ensure the compatibility of all excipients with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid degradation of this compound in a liquid formulation after application. Photodegradation due to sunlight exposure.- Incorporate a suitable photostabilizer or UV absorber into the formulation.- Advise end-users to apply during periods of lower light intensity (e.g., early morning or late evening).- Consider microencapsulation of the this compound to provide a physical barrier against UV radiation.
Phase separation or crystallization in an Emulsifiable Concentrate (EC) during storage. - Poor choice of solvent or emulsifier.- Storage at improper temperatures.- Screen for more suitable solvent and emulsifier systems that ensure the solubility and stability of this compound.- Conduct accelerated stability studies at various temperatures to determine optimal storage conditions.
Color change in the formulation. Degradation of this compound or one of the inactive ingredients. This can be initiated by oxidation or light exposure.- Identify the source of the color change by analyzing the stability of individual components.- If oxidation is the cause, consider adding an antioxidant to the formulation.- If light-induced, incorporate a UV absorber and use opaque packaging.
Reduced efficacy of a bait formulation over time. - Leaching of the active ingredient from the bait matrix.- Degradation of the bait matrix itself, making it less palatable to the target pest.- Microbial degradation of this compound within the moist bait.- Optimize the bait matrix to ensure good retention of this compound.- Include preservatives in the bait formulation to prevent microbial growth.- Conduct long-term stability testing under relevant environmental conditions to assess both chemical stability and bait integrity.

Data Presentation

Table 1: Hydrolytic Stability of this compound in Aqueous Buffer

pHTemperature (°C)Half-life (days)
5251,406
7253,136
9254,101

Source: Adapted from environmental fate studies.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf life.

Methodology:

  • Place the this compound formulation in its final packaging.

  • Store the packaged formulation in a stability chamber at an elevated temperature, typically 54°C ± 2°C, for 14 days. This is a common accelerated condition for pesticide stability testing.

  • At time points 0 and 14 days, withdraw samples of the formulation.

  • Analyze the concentration of the active ingredient (this compound) using a validated stability-indicating HPLC method (see Protocol 2).

  • Observe and record any changes in the physical properties of the formulation, such as color, odor, phase separation, or crystal growth.

  • For liquid formulations, assess the stability of the emulsion or suspension after dilution.

  • The formulation is considered stable if the active ingredient concentration does not decrease by more than 5% and there are no significant changes in physical properties.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound in a formulation and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be a gradient from 50:50 (acetonitrile:water) to 90:10 over 15 minutes. The exact gradient should be optimized to achieve good separation between this compound and its degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm or 228 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh an amount of the formulation equivalent to a known concentration of this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and sonicate to ensure complete dissolution.

  • Dilute the solution to a final concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of this compound. This involves subjecting the active ingredient to stress conditions to intentionally induce degradation:

  • Acid Hydrolysis: Heat with 0.1 M HCl.

  • Base Hydrolysis: Heat with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide.

  • Photodegradation: Expose to UV light.

  • Thermal Degradation: Heat the solid material.

The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products are resolved from the parent this compound peak.

Visualizations

Experimental_Workflow_for_Stability_Testing start Start: Formulation Sample prepare_samples Prepare Samples for Time-Zero Analysis start->prepare_samples storage Store Formulation under Accelerated Conditions (e.g., 54°C for 14 days) start->storage analysis Analyze Samples: - HPLC for Active Ingredient - Physical Characterization prepare_samples->analysis T=0 sample_pull Withdraw Samples at Specified Time Points storage->sample_pull sample_pull->analysis T=final data_evaluation Evaluate Data: - % Degradation - Physical Changes analysis->data_evaluation report Generate Stability Report data_evaluation->report end End report->end

Caption: Workflow for Accelerated Stability Testing of this compound Formulations.

Troubleshooting_Logic start Instability Observed (e.g., Degradation) check_light Was the formulation exposed to light? start->check_light Start Troubleshooting add_uv_absorber Solution: - Add UV absorber - Use opaque packaging check_light->add_uv_absorber Yes check_temp Was the formulation stored at high temperatures? check_light->check_temp No optimize_storage Solution: - Determine optimal  storage temperature check_temp->optimize_storage Yes check_excipients Are excipients compatible? check_temp->check_excipients No reformulate Solution: - Screen for compatible  excipients (solvents,  surfactants, etc.) check_excipients->reformulate No other_issues Consider other factors: - pH - Oxidation - Microbial contamination check_excipients->other_issues Yes

Caption: Troubleshooting Logic for Unstable this compound Formulations.

References

method refinement for Fenoxycarb residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Fenoxycarb residues in complex matrices. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most common analytical techniques for this compound residue analysis are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, especially in complex matrices.[3][4][5]

Q2: What are "matrix effects" and how can they affect my this compound analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound. Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples like food and biological tissues.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects, including:

  • Effective Sample Cleanup: Using techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method helps remove interfering matrix components.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can compensate for signal suppression or enhancement.

  • Isotope Dilution: Using a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects as it behaves similarly to the analyte during extraction, cleanup, and ionization.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What is the QuEChERS method and why is it popular for pesticide residue analysis?

A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products. The method involves an initial extraction with acetonitrile followed by a cleanup step using dSPE with various sorbents to remove interfering substances like fats, pigments, and sugars. Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides and matrices.

Q5: What are the key parameters for validating an analytical method for this compound analysis according to ICH guidelines?

A5: According to ICH guidelines (specifically Q2(R1)), the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the sample is thoroughly homogenized before extraction. - For dry samples, ensure adequate hydration before adding the extraction solvent. - Verify that the extraction solvent is appropriate for the matrix and this compound's polarity. Acetonitrile is commonly used in the QuEChERS method. - Increase the extraction time or use a more vigorous shaking/mixing method.
Analyte Loss During Cleanup - Evaluate the sorbents used in the dSPE cleanup step. For example, graphitized carbon black (GCB) can sometimes lead to the loss of planar pesticides. - Optimize the amount of sorbent used; excessive amounts can lead to analyte retention. - Check the pH of the sample extract. This compound is a carbamate and its stability can be pH-dependent.
Degradation of this compound - this compound is generally stable to hydrolysis at neutral and acidic pH. However, prolonged exposure to harsh conditions should be avoided. - Ensure proper storage of samples and extracts at low temperatures to prevent degradation. - Minimize exposure of samples and standards to light if photodegradation is suspected.
Problem 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and thorough homogenization of all samples. - Use precise and calibrated pipettes and balances for all measurements. - Standardize the timing and intensity of mixing/shaking steps.
Instrumental Instability - Check the stability of the LC or GC system. Look for fluctuations in pressure, temperature, or detector response. - Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. - Clean the ion source of the mass spectrometer, as contamination can lead to inconsistent ionization.
Matrix Heterogeneity - For solid samples, ensure the portion taken for analysis is representative of the whole sample. - For viscous or particulate-laden liquid samples, ensure thorough mixing before taking an aliquot.
Problem 3: Peak Tailing or Splitting in Chromatography
Potential Cause Troubleshooting Steps
Column Contamination - Use a guard column to protect the analytical column from strongly retained matrix components. - Implement a column washing step at the end of each analytical run. - If the problem persists, try flushing the column with a series of strong solvents or replace the column.
Inappropriate Mobile Phase (LC) or Carrier Gas Flow (GC) - Ensure the mobile phase is properly degassed and the pH is stable. - Check for leaks in the LC or GC system. - Optimize the mobile phase composition or the GC oven temperature program.
Sample Overload - Dilute the sample extract and reinject. - Reduce the injection volume.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis in various matrices. Note that actual performance may vary depending on the specific method, instrumentation, and matrix.

Table 1: Recovery and Precision Data for this compound in Various Matrices

MatrixAnalytical MethodSample PreparationFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Agricultural Commodities (Brown Rice, Apple, Green Pepper, Chinese Cabbage)HPLC-UVD/MSAcetone extraction, n-hexane/dichloromethane partition, Florisil column cleanup0.04 - 0.480.0 - 104.3< 4.8
Grapes, Hulled Rice, Mandarin, Potato, PepperHPLC-PDAMethanol extraction, dichloromethane partition, Florisil column cleanup0.05 - 5.076 - 114.8< 10
CannabisUPLC-MS/MSAcetonitrile extraction, dSPE cleanup (MgSO4, PSA, C18, GCB)LOQ Level81.7 - 117.6< 20
Edible InsectsGC-MS/MSQuEChERS (Acetonitrile extraction, dSPE with PSA and MgSO4)0.01, 0.1, 0.564.54 - 122.121.86 - 6.02

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
Agricultural CommoditiesHPLC-UVD/MS-0.04
Grapes, Hulled Rice, Mandarin, Potato, PepperHPLC-PDA0.01250.05
High Acid, High Water, High Fat, and Dry CommoditiesRoutine Analytical Methods-0.01
Edible InsectsGC-MS/MS0.001 - 0.010.01 - 0.015

Experimental Protocols

Protocol 1: General QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS methodology.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the centrifuge tube.

  • If the sample is acidic, a buffering salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate) should be added to adjust the pH.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a sorbent mixture. A common mixture includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥10,000 rcf) for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant.

  • The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS, it is often diluted with mobile phase or a suitable solvent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction homogenization->extraction 10-15g sample centrifugation1 3. Centrifugation extraction->centrifugation1 Add salts, shake dSPE 4. Dispersive SPE Cleanup centrifugation1->dSPE Transfer supernatant centrifugation2 5. Centrifugation dSPE->centrifugation2 Vortex final_extract 6. Final Extract centrifugation2->final_extract Collect supernatant lcms LC-MS/MS Analysis final_extract->lcms gcms GC-MS Analysis final_extract->gcms data_analysis Data Analysis & Reporting lcms->data_analysis Quantification gcms->data_analysis Quantification

Caption: General workflow for this compound residue analysis using the QuEChERS method.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery extraction_issue Incomplete Extraction? start->extraction_issue cleanup_loss Loss During Cleanup? start->cleanup_loss degradation Analyte Degradation? start->degradation optimize_extraction Optimize homogenization, solvent, and time extraction_issue->optimize_extraction optimize_cleanup Evaluate dSPE sorbents and amount cleanup_loss->optimize_cleanup check_stability Check pH, storage conditions, and light exposure degradation->check_stability reanalyze Re-analyze Sample optimize_extraction->reanalyze Re-analyze optimize_cleanup->reanalyze Re-analyze check_stability->reanalyze Re-analyze

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Reducing Fenoxycarb Persistence in Soil Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their efforts to reduce the persistence of Fenoxycarb in soil ecosystems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical persistence of this compound in soil?

A1: this compound is considered to have low to moderate persistence in the soil environment.[1] Its field half-life can range from 14 to 45 days.[2] However, its degradation follows biphasic kinetics, meaning it has a rapid initial degradation phase followed by a much slower secondary phase. The primary aerobic half-life can be as short as 6.7 hours, while the secondary half-life can extend to 8.2 months.[2]

Q2: What are the primary mechanisms of this compound degradation in soil?

A2: The primary mechanism for this compound degradation in soil is microbial action. Abiotic degradation pathways such as hydrolysis are generally slow under typical soil pH conditions (pH 5-9). While photodegradation can occur, it is generally not a major degradation pathway in soil as the compound tends to bind to soil particles and is not readily exposed to sunlight.

Q3: What are the main factors influencing this compound persistence in soil?

A3: Several factors can influence the persistence of this compound in soil, including:

  • Soil Type and Organic Matter: this compound has a moderate to strong tendency to bind to soil particles, especially in soils with high organic matter and clay content. This binding can reduce its bioavailability for microbial degradation.

  • Microbial Population: The presence of a robust and adapted microbial community is crucial for the rapid degradation of this compound.

  • Moisture: Adequate soil moisture is necessary to support microbial activity.

  • Temperature: Like most biological processes, the rate of microbial degradation of this compound is temperature-dependent.

  • pH: While this compound is stable to hydrolysis over a wide pH range, extreme pH values can influence microbial activity.

Q4: What are the major degradation products of this compound?

A4: The degradation of this compound proceeds through the hydrolysis of the carbamate ester linkage, leading to the formation of several minor, non-persistent degradates which are then further broken down to carbon dioxide (CO2). One of the initial breakdown products is 2-(4-phenoxyphenoxy)ethanol. The accumulation of any single degradate in significant amounts has not been observed.

Q5: Are there specific microorganisms known to degrade this compound?

A5: While microbial action is the primary degradation route, the scientific literature has not extensively documented specific microbial strains with a high efficacy for this compound degradation. Some studies have isolated bacteria from rice paddy soils, such as those from the genera Sphingobium and Novosphingobium, that can degrade other carbamates like fenobucarb but were found to be unable to degrade this compound. Fungi, particularly white-rot fungi, are known to produce enzymes that can degrade a wide range of organic pollutants and may have potential for this compound bioremediation.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at reducing this compound persistence.

Problem Potential Cause(s) Troubleshooting Steps
No significant degradation of this compound observed in bioremediation experiments. 1. Low bioavailability: this compound is strongly adsorbed to soil organic matter, making it unavailable to microorganisms. 2. Suboptimal environmental conditions: Incorrect soil moisture, temperature, or pH can inhibit microbial activity. 3. Lack of adapted microorganisms: The soil may lack a sufficient population of microorganisms capable of degrading this compound. 4. Nutrient limitation: Microbial growth and enzymatic activity may be limited by the availability of essential nutrients like nitrogen and phosphorus.1. Increase bioavailability: Consider using surfactants or biosurfactants to increase the solubility of this compound. Ensure thorough mixing of the soil. 2. Optimize conditions: Adjust soil moisture to 60-80% of water holding capacity. Maintain a temperature between 25-35°C. Adjust soil pH to a neutral range (6.5-7.5). 3. Bioaugmentation: Introduce a microbial consortium known to degrade other carbamates or a broad range of pesticides. 4. Biostimulation: Amend the soil with a source of carbon, nitrogen, and phosphorus (e.g., compost, manure) to stimulate microbial activity.
Inconsistent or slow degradation rates in chemical oxidation experiments (e.g., Fenton's reagent). 1. Incorrect reagent concentration: The ratio of hydrogen peroxide to iron catalyst (Fe²⁺) may not be optimal. 2. Inappropriate pH: The Fenton reaction is most effective in acidic conditions (pH 2-4). 3. Scavenging of hydroxyl radicals: Other organic matter in the soil can compete for the hydroxyl radicals, reducing the efficiency of this compound degradation. 4. Catalyst deactivation: The iron catalyst can precipitate as iron hydroxides at higher pH, rendering it inactive.1. Optimize reagent ratio: Experiment with different molar ratios of H₂O₂ to Fe²⁺ (e.g., 10:1, 5:1, 1:1) to find the most effective concentration for your soil type. 2. Adjust pH: Lower the soil slurry pH to the optimal range using a strong acid like sulfuric acid before adding the Fenton's reagents. 3. Pre-treatment: If the soil has very high organic matter content, a pre-treatment step to reduce the overall organic load may be necessary. 4. Maintain acidic pH: Ensure the pH remains in the optimal range throughout the reaction.
Difficulty in extracting and quantifying this compound from soil samples. 1. Strong adsorption: this compound binds tightly to soil particles, leading to low extraction efficiency. 2. Matrix interference: Co-extracted organic matter can interfere with chromatographic analysis. 3. Degradation during extraction: The extraction process itself might cause some degradation of the analyte.1. Use a robust extraction method: Employ a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which is designed for multi-residue pesticide analysis in complex matrices. 2. Incorporate a cleanup step: Use dispersive solid-phase extraction (d-SPE) with adsorbents like PSA (primary secondary amine) and C18 to remove interfering compounds. 3. Use internal standards: Add an internal standard to the samples before extraction to correct for losses during sample preparation and analysis.

Section 3: Experimental Protocols

Bioremediation of this compound in Soil

Objective: To evaluate the effectiveness of biostimulation and bioaugmentation on the degradation of this compound in a laboratory setting.

Materials:

  • This compound-contaminated soil

  • Microbial consortium (optional, for bioaugmentation)

  • Nutrient solution (e.g., mineral salts medium with a C:N:P ratio of 100:10:1)

  • Organic amendment (e.g., compost, manure)

  • Incubator

  • Analytical equipment (e.g., HPLC-UV, GC-MS, or UPLC-MS/MS)

Methodology:

  • Soil Preparation: Air-dry the contaminated soil and sieve it to remove large debris. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

  • Experimental Setup:

    • Control: Soil + deionized water.

    • Biostimulation: Soil + nutrient solution and/or organic amendment.

    • Bioaugmentation: Soil + microbial consortium + nutrient solution.

    • Abiotic Control (optional): Sterilized soil + this compound (to assess non-biological degradation).

  • Incubation: Incubate the soil microcosms at a constant temperature (e.g., 25-30°C) and maintain the moisture content at 60-70% of the water-holding capacity.

  • Sampling: Collect soil samples at regular intervals (e.g., 0, 7, 14, 28, and 56 days).

  • Analysis: Extract this compound from the soil samples using an appropriate method (e.g., QuEChERS) and quantify its concentration using a suitable analytical instrument.

Chemical Oxidation of this compound in Soil using Fenton's Reagent

Objective: To assess the efficacy of Fenton's reagent in degrading this compound in a soil slurry.

Materials:

  • This compound-contaminated soil

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical equipment

Methodology:

  • Slurry Preparation: Prepare a soil slurry by mixing the contaminated soil with deionized water (e.g., 1:2 soil-to-water ratio).

  • pH Adjustment: Adjust the pH of the slurry to the desired level (typically 2.5-3.5) using sulfuric acid.

  • Fenton's Reaction:

    • Add the iron catalyst (FeSO₄·7H₂O) to the slurry and stir to dissolve.

    • Slowly add the hydrogen peroxide solution to the slurry while continuously stirring.

  • Reaction Time: Allow the reaction to proceed for a specific duration (e.g., 1, 2, 4, 8 hours).

  • Quenching the Reaction: At the end of the reaction period, raise the pH to neutral (around 7.0) with sodium hydroxide to stop the reaction and precipitate the iron.

  • Sampling and Analysis: Collect samples of the treated slurry, extract the remaining this compound, and analyze its concentration.

Section 4: Quantitative Data

The following tables summarize the degradation half-lives of this compound under different conditions as reported in the literature.

Table 1: this compound Degradation Half-life in Soil

ConditionPrimary Half-lifeSecondary Half-lifeReference(s)
Aerobic (sandy loam soil)6.7 hours8.2 months
Anaerobic (sandy loam soil)16 days8.5 months
Terrestrial Field (bare ground)3.07 - 5.11 days13.7 - 44.9 days

Table 2: this compound Degradation Half-life in Aquatic Environments

ConditionHalf-lifeReference(s)
Aqueous Photolysis (pH 7)18 - 23 days
Aerobic Aquatic Metabolism (water phase)3.89 days
Aerobic Aquatic Metabolism (overall system)18.80 days
Hydrolysis (pH 7)3136 days

Section 5: Visualizations

Experimental Workflow for Bioremediation

Bioremediation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results soil_prep Soil Sample Preparation & Characterization exp_setup Experimental Setup soil_prep->exp_setup Characterized Soil incubation Incubation exp_setup->incubation Microcosms sampling Periodic Sampling incubation->sampling Time Points extraction This compound Extraction sampling->extraction quantification Analytical Quantification extraction->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Bioremediation Experimental Workflow
Proposed Microbial Degradation Pathway of this compound

Fenoxycarb_Degradation This compound This compound Intermediate1 2-(4-phenoxyphenoxy)ethanol This compound->Intermediate1 Carbamate Hydrolase Intermediate2 Ethyl Carbamate This compound->Intermediate2 Carbamate Hydrolase Further_Degradation Further Degradation Products Intermediate1->Further_Degradation Microbial Metabolism Intermediate2->Further_Degradation Microbial Metabolism CO2 CO2 Further_Degradation->CO2

Proposed this compound Degradation Pathway

References

Technical Support Center: Optimizing Fenoxycarb Delivery for Stored Product Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenoxycarb to control stored product pests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action against stored product pests?

A1: this compound is an insect growth regulator (IGR) that mimics the action of the juvenile hormone in insects. Instead of causing immediate death like a neurotoxin, it disrupts the hormonal balance, interfering with processes like molting, metamorphosis, and reproduction. For example, exposed larvae may be unable to successfully molt to the next stage or pupate, and adult females may have reduced fertility or produce non-viable eggs.

Q2: What are the most common methods for applying this compound in a research setting?

A2: In laboratory and research settings, common delivery methods for this compound include:

  • Surface Treatment: Applying a solution of this compound evenly onto surfaces like filter paper, glass, concrete, or wood to test for residual efficacy against crawling insects.

  • Direct Application/Topical Application: Applying a precise dose of this compound directly onto the insect's cuticle, typically using a micro-applicator. This method is common for dose-response studies.

  • Incorporation into Diet: Mixing this compound into the insect's food source to test ingestion efficacy.

  • Aerosol or Mist Application: Dispersing this compound as fine droplets in an enclosed space to simulate spatial treatments.

Q3: How can I determine the appropriate concentration of this compound for my experiments?

A3: The optimal concentration of this compound depends on several factors, including the target pest species, the application method, and the substrate being treated. It is recommended to perform a dose-response study to determine the lethal concentration (e.g., LC50 or LC95) for your specific conditions. Published literature can provide a starting point for concentration ranges. For instance, studies have shown effective concentrations for surface treatments ranging from 0.1 to 10 mg/m².

Q4: Is this compound effective against all life stages of stored product pests?

A4: this compound is most effective against the larval stages of insects due to its interference with the molting process. It also has significant effects on egg viability and adult reproduction. However, it is generally less effective against pupae and adult insects that have already completed their development.

Troubleshooting Guides

Problem: Inconsistent or low mortality/efficacy in my experiments.

This is a common issue that can arise from several factors. Follow this logical troubleshooting workflow to identify the potential cause.

Workflow: Troubleshooting Low Efficacy

G Start Start: Low Efficacy Observed Formulation Check Formulation - Correct solvent? - Fully dissolved? - Recently prepared? Start->Formulation Application Verify Application Technique - Even coverage? - Correct volume/dose? - Calibrated equipment? Formulation->Application [ Formulation OK ] Remake Remake Formulation Formulation->Remake [ Issue Found ] Environment Assess Environmental Conditions - Temperature stable? - Humidity controlled? - Light exposure (UV)? Application->Environment [ Application OK ] Recalibrate Recalibrate & Re-apply Application->Recalibrate [ Issue Found ] Insects Evaluate Insect Population - Correct species/strain? - Age/life stage uniform? - Potential resistance? Environment->Insects [ Environment OK ] ControlEnv Standardize Environment Environment->ControlEnv [ Issue Found ] SourceInsects Source New Insect Colony or Test for Resistance Insects->SourceInsects [ Issue Found ] End Problem Resolved Insects->End [ No Issues Found ] Consider re-evaluating a priori assumptions. Remake->Application Recalibrate->Environment ControlEnv->Insects SourceInsects->End

Caption: A flowchart for troubleshooting sub-optimal this compound efficacy.

Problem: My this compound solution appears cloudy or precipitates over time.

  • Possible Cause: The solvent may not be appropriate for the concentration of this compound used, or the solution may be supersaturated.

  • Solution:

    • Ensure you are using a high-purity solvent (e.g., acetone, ethanol) appropriate for this compound.

    • Try gently warming the solution while stirring to ensure all the active ingredient is dissolved.

    • Prepare fresh solutions for each experiment to avoid degradation or precipitation. If storing, keep in a sealed, dark container at a stable temperature.

Experimental Protocols & Data

Protocol: Evaluating Residual Efficacy of this compound on a Concrete Surface

This protocol outlines a method for testing the efficacy of a this compound application on a common storage surface against the red flour beetle, Tribolium castaneum.

  • Preparation of this compound Solution:

    • Dissolve technical grade this compound (98% purity) in acetone to create a stock solution of 1 g/L.

    • Perform serial dilutions to create treatment solutions corresponding to target application rates (e.g., 1.0, 0.5, and 0.1 mg/m²). A control solution of acetone only should also be prepared.

  • Treatment Application:

    • Use concrete paving blocks (e.g., 15x15 cm) as the substrate.

    • Using a calibrated pipette, apply a precise volume of the prepared solution evenly across the surface of each block.

    • Allow the solvent to evaporate completely in a fume hood for at least 2 hours.

  • Insect Exposure:

    • Place a glass ring (e.g., 10 cm diameter), coated on the inside with Fluon to prevent escape, onto the center of each treated block.

    • Introduce 20-30 adult Tribolium castaneum (1-2 weeks old) into each ring.

    • Provide a small amount of flour as a food source.

  • Incubation and Observation:

    • Maintain the experimental setup in a controlled environment (e.g., 28°C, 65% relative humidity).

    • Assess adult mortality at 24, 48, and 72 hours.

    • After 7 days, remove the adult insects and continue to incubate the blocks for an additional 4 weeks to observe the emergence of F1 progeny.

  • Data Analysis:

    • Calculate the percentage of adult mortality, correcting for control mortality using Abbott's formula.

    • Count the number of F1 adults that emerge in the treatment and control groups to determine the effect on reproduction.

Data Summary: Efficacy of this compound Delivery Methods

The following table summarizes typical efficacy data for different this compound delivery methods against common stored product pests. Data is illustrative and based on findings from multiple studies.

Delivery MethodTarget PestSubstrate/MediumConcentrationAdult Mortality (7 days)F1 Progeny Reduction
Surface TreatmentTribolium castaneumConcrete1.0 mg/m²~15%>95%
Surface TreatmentPlodia interpunctellaPlywood0.5 mg/m²~10%>98%
Diet IncorporationOryzaephilus surinamensisRolled Oats5 ppm~20%>99%
Packaging FilmRhyzopertha dominicaPolypropylene0.2% w/w~5%>90%

Visualizations

Experimental Workflow Diagram

This diagram illustrates the key steps in conducting an experiment to evaluate this compound delivery methods.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis P1 Prepare this compound Formulations P2 Culture & Select Test Insects P3 Prepare & Condition Test Substrates E1 Apply Treatments to Substrates P3->E1 E2 Introduce Insects to Treated Areas E1->E2 E3 Incubate under Controlled Conditions E2->E3 D1 Assess Adult Mortality (e.g., 24h, 48h, 7d) E3->D1 D2 Monitor for F1 Progeny Emergence (e.g., 4-6 weeks) D1->D2 D3 Analyze Data (e.g., ANOVA, Probit) D2->D3 R1 Final Report & Conclusions D3->R1 Report Findings

Caption: A workflow for evaluating this compound delivery methods.

challenges in Fenoxycarb detection at low concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of Fenoxycarb at low concentrations. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the detection of this compound at low concentrations?

A1: Matrix effects are a primary challenge in trace analysis, occurring when co-extracted compounds from a sample (e.g., soil, water, food) interfere with the ionization of the target analyte, this compound, in the mass spectrometer source.[1][2][3] This interference can either suppress or enhance the signal, leading to inaccurate quantification or false negatives, a problem that is particularly pronounced at low concentrations.[3][4] The type and complexity of the matrix determine the severity of these effects; for instance, "difficult" matrices like red onion or orange extracts contain more co-eluting natural compounds than "easy" matrices like aubergine.

Q2: My signal intensity for this compound is consistently low or absent. What are the likely causes?

A2: Low signal intensity is a common issue with several potential causes:

  • Matrix-Induced Signal Suppression: As discussed in Q1, components in your sample extract can suppress the ionization of this compound.

  • Inefficient Extraction: The chosen sample preparation method may not be effectively recovering this compound from the matrix, resulting in analyte loss before analysis.

  • Suboptimal Ionization Source Parameters: The settings on your mass spectrometer's ion source (e.g., temperature, gas flows, capillary voltage) may not be optimized for this compound, leading to poor ionization efficiency.

  • Analyte Degradation: this compound is stable to hydrolysis but degrades rapidly in the presence of light (photodegradation) in aqueous solutions. Improper sample storage or handling can lead to degradation.

  • Incorrect MS/MS Parameters: The selected Multiple Reaction Monitoring (MRM) transitions or collision energy may not be optimal for detecting this compound.

Q3: I am observing poor reproducibility with shifting retention times and inconsistent peak areas. What should I investigate?

A3: Poor reproducibility can stem from several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variability in extraction and cleanup steps between samples can lead to differing recoveries and matrix effects.

  • Chromatographic Issues: Changes in the mobile phase composition, column temperature fluctuations, or column degradation can cause retention time shifts. Preparing fresh mobile phases daily and using a column oven can improve stability.

  • System Contamination and Carryover: Residues from a high-concentration sample can adsorb to surfaces in the injector or column and elute in subsequent runs, affecting the results of low-concentration samples.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and retention time shifts.

Q4: How can I improve the recovery of this compound from complex matrices like soil or agricultural products?

A4: Improving recovery requires optimizing the sample preparation procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for many matrices. Key steps to optimize include:

  • Extraction Solvent: Acetonitrile is commonly used in QuEChERS as it is effective at extracting a wide range of pesticides and minimizes the co-extraction of non-polar interferences like lipids.

  • Salting-Out: The addition of salts like magnesium sulfate and sodium chloride helps to induce phase separation and drive this compound into the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: After extraction, the supernatant is cleaned using a mix of sorbents. For example, Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 removes non-polar interferences. Zirconium-based sorbents have also been shown to be effective in cleanup.

Q5: What is the best way to store samples to prevent this compound degradation?

A5: Given this compound's properties, proper storage is crucial. While it is stable to hydrolysis in aqueous solutions at various pH levels, it is susceptible to rapid photodegradation, with a half-life as short as 5 hours in water under light. In soil, degradation is primarily due to microbial action, with a field half-life of 14-45 days. Therefore, samples, especially aqueous ones, should be stored in amber glass vials or protected from light and kept refrigerated or frozen to minimize both photodegradation and microbial activity.

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of this compound at low concentrations.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Signal Intensity 1. Matrix Suppression: Co-eluting matrix components are suppressing this compound ionization. 2. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample. 3. Suboptimal MS Conditions: Ion source or MRM parameters are not optimized.1. Mitigate Matrix Effects: Dilute the final extract, which can reduce the concentration of interfering compounds. Use matrix-matched calibration standards for accurate quantification. Improve sample cleanup with d-SPE. 2. Optimize Sample Prep: Evaluate different extraction solvents or d-SPE sorbent combinations (e.g., PSA, C18, GCB). 3. Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., gas flow, temperature) and determine the most sensitive MRM transitions and optimal collision energy.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Solvent Mismatch: The injection solvent is much stronger than the initial mobile phase. 2. Column Contamination/Degradation: Active sites on the column are interacting with the analyte, or the column bed has a void. 3. Column Overload: Too much sample mass has been injected.1. Match Injection Solvent: Dilute the final extract in a solvent that is the same strength or weaker than the starting mobile phase composition. 2. Clean/Replace Column: Flush the column with a strong solvent wash sequence. If performance does not improve, replace the guard column or the analytical column. 3. Reduce Injection Volume: Dilute the sample or decrease the injection volume.
High Background Noise / Contamination 1. Contaminated Reagents: Solvents, water, or additives contain impurities. 2. System Carryover: Analyte from a previous, more concentrated sample is adsorbed in the injection port, tubing, or column. 3. Lab Contaminants: Leaching of plasticizers from tubes, plates, or other labware.1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Method: Implement a robust needle wash with a strong organic solvent. Inject blank samples after high-concentration standards or samples to check for carryover. 3. Use Appropriate Labware: Use polypropylene vials and plates where possible and ensure all labware is clean. Cover mobile phase reservoirs to prevent contamination from ambient air.
Poor Reproducibility (Shifting Retention Times) 1. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of organic component). 2. Column Temperature Fluctuation: The ambient temperature around the column is not stable. 3. Column Equilibration: The column is not fully equilibrated between injections.1. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep reservoirs capped. 2. Use a Column Oven: Maintain a constant and stable column temperature using a thermostatically controlled column compartment. 3. Ensure Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection.

Data & Protocols

Quantitative Data Summary

The following tables provide key data points for this compound analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Water Solubility6.00 mg/L (at 20 °C)
StabilityStable to hydrolysis at pH 3, 7, and 9. Rapidly photodegrades in water.

Table 2: Reported Performance Data for this compound Detection

MatrixMethodQuantification Limit (LOQ/QL)Average Recovery (%)Citation
Agricultural Crops (general)HPLC-UVD/MS0.04 mg/kg80.0 - 104.3
Apple LeavesELISA1 µg/kg85 - 100
Water (Artificial Stream)LC-MS0.5 ng/L (LOD)N/A
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of this compound in a solid matrix like an agricultural commodity.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of LC-MS grade water to rehydrate.

  • For samples with high water content, this step can be skipped.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).

  • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration and ensure thorough extraction.

  • Centrifuge the tube at >3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube. The tube should contain sorbents appropriate for the matrix (e.g., magnesium sulfate for water removal, PSA to remove sugars/acids, C18 to remove fats).

  • Vortex the tube for 30 seconds.

  • Centrifuge at >10,000 rcf for 2 minutes.

4. Final Preparation & Analysis:

  • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

  • The extract may be diluted with a solvent matching the initial mobile phase conditions to minimize peak shape distortion and matrix effects.

  • Analyze using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

  • Use a C18 reversed-phase column with a gradient elution profile, for example, using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor at least two specific MRM transitions for this compound for confident identification and quantification.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add solvent & salts Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer supernatant Final Dilution & Filtration Cleanup->Final Transfer cleaned extract LCMS LC-MS/MS Analysis Final->LCMS Inject into LC system Data Data Processing & Reporting LCMS->Data Acquire MRM data Problem Problem: Inaccurate Quantification CheckPeakShape Is Peak Shape Acceptable? Problem->CheckPeakShape CheckRecovery Is Recovery Consistent? CheckPeakShape->CheckRecovery Yes Sol_PeakShape Solution: - Adjust injection solvent - Clean/replace column CheckPeakShape->Sol_PeakShape No CheckBlanks Are Blanks Clean? CheckRecovery->CheckBlanks Yes Sol_Recovery Solution: - Optimize QuEChERS/d-SPE - Use Matrix-Matched Standards CheckRecovery->Sol_Recovery No Sol_Blanks Solution: - Improve system wash - Use high-purity solvents CheckBlanks->Sol_Blanks No Sol_Final Solution: - Optimize MS/MS parameters - Dilute sample extract CheckBlanks->Sol_Final Yes

References

Technical Support Center: Enhancing Fenoxycarb Efficacy Against Resistant Insect Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Fenoxycarb against resistant insect strains.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments aimed at overcoming this compound resistance.

Issue 1: Reduced efficacy of this compound in bioassays.

  • Question: My standard dose of this compound is no longer effective against the target insect population. What could be the reason?

  • Answer: This is a strong indication of insecticide resistance. Insect populations can develop resistance through several mechanisms, including:

    • Metabolic Resistance: The insects may have evolved enhanced enzymatic activity (e.g., cytochrome P450 monooxygenases, esterases) that detoxifies this compound before it can reach its target site.[1][2]

    • Target-Site Resistance: There might be a mutation in the juvenile hormone receptor, the target of this compound, which prevents the insecticide from binding effectively.

    • Reduced Penetration: The insect's cuticle may have thickened or changed in composition, slowing down the absorption of this compound.

    • Behavioral Resistance: Insects may have developed behaviors to avoid contact with treated surfaces.

Issue 2: How to confirm the mechanism of resistance?

  • Question: How can I determine the specific mechanism of this compound resistance in my insect population?

  • Answer: A combination of synergistic bioassays and biochemical/molecular techniques can help elucidate the resistance mechanism.

    • Synergist Bioassays: Use synergists that inhibit specific detoxification enzymes. For example, Piperonyl Butoxide (PBO) inhibits cytochrome P450s.[2] If the toxicity of this compound increases significantly in the presence of PBO, it suggests that metabolic resistance mediated by P450 enzymes is a key factor.

    • Biochemical Assays: Directly measure the activity of detoxification enzymes like cytochrome P450s and esterases in resistant and susceptible insect strains. Higher activity in the resistant strain points towards metabolic resistance.

    • Molecular Diagnostics: Use techniques like quantitative PCR (qPCR) to identify and quantify the expression levels of genes known to be involved in resistance, such as specific cytochrome P450 genes or the juvenile hormone receptor gene.[3][4]

Issue 3: Strategies to overcome this compound resistance.

  • Question: What are the primary strategies to improve the efficacy of this compound against resistant strains?

  • Answer: Several strategies can be employed:

    • Synergistic Combinations: The most common approach is to co-administer this compound with a synergist like PBO to inhibit metabolic detoxification.

    • Insecticide Mixtures: Combining this compound with an insecticide that has a different mode of action can be effective. For example, a patent exists for a combination of this compound and Thiamethoxam, which shows a synergistic effect.

    • Novel Formulations: Advanced formulations, such as nano-emulsions, can enhance the delivery and penetration of this compound, potentially overcoming resistance mechanisms like reduced cuticular penetration.

    • Resistance Management Strategies: Implementing insecticide resistance management (IRM) programs, such as rotating insecticides with different modes of action, can help to slow down the development of resistance.

Data Presentation: Efficacy of this compound and Synergistic Combinations

The following tables summarize quantitative data on the efficacy of this compound and its combinations against susceptible and resistant insect strains.

Table 1: Lethal Concentration (LC50) Values of this compound against Susceptible Insect Strains

Insect SpeciesStrainLC50 (mg/L)Reference
Plutella xylostellaSusceptible93.62

Table 2: Synergistic Effect of Thiamethoxam on this compound against Rice Planthopper

This compound:Thiamethoxam Ratio (w/w)LC50 (mg/L)
1:0 (this compound alone)8.54
80:14.32
40:13.15
20:12.56
10:11.98
4:11.23
1:10.87
1:40.54
1:80.31
1:160.25
1:200.22
1:400.28
1:800.35
0:1 (Thiamethoxam alone)0.45

Data extracted from a patent application and may require independent verification.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and overcome this compound resistance.

Dose-Response Bioassay with Synergists

Objective: To determine the LC50 of this compound alone and in combination with a synergist (e.g., PBO) against a resistant insect strain.

Materials:

  • Technical grade this compound

  • Piperonyl Butoxide (PBO)

  • Acetone (or other suitable solvent)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Resistant and susceptible insect strains

  • Leaf discs (for leaf-dip bioassay) or glass vials (for vial coating bioassay)

  • Petri dishes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone. Prepare a separate stock solution of PBO in acetone.

  • Serial Dilutions: Prepare a series of dilutions of this compound in distilled water containing a small amount of surfactant. For the synergist treatment, prepare another set of this compound dilutions that also contain a fixed, sublethal concentration of PBO.

  • Bioassay (Leaf-Dip Method for Larvae):

    • Dip leaf discs of the host plant into each this compound dilution (with and without PBO) for 10-30 seconds.

    • Allow the leaf discs to air dry.

    • Place one treated leaf disc into a petri dish lined with moist filter paper.

    • Introduce a known number of insect larvae (e.g., 10-20) into each petri dish.

    • Include a control group with leaf discs dipped in water and surfactant only, and another control with PBO only.

    • Replicate each concentration and control at least three times.

  • Incubation: Incubate the petri dishes at a controlled temperature and photoperiod.

  • Mortality Assessment: Record larval mortality after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 values and their 95% confidence limits for this compound alone and with the synergist.

  • Calculate Synergism Ratio (SR): SR = LC50 of this compound alone / LC50 of this compound + PBO. An SR value greater than 2 is generally considered indicative of synergism.

Cytochrome P450 Activity Assay (Fluorometric)

Objective: To compare the cytochrome P450 activity between resistant and susceptible insect strains.

Materials:

  • Resistant and susceptible adult insects

  • Phosphate buffer (pH 7.2)

  • 7-ethoxycoumarin (substrate)

  • NADPH

  • Glycine buffer (pH 10.4)

  • Fluorometer and microplate reader

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Preparation:

    • Homogenize a known number of insects in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.

    • Collect the supernatant containing the microsomal fraction.

  • Assay:

    • In a 96-well microplate, add the insect supernatant, phosphate buffer, and 7-ethoxycoumarin.

    • Initiate the reaction by adding NADPH.

    • Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes).

    • Stop the reaction by adding glycine buffer.

  • Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) using a fluorometer with an excitation wavelength of 390 nm and an emission wavelength of 440 nm.

  • Data Analysis: Calculate the P450 activity as the rate of product formation per milligram of protein. Compare the activity between the resistant and susceptible strains.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of a target gene (e.g., a specific cytochrome P450 gene) in resistant and susceptible insect strains.

Materials:

  • Resistant and susceptible insects

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the target gene and a reference gene (e.g., actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the insects using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and the cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both resistant and susceptible samples.

    • Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizations

This section provides diagrams to illustrate key concepts related to this compound resistance and strategies to overcome it.

Juvenile_Hormone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_resistance Target-Site Resistance JH Juvenile Hormone (JH) (or this compound) Met Methoprene-tolerant (Met) Receptor JH->Met Binds to Met_mutated Mutated Met Receptor JH->Met_mutated Binding Reduced or Prevented SRC Steroid Receptor Coactivator (SRC) Met->SRC Recruits DNA DNA Met->DNA Binds to Promoter SRC->DNA Binds to Promoter Kr_h1 Krüppel homolog 1 (Kr-h1) Juvenile_Genes Juvenile Gene Expression (maintains larval state) Kr_h1->Juvenile_Genes Induces DNA->Kr_h1 Activates Transcription

Caption: Juvenile hormone signaling pathway and the mechanism of target-site resistance to this compound.

Experimental_Workflow_Synergism start Start: Suspected This compound Resistance bioassay Dose-Response Bioassay (this compound alone) start->bioassay synergist_bioassay Dose-Response Bioassay (this compound + PBO) start->synergist_bioassay calculate_lc50 Calculate LC50 Values bioassay->calculate_lc50 synergist_bioassay->calculate_lc50 calculate_sr Calculate Synergism Ratio (SR) calculate_lc50->calculate_sr decision SR > 2? calculate_sr->decision metabolic_resistance Conclusion: Metabolic Resistance Likely decision->metabolic_resistance Yes other_mechanisms Conclusion: Other Resistance Mechanisms (e.g., target-site) decision->other_mechanisms No

Caption: Experimental workflow for investigating metabolic resistance using a synergist bioassay.

Resistance_Mechanisms_Logic cluster_resistance Resistance Mechanisms This compound This compound Application Penetration Cuticle Penetration This compound->Penetration Metabolism Metabolic Detoxification (e.g., P450s) Penetration->Metabolism Target_Site Binding to JH Receptor Metabolism->Target_Site Effect Physiological Effect (Growth Disruption) Target_Site->Effect Reduced_Penetration Reduced Penetration Reduced_Penetration->Penetration Blocks/Slows Enhanced_Metabolism Enhanced Metabolism Enhanced_Metabolism->Metabolism Increases Altered_Target Altered Target Site Altered_Target->Target_Site Prevents Binding

Caption: Logical relationship of this compound's mode of action and points of resistance.

References

Fenoxycarb Dosage Adjustment for Different Insect Life Stages: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting experiments with Fenoxycarb, a potent insect growth regulator. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a carbamate insecticide that functions as a juvenile hormone analog (JHA).[1][2][3] It mimics the action of the natural juvenile hormone (JH) in insects, which is crucial for regulating metamorphosis and reproduction.[4] By binding to the juvenile hormone receptor, this compound disrupts the normal developmental processes, particularly the transition from immature to adult stages.[4]

Q2: How does this compound's effect vary across different insect life stages?

A2: this compound's efficacy is highly dependent on the life stage of the target insect:

  • Eggs (Ovicidal Effect): this compound can be toxic to eggs, preventing them from hatching. This effect is often observed when eggs are directly exposed to the compound.

  • Larvae (Larvicidal Effect): This is the most sensitive stage. This compound disrupts the molting process, leading to mortality or the development of non-viable intermediate forms between larval instars or between the larval and pupal stages.

  • Pupae: Application of this compound to the pupal stage can inhibit adult emergence or lead to the emergence of malformed adults that are unable to reproduce.

  • Adults: Direct toxicity to adults is generally low. However, exposure during larval or pupal stages can lead to sterility in emerged adults.

Q3: What are the typical symptoms of this compound exposure in insects?

A3: Insects exposed to this compound may exhibit a range of symptoms depending on the dose and life stage at the time of exposure. These include:

  • Failure of larvae to pupate, resulting in oversized or "supernumerary" larvae.

  • Formation of larval-pupal intermediates that are unable to complete metamorphosis.

  • Incomplete adult emergence from the pupal case.

  • Emerged adults with morphological abnormalities, such as twisted wings or deformed genitalia.

  • Reduced fecundity and fertility in adults that were exposed as immatures.

Troubleshooting Guide

Issue 1: Inconsistent mortality or developmental effects in bioassays.

  • Possible Cause: Variability in the age or developmental stage of the insects used in the experiment.

    • Solution: Synchronize the age of the insects as closely as possible. For larval bioassays, use larvae from the same instar, and ideally, within a narrow age range (e.g., 24 hours).

  • Possible Cause: Inconsistent application of the this compound solution.

    • Solution: Ensure a uniform coating of the test substance on the substrate (e.g., leaf discs, artificial diet). Use calibrated spraying equipment or micropipettes for precise application.

  • Possible Cause: Degradation of the this compound solution.

    • Solution: Prepare fresh solutions for each experiment. Store stock solutions in a cool, dark place and for no longer than recommended. This compound is stable to hydrolysis in acidic water but can degrade in other conditions.

Issue 2: Low or no observed effect at expected active concentrations.

  • Possible Cause: The target insect species or life stage is less susceptible to this compound.

    • Solution: Consult literature for reported efficacy on the specific insect. Sensitivity to this compound can vary significantly between species. Consider testing a wider range of concentrations and ensure the most sensitive life stage (typically early larval instars) is being targeted.

  • Possible Cause: The chosen bioassay method is not appropriate for the target insect's behavior.

    • Solution: For insects that are dietary generalists, a treated artificial diet may be effective. For folivorous insects, treated leaf bioassays are more relevant. Ensure the application method facilitates exposure (e.g., topical application for insects with waxy cuticles).

Issue 3: High mortality in the control group.

  • Possible Cause: Contamination of the control group with this compound or other toxic substances.

    • Solution: Use separate, dedicated equipment for preparing control and treatment solutions. Thoroughly clean all glassware and experimental arenas between experiments.

  • Possible Cause: Unsuitable environmental conditions for the test insects.

    • Solution: Maintain optimal temperature, humidity, and photoperiod for the specific insect species throughout the experiment.

  • Possible Cause: The solvent used to dissolve this compound is toxic to the insects.

    • Solution: Run a solvent-only control to determine if the solvent itself is causing mortality. If so, consider using a different, less toxic solvent.

Data Presentation: Efficacy of this compound on Different Insect Species and Life Stages

The following tables summarize the lethal and sublethal concentrations of this compound for various insect species, providing a comparative overview of its potency across different life stages.

Table 1: Lethal Concentrations (LC) of this compound for Lepidopteran Larvae

Insect SpeciesLife StageLC10 (mg/L)LC25 (mg/L)LC50 (mg/L)Exposure TimeReference
Plutella xylostella (Diamondback Moth)3rd Instar Larvae21.5843.2593.6296 hours
Helicoverpa armigera (Cotton Bollworm)3rd Instar Larvae3.425.539.1210 days
Spodoptera littoralis (Egyptian Cotton Leafworm)2nd Instar Larvae--25.94372 hours
Spodoptera littoralis (Egyptian Cotton Leafworm)4th Instar Larvae--59.91472 hours

Table 2: Effects of this compound on Pupal and Adult Stages

Insect SpeciesLife Stage TreatedConcentrationObserved EffectReference
Chrysomya megacephala (Blowfly)0-day old Pupae80 µg/µlComplete inhibition of adult emergence
Sarcophaga ruficornis (Flesh Fly)Pupae (0, 24, 48 hrs old)160 µg/µlTotal inhibition of adult emergence
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLC10 (21.58 mg/L)Reduced fecundity in emerged adults (71.06 eggs/female vs. 169.4 in control)
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLC25 (43.25 mg/L)Reduced fecundity in emerged adults (40.60 eggs/female vs. 169.4 in control)

Experimental Protocols

1. Larval Bioassay (Leaf-Dip Method)

This protocol is adapted for assessing the efficacy of this compound against foliage-feeding larvae, such as Plutella xylostella.

  • Materials:

    • This compound stock solution

    • Distilled water

    • Surfactant (e.g., Triton X-100)

    • Leaf discs of a suitable host plant (e.g., cabbage)

    • Petri dishes

    • Filter paper

    • Third-instar larvae of the target insect

  • Procedure:

    • Prepare a series of this compound concentrations by diluting the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01%). Include a control with only distilled water and surfactant.

    • Dip leaf discs into each test solution for a standardized time (e.g., 10 seconds).

    • Allow the leaf discs to air-dry completely on a clean surface.

    • Place one treated leaf disc in each petri dish lined with moistened filter paper.

    • Introduce a known number of third-instar larvae (e.g., 10) into each petri dish.

    • Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Record larval mortality and any developmental abnormalities at 24-hour intervals for up to 96 hours.

    • Calculate LC50 values using probit analysis.

2. Pupal Bioassay (Topical Application)

This protocol is suitable for assessing the impact of this compound on the pupal-adult transformation, for example in Dipteran species like Chrysomya megacephala.

  • Materials:

    • This compound stock solution

    • Acetone (or other suitable solvent)

    • Micropipette or micro-applicator

    • Pupae of a uniform age (e.g., 0-24 hours post-pupariation)

    • Petri dishes or emergence cages

  • Procedure:

    • Prepare a range of this compound concentrations by dissolving it in acetone.

    • Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal surface of each pupa.

    • Treat a control group with acetone only.

    • Place the treated pupae in individual petri dishes or a common emergence cage with adequate ventilation.

    • Maintain under controlled environmental conditions.

    • Monitor daily for adult emergence.

    • Record the percentage of successful adult emergence, pupal mortality, and any morphological deformities in the emerged adults.

Mandatory Visualizations

Signaling Pathway of this compound

Fenoxycarb_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response This compound This compound (JH Analog) Met Methoprene-tolerant (Met) Receptor This compound->Met Binds to Complex This compound-Met-Tai Complex Met->Complex Tai Taiman (Tai) Co-activator Tai->Complex DNA DNA Complex->DNA Translocates to Nucleus and binds to JHR Transcription Transcription Complex->Transcription Activates JHR JH Response Element Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene mRNA Kr-h1 mRNA Transcription->mRNA Protein Kr-h1 Protein mRNA->Protein Translation Inhibition Inhibition of Metamorphosis Protein->Inhibition Prevents expression of metamorphosis genes

Caption: this compound signaling pathway in an insect cell.

Experimental Workflow for Larval Bioassay

Larval_Bioassay_Workflow start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions treat_leaves Treat Leaf Discs (Leaf-Dip Method) prep_solutions->treat_leaves dry_leaves Air-Dry Treated Leaf Discs treat_leaves->dry_leaves setup_petri Place Leaf Disc in Petri Dish dry_leaves->setup_petri introduce_larvae Introduce 3rd Instar Larvae setup_petri->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate record_data Record Mortality and Abnormalities Daily incubate->record_data analyze Analyze Data (Probit Analysis) record_data->analyze end End analyze->end

Caption: Workflow for a larval leaf-dip bioassay.

References

troubleshooting variability in Fenoxycarb bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Fenoxycarb bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an insect growth regulator (IGR) that acts as a juvenile hormone (JH) mimic.[1][2] It disrupts the normal development of insects by interfering with metamorphosis, preventing immature insects from reaching a reproductive adult stage.[1][2] Unlike neurotoxic carbamate insecticides, this compound's mode of action is specific to the hormonal regulation of insect development.[1]

Q2: What are the most common causes of variability in this compound bioassay results?

A2: Variability in bioassay results can stem from several factors, including the biological characteristics of the test insects (e.g., age, life stage, genetic diversity), the experimental conditions (e.g., temperature, humidity, photoperiod), and the specifics of the protocol (e.g., insecticide concentration, exposure duration, solvent choice). Inconsistent application of the insecticide and degradation of the this compound stock solution can also lead to variable outcomes.

Q3: How should I prepare and store this compound solutions for bioassays?

A3: this compound is soluble in many organic solvents such as acetone and ethanol. Stock solutions should be prepared using technical grade this compound and the appropriate solvent. It is crucial to ensure accurate dilutions to achieve the desired test concentrations. Store stock solutions in tightly sealed, light-proof containers in a refrigerator (around 4°C) to prevent degradation. While some pyrethroid and carbamate stock solutions can be stable for extended periods under these conditions, it is best practice to use freshly prepared solutions when possible.

Q4: What are the critical endpoints to measure in a this compound bioassay?

A4: Since this compound is an insect growth regulator, the primary endpoints are often related to developmental effects rather than immediate mortality. Key endpoints include inhibition of adult emergence, disruption of metamorphosis (e.g., formation of larval-pupal intermediates), and mortality at different life stages (larval, pupal). For sublethal effects, changes in fecundity and fertility can also be measured.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

Symptoms: You observe significant differences in mortality or developmental effects among replicates of the same this compound concentration.

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Insect Condition Use insects of a uniform age, developmental stage, and size for all replicates. Ensure they have been reared under standardized conditions (temperature, humidity, diet).
Uneven Insecticide Application For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For contact or feeding assays, ensure uniform coating of the substrate (e.g., leaf disc, inner surface of a vial).
Environmental Fluctuations Conduct bioassays in a controlled environment with stable temperature and humidity, as these factors can influence insect metabolism and insecticide efficacy.
Solvent Effects If using a solvent, ensure it has completely evaporated before introducing the insects. Always include a solvent-only control to account for any potential toxicity from the solvent itself.
Issue 2: Lower Than Expected Efficacy

Symptoms: You observe low mortality or minimal developmental effects even at high concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Solution
Insect Resistance The insect population may have developed resistance to this compound or other IGRs. It is advisable to test a known susceptible strain of the same insect species to confirm the potency of your this compound stock.
Compound Degradation Ensure you are using a fresh stock of this compound that has been stored correctly. This compound is stable to hydrolysis but can be susceptible to photodegradation.
Incorrect Bioassay Endpoint As an IGR, this compound's primary effects are on development. Ensure you are observing the insects long enough to see effects on metamorphosis and adult emergence, not just acute mortality.
Suboptimal Bioassay Conditions The efficacy of some insecticides can be temperature-dependent. Ensure your bioassay temperature is within the optimal range for the target insect and the insecticide's activity.
Issue 3: High Mortality in Control Groups

Symptoms: You are observing significant mortality in your control (untreated) and/or solvent-only control groups.

Possible Causes & Solutions:

Possible Cause Solution
Handling Stress Excessive or improper handling can cause physical injury or stress to the insects, leading to mortality.
Unsuitable Environmental Conditions Extreme temperatures, humidity, or inadequate ventilation can be lethal. Verify that your experimental conditions are optimal for the insect species being tested.
Contamination Ensure that all equipment, rearing materials, and diet are free from contamination with other chemicals or pathogens.
Pathogen Infection The insect colony may be suffering from a viral, bacterial, or fungal infection. If an infection is suspected, it is best to start with a new, healthy colony.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of this compound against different insect species.

Table 1: Toxicity of this compound to Different Larval Instars of Spodoptera littoralis

Larval InstarLC50 (ppm) after 72h
2nd Instar25.943
4th Instar59.914

Table 2: Toxicity of this compound to 3rd Instar Larvae of Plutella xylostella

ParameterValue (mg/liter) after 96h
LC1021.58
LC2543.25
LC5093.62

Table 3: Effect of this compound on 3rd Instar Larvae of the Rice Moth, Corcyra cephalonica

This compound Concentration (ppm)Larval Mortality (%)Pupation (%)
0.00123.33 ± 1.2276.67 ± 1.22
0.00536.67 ± 1.2263.33 ± 1.22
0.0153.33 ± 1.7146.67 ± 1.71
0.0570.00 ± 1.4430.00 ± 1.44
0.1083.33 ± 1.2216.67 ± 1.22
1.0090.00 ± 1.7110.00 ± 1.71

Experimental Protocols

Below are detailed methodologies for common this compound bioassays, synthesized from established insecticide testing protocols.

Topical Application Bioassay (Adapted from)

This method assesses the intrinsic toxicity of this compound by direct application to the insect's cuticle.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Microapplicator

  • Chilled surface or CO2 for anesthetizing insects

  • Holding containers with food and water source

  • Test insects (e.g., adult mosquitoes, lepidopteran larvae) of a consistent age and stage

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain a range of at least five concentrations that are expected to result in a dose-response relationship.

  • Insect Anesthetization: Anesthetize the insects by placing them on a chilled surface or briefly exposing them to CO2.

  • Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.

  • Control Groups: Include a control group treated with solvent only and an untreated control group.

  • Recovery and Observation: Place the treated insects in holding containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection: Assess the insects for mortality and developmental abnormalities at regular intervals (e.g., 24, 48, 72, and 96 hours) until adult emergence in the control group is complete.

Leaf-Dip Bioassay for Lepidopteran Larvae (Adapted from)

This method is suitable for assessing the efficacy of this compound against foliage-feeding insects.

Materials:

  • This compound formulation (e.g., wettable powder) or technical grade dissolved in a suitable solvent with a wetting agent.

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes or other ventilated containers

  • Test insects (e.g., 3rd instar larvae of Plutella xylostella)

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of this compound dilutions in water. If using technical grade this compound, dissolve it in a small amount of solvent first and then add it to water containing a wetting agent.

  • Leaf Dipping: Individually dip host plant leaves into the test solutions for approximately 10 seconds with gentle agitation.

  • Drying: Place the treated leaves on paper towels to air dry completely.

  • Control Groups: Prepare control leaves by dipping them in water with the wetting agent (and solvent, if used) only.

  • Insect Exposure: Place one treated leaf in each labeled container and introduce a known number of larvae (e.g., 10-15).

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Record larval mortality and monitor for developmental effects (e.g., failure to molt, formation of supernumerary larvae) at 24-hour intervals for up to 96 hours or until pupation is complete in the control group.

Visualizations

This compound's Mechanism of Action: Juvenile Hormone Signaling Pathway

This compound acts as an agonist for the juvenile hormone receptor, Methoprene-tolerant (Met). In the presence of juvenile hormone or a mimic like this compound, Met forms a heterodimer with another protein, Taiman (Tai). This complex then binds to Juvenile Hormone Response Elements (JHREs) on the DNA, activating the transcription of genes that maintain the larval state and prevent metamorphosis.

Caption: Juvenile hormone signaling pathway activated by this compound.

Troubleshooting Workflow for this compound Bioassays

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during this compound bioassays.

Troubleshooting_Workflow Start Start: Unexpected Bioassay Results Check_Controls Step 1: Check Control Groups Start->Check_Controls High_Control_Mortality High Mortality in Controls? Check_Controls->High_Control_Mortality Investigate_Conditions Investigate Handling, Environment, and Contamination High_Control_Mortality->Investigate_Conditions Yes Check_Variability Step 2: Assess Replicate Variability High_Control_Mortality->Check_Variability No Investigate_Conditions->Check_Variability High_Variability High Variability? Check_Variability->High_Variability Review_Protocol Review Application Technique, Insect Consistency, and Environment High_Variability->Review_Protocol Yes Check_Efficacy Step 3: Evaluate Efficacy High_Variability->Check_Efficacy No Review_Protocol->Check_Efficacy Low_Efficacy Lower Than Expected Efficacy? Check_Efficacy->Low_Efficacy Investigate_Compound Check this compound Stock (Age, Storage) and Consider Insect Resistance Low_Efficacy->Investigate_Compound Yes End End: Results Validated Low_Efficacy->End No Investigate_Compound->End

References

Validation & Comparative

A Comparative Efficacy Analysis of Fenoxycarb and Pyriproxyfen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two prominent insect growth regulators, offering a comparative analysis of their biological efficacy, mechanisms of action, and toxicological profiles to inform research and development in pest management.

This guide provides a comprehensive comparison of Fenoxycarb and Pyriproxyfen, two widely utilized insect growth regulators (IGRs) that act as juvenile hormone analogs (JHAs). By mimicking the action of juvenile hormone (JH), these compounds disrupt the normal development and metamorphosis of target insects, leading to their eventual demise.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough understanding of their relative performance.

Mechanism of Action: Juvenile Hormone Analogs

Both this compound and Pyriproxyfen exert their insecticidal effects by acting as agonists of the juvenile hormone receptor.[4] In insects, the precise timing and concentration of juvenile hormone are critical for regulating molting and metamorphosis.[1] High levels of JH maintain the larval state, while a decrease in JH concentration is necessary for the transition to pupal and adult stages. This compound and Pyriproxyfen, being chemically stable mimics of JH, bind to the JH receptor, leading to a sustained "larval" signal. This disrupts the normal developmental cascade, preventing the insect from reaching a reproductive adult stage.

Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell This compound This compound JH_Receptor Juvenile Hormone Receptor Complex This compound->JH_Receptor Binds to Pyriproxyfen Pyriproxyfen Pyriproxyfen->JH_Receptor Binds to JHE Juvenile Hormone Esterase (JHE) Gene Transcription JH_Receptor->JHE Represses Developmental_Genes Metamorphic Gene Expression JH_Receptor->Developmental_Genes Represses Disrupted_Development Inhibition of Metamorphosis, Sterility, Ovicidal Effects JHE->Disrupted_Development Developmental_Genes->Disrupted_Development

Comparative Efficacy: Lethal Concentration (LC50) Data

The following table summarizes the LC50 values for this compound and Pyriproxyfen against various insect pests, providing a quantitative measure of their potency. Lower LC50 values indicate higher toxicity.

Target PestLife StageCompoundLC50Reference
Cat Flea (Ctenocephalides felis)Larvae (in topsoil)This compound0.031 ppm
Cat Flea (Ctenocephalides felis)Larvae (in topsoil)Pyriproxyfen0.028 ppm
Mediterranean Fruit Fly (Ceratitis capitata)Egg/Larvae (in diet)This compound140 ppm
Mediterranean Fruit Fly (Ceratitis capitata)Egg/Larvae (in diet)Pyriproxyfen32 ppm
Red Imported Fire Ant (Solenopsis invicta)Workers (bait)This compound99.768 mg/kg
Greenhouse Whitefly (Trialeurodes vaporariorum)EggsPyriproxyfen0.003 mg/L
Greenhouse Whitefly (Trialeurodes vaporariorum)NymphsPyriproxyfen0.02 mg/L

Analysis: The data indicates that for the cat flea, Pyriproxyfen is slightly more potent than this compound when applied to topsoil. In the case of the Mediterranean fruit fly, Pyriproxyfen demonstrates significantly higher efficacy than this compound. For the red imported fire ant, this compound shows strong toxicity. Pyriproxyfen is highly effective against the eggs and nymphs of the greenhouse whitefly.

Residual Activity

Both this compound and Pyriproxyfen are recognized for their strong residual activity, a crucial factor for long-term pest management.

  • This compound: In a study on topsoil, this compound exhibited strong residual activity for 63 days against cat fleas. When applied to carpet, it demonstrated extended residual activity, reducing adult flea emergence by over 80% for the 7-month duration of the test.

  • Pyriproxyfen: Similarly, Pyriproxyfen showed strong residual activity for 63 days in topsoil against cat fleas. It is known to have a long-lasting effect, with its impact on mosquito larvae persisting for two months after application. On carpet, higher rates of Pyriproxyfen also reduced adult flea emergence by more than 80% for 7 months. In indoor environments, it can prevent larval development for up to 7 months.

Toxicity to Non-Target Organisms

A critical aspect of insecticide evaluation is its impact on non-target species. The following table summarizes available toxicity data for this compound and Pyriproxyfen.

OrganismCompoundToxicity ValueClassificationReference
Rat (oral)This compoundLD50 > 16,800 mg/kgLow
Mallard DuckThis compoundLD50 > 3000 mg/kgLow
Bobwhite QuailThis compoundLD50 > 7000 mg/kgLow
Rainbow TroutThis compoundLC50 = 1.6 mg/LModerately to Highly Toxic
CarpThis compoundLC50 = 10.3 mg/LModerately to Highly Toxic
DaphniaThis compound-Highly Toxic
Honeybee (oral)This compoundLC50 > 1000 ppm (24 hr)Practically Non-toxic
Bumblebee (Bombus terrestris)This compoundNo larval mortality at 20 ppmPractically Non-toxic
Estuarine Shrimp (Leander tenuicornis)PyriproxyfenLC50 = 0.098 ppmToxic
Daphnia magnaPyriproxyfen-High Risk
HoneybeePyriproxyfen-Practically Non-toxic
Bumblebee (Bombus terrestris)PyriproxyfenNo larval mortality at 20 ppmPractically Non-toxic

Analysis: Both compounds exhibit low toxicity to birds and are practically non-toxic to bees. However, they are toxic to aquatic organisms. This compound is rated as moderately to highly toxic to fish and highly toxic to Daphnia. Pyriproxyfen is also toxic to aquatic invertebrates like the estuarine shrimp and poses a high risk to Daphnia magna.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and Pyriproxyfen.

Protocol 1: Larval Bioassay for LC50 Determination

This protocol is adapted for determining the lethal concentration of an IGR that inhibits adult emergence.

Objective: To determine the LC50 of this compound and Pyriproxyfen against the larval stage of a target insect.

Materials:

  • Test insects (e.g., third instar mosquito larvae)

  • 24-well microplates

  • Stock solutions of this compound and Pyriproxyfen in a suitable solvent (e.g., acetone)

  • Deionized water

  • Pipettes

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare serial dilutions of the this compound and Pyriproxyfen stock solutions to create a range of at least five test concentrations.

  • Dispense a specific volume of deionized water into each well of the 24-well plates.

  • Add a small, precise volume of the respective insecticide dilution to the corresponding wells. Include a solvent-only control and a negative (water only) control.

  • Carefully transfer a set number of larvae (e.g., 5-10) into each well.

  • Place the plates in an incubator under controlled conditions (e.g., 27°C, 80% RH, 12:12 L:D photoperiod).

  • Monitor daily for mortality and developmental effects (e.g., failure to pupate, failure of adult emergence).

  • Record the number of successfully emerged adults in each well after a predetermined period (e.g., until all control insects have emerged or died).

  • Calculate the percentage of emergence inhibition for each concentration relative to the control.

  • Use probit analysis to determine the LC50 value and its 95% confidence intervals.

Protocol 2: Residual Activity on Porous Surfaces (Carpet Bioassay)

This protocol assesses the long-term efficacy of IGRs on a common indoor surface.

Objective: To evaluate the residual effectiveness of this compound and Pyriproxyfen applied to carpet against flea larvae.

Materials:

  • Carpet swatches

  • Formulated this compound and Pyriproxyfen (e.g., aerosols)

  • Flea larvae and larval rearing medium

  • Petri dishes or similar containers

  • Sand

  • Environmental chamber with controlled temperature and humidity

Procedure:

  • Cut carpet into uniform squares.

  • Apply the insecticide formulations to the carpet swatches at the desired application rate. Leave a set of swatches untreated as a control.

  • Age the treated carpet swatches in an environmental chamber under controlled conditions for various time intervals (e.g., 1 day, 1 week, 1 month, etc.).

  • For each time interval, place a treated carpet swatch on a layer of sand in a container.

  • Introduce a known number of flea larvae and a small amount of larval rearing medium onto the carpet swatch.

  • Cover the containers and place them in the environmental chamber.

  • After a period sufficient for development to adulthood in the control group, count the number of emerged adult fleas in each container.

  • Calculate the percentage of adult emergence inhibition for each treatment and time interval compared to the untreated control.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Stock_Solution Prepare Stock Solutions (this compound & Pyriproxyfen) Serial_Dilution Create Serial Dilutions Stock_Solution->Serial_Dilution Application Apply Insecticide to Arenas Serial_Dilution->Application Test_Arenas Prepare Test Arenas (e.g., 24-well plates, carpet swatches) Test_Arenas->Application Introduction Introduce Target Insects Application->Introduction Incubation Incubate under Controlled Conditions Introduction->Incubation Monitoring Daily Monitoring (Mortality, Development) Incubation->Monitoring Data_Recording Record Endpoint Data (% Emergence Inhibition) Monitoring->Data_Recording Analysis Statistical Analysis (Probit for LC50) Data_Recording->Analysis

Conclusion

This compound and Pyriproxyfen are both highly effective insect growth regulators that function as juvenile hormone analogs. Their comparative efficacy varies depending on the target species, with Pyriproxyfen showing greater potency in some instances, such as against the Mediterranean fruit fly and cat flea larvae. Both compounds offer excellent residual activity, making them suitable for long-term control strategies. A key consideration for their application is their toxicity to aquatic non-target organisms, which necessitates careful environmental risk assessment. The choice between this compound and Pyriproxyfen will ultimately depend on the specific target pest, the application environment, and the acceptable level of risk to non-target species. This guide provides the foundational data and methodologies to support such informed decisions in the development of effective and environmentally conscious pest management programs.

References

A Comparative Guide to the Anti-proliferative Effects of Fenoxycarb in Sf21 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Fenoxycarb in Spodoptera frugiperda (Sf21) insect cells against other known cytotoxic and anti-proliferative agents. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of this compound's potency and mechanism of action. Detailed experimental protocols and visual diagrams of key processes are included to support the replication and extension of these findings.

Comparative Analysis of Anti-proliferative Activity in Sf21 Cells

The following table summarizes the cytotoxic and anti-proliferative effects of this compound and a selection of alternative compounds on Sf21 and related insect cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric for comparing the potency of these compounds.

CompoundCell LineAssay DurationIC₅₀ / EC₅₀ ValuePrimary EffectReference
This compound Sf21 48 hours 28 nM Anti-proliferative, Apoptotic [1][2]
PropiconazoleSf2148 hours135.1 µMCytotoxic[3]
Copper Sulfate (CuSO₄)Sf2148 hours3.31 mMCytotoxic[3]
ChlorpyrifosSf21Not SpecifiedDose-dependent inhibition (10⁻¹ - 10⁻⁵ M)Anti-proliferative[4]
BendiocarbSf21Not SpecifiedDose-dependent inhibition (10⁻¹ - 10⁻⁵ M)Anti-proliferative
EndosulfanSf21Not SpecifiedDose-dependent inhibition (10⁻¹ - 10⁻⁵ M)Anti-proliferative
CamptothecinSf21Not SpecifiedTime and dose-dependent cytotoxicityApoptotic
HydroxycamptothecinSf21Not SpecifiedTime and dose-dependent cytotoxicityApoptotic
BrusatolSf21Not SpecifiedNot Specified in Sf21Apoptotic

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Cell Culture and Maintenance
  • Cell Line: Spodoptera frugiperda Sf21 cells.

  • Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained as a monolayer or in suspension culture at 27°C in a non-humidified incubator.

  • Subculturing: Adherent cultures are passaged upon reaching 80-90% confluency. Suspension cultures are passaged every 2-3 days to maintain cell density in the exponential growth phase.

Cytotoxicity and Cell Viability Assessment: MTT Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Seed Sf21 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete Grace's Insect Medium. Allow cells to attach and grow for 24 hours at 27°C.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 27°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay differentiates viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while dead cells with compromised membranes take it up.

  • Cell Preparation: Treat Sf21 cells with the desired concentrations of this compound or other compounds for the specified duration.

  • Cell Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Culture Sf21 cells with and without the test compounds. After the incubation period, harvest the cells by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Visualizing Experimental Processes and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Assessing Anti-proliferative Effects

G cluster_setup Cell Culture & Treatment cluster_assays Viability & Proliferation Assays cluster_mechanism Mechanism of Action Analysis cluster_data Data Analysis start Start: Sf21 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound / Alternatives seed->treat mtt MTT Assay treat->mtt trypan Trypan Blue Assay treat->trypan flow Cell Cycle Analysis (Flow Cytometry) treat->flow morphology Morphological Analysis (Microscopy) treat->morphology mmp Mitochondrial Membrane Potential Assay treat->mmp ic50 Calculate IC50/EC50 mtt->ic50 trypan->ic50 cell_cycle_dist Determine Cell Cycle Distribution flow->cell_cycle_dist apoptosis_confirm Confirm Apoptosis morphology->apoptosis_confirm mmp->apoptosis_confirm

Caption: Workflow for evaluating this compound's anti-proliferative effects.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Sf21 Cells

Studies suggest that this compound, a juvenile hormone analog, induces apoptosis in Sf21 cells through a mitochondria-dependent pathway. This involves a cascade of events leading to programmed cell death.

G This compound This compound (Juvenile Hormone Analog) jh_receptor Intracellular Signaling Cascade (JH Receptor Interaction) This compound->jh_receptor mitochondria Mitochondrial Dysfunction jh_receptor->mitochondria mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase_activation Caspase Activation (e.g., Caspase-3, -9) execution Execution of Apoptosis caspase_activation->execution apoptosome->caspase_activation blebbing Membrane Blebbing execution->blebbing dna_frag DNA Fragmentation execution->dna_frag apoptotic_bodies Apoptotic Body Formation execution->apoptotic_bodies

Caption: this compound-induced mitochondrial-dependent apoptosis pathway.

References

Fenoxycarb vs. Methoprene: A Comparative Guide for Cat Flea Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect growth regulators (IGRs) fenoxycarb and methoprene for the control of the cat flea, Ctenocephalides felis. It synthesizes experimental data on their efficacy, mode of action, and residual activity, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of key biological pathways and experimental workflows are included to facilitate understanding.

I. Efficacy and Activity

Both this compound and methoprene are juvenile hormone analogues (JHAs) that disrupt the flea life cycle, primarily by preventing the development of immature stages into adults.[1] They do not have adulticidal effects but are crucial components of integrated flea control programs.[1]

Ovicidal and Larvicidal Activity

This compound exhibits potent ovicidal and larvicidal activity. It can lethally inhibit embryonic development with exposures as short as 60 seconds.[2] Studies have shown that this compound causes extensive cellular and tissue damage within the developing embryo, including membrane lysis and mitochondrial rupture.[2] It is also effective against newly emerged and 24-hour-old flea larvae, disrupting their midgut.[2]

Methoprene also demonstrates ovicidal and larvicidal effects, though its mode of action on eggs differs. While this compound can prevent yolk deposition, eggs laid by methoprene-exposed fleas often appear normal but fail to hatch, or the larvae die shortly after emergence. Histological examination reveals that embryonic development in these eggs is arrested during blastokinesis.

Table 1: Comparative Efficacy (LC50 Values) against Cat Flea Larvae

CompoundSubstrateLC50 (ppm)Reference
MethopreneLarval Rearing Medium0.35 - 0.39
This compoundTopsoil0.031
MethopreneTopsoil0.643

LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population.

Residual Activity

The residual effectiveness of these IGRs is a critical factor in preventing re-infestation. Studies comparing their persistence on different surfaces have shown notable differences.

On carpet, a common indoor environment for flea development, this compound demonstrates significantly longer residual activity than methoprene. In one study, this compound provided over 80% reduction in adult flea emergence for the entire 7-month test duration, whereas methoprene's efficacy was not significant for the same period.

In an outdoor setting, when applied to topsoil and exposed to sunlight, this compound also showed superior residual activity, remaining effective for 63 days. Methoprene's activity, in contrast, declined significantly after 42 days and was less effective at lower concentrations. This is partly due to methoprene's instability in UV radiation.

Table 2: Residual Efficacy on Different Substrates

CompoundSubstrateConcentrationDuration of >80% EfficacyReference
This compoundCarpet23.09 mg/m²7 months
MethopreneCarpet2.41 mg/m²< 7 months (not significant for the duration)
This compoundTopsoil8.07 - 32.28 mg/m²63 days
MethopreneTopsoil64.56 mg/m²42 days

II. Mechanism of Action: Juvenile Hormone Mimicry

This compound and methoprene act as agonists of the juvenile hormone receptor (JHR). Juvenile hormone (JH) is a crucial insect hormone that regulates development, preventing metamorphosis into the adult stage. By mimicking JH, these IGRs disrupt the normal hormonal balance, leading to the failure of eggs to hatch and larvae to pupate and develop into adults.

Both compounds bind to the Methoprene-tolerant (Met) protein, a key component of the JHR complex. This binding initiates a signaling cascade that ultimately regulates gene expression, preventing the transition to the adult stage.

JuvenileHormoneSignaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular JH Juvenile Hormone (JH) or JHA (this compound/Methoprene) Met Met (JH Receptor) JH->Met Binds JH_Met JH-Met Complex Met->JH_Met Tai Tai (Partner Protein) Met_Tai Met-Tai Dimer Tai->Met_Tai JH_Met->Met_Tai JHRE Juvenile Hormone Response Element (JHRE) Met_Tai->JHRE Binds to Kr_h1 Kr-h1 Gene (Transcription) JHRE->Kr_h1 Activates No_Metamorphosis Inhibition of Metamorphosis Kr_h1->No_Metamorphosis Leads to

Juvenile Hormone Signaling Pathway

III. Experimental Protocols

Ovicidal Bioassay

This protocol is adapted from methodologies used to assess the ovicidal activity of IGRs on Ctenocephalides felis.

OvicidalAssayWorkflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Incubation Incubation & Assessment A Prepare serial dilutions of this compound/Methoprene in a suitable solvent (e.g., acetone) B Impregnate filter paper discs with test solutions and allow to dry A->B D Place a known number of eggs (e.g., 50-100) onto the treated filter paper in a petri dish B->D C Collect freshly laid (<24h old) cat flea eggs C->D E Incubate at controlled temperature and humidity (e.g., 27°C, 75% RH) D->E F After a set period (e.g., 72h), count the number of hatched larvae E->F G Calculate percent egg hatch inhibition compared to a solvent-treated control F->G

Ovicidal Bioassay Workflow

Detailed Steps:

  • Preparation of Test Substrates: Serial dilutions of this compound and methoprene are prepared in a volatile solvent like acetone. Filter paper discs are treated with a known volume of each dilution and allowed to air dry completely. A control group is treated with the solvent only.

  • Flea Egg Collection: Freshly laid cat flea eggs (less than 24 hours old) are collected from a laboratory colony.

  • Exposure: A predetermined number of eggs (e.g., 50-100) are placed on the treated filter paper within a petri dish or similar container.

  • Incubation: The dishes are maintained in an environmental chamber at optimal conditions for flea egg development (e.g., 27°C and 75% relative humidity).

  • Assessment: After a period sufficient for hatching in the control group (typically 2-4 days), the number of hatched larvae in each treatment and control group is counted.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. This data can then be used to determine the EC50 (Effective Concentration 50).

Larvicidal Bioassay

This protocol outlines a method for evaluating the larvicidal efficacy of this compound and methoprene.

LarvicidalAssayWorkflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Incubation Incubation & Assessment A Prepare larval rearing medium treated with known concentrations of this compound/Methoprene B Place treated medium into rearing containers (e.g., vials) A->B C Introduce a known number of early-instar flea larvae (e.g., 20) into each container B->C D Incubate at controlled temperature and humidity (e.g., 27°C, 75% RH) for the duration of larval development C->D E After pupation and emergence period (e.g., 21-28 days), count the number of emerged adult fleas D->E F Calculate percent inhibition of adult emergence compared to an untreated control E->F

Larvicidal Bioassay Workflow

Detailed Steps:

  • Preparation of Treated Medium: A standard larval rearing medium (typically a mixture of sand, yeast, and dried blood) is treated with various concentrations of this compound or methoprene. The solvent is allowed to evaporate completely.

  • Larval Exposure: A known number of early-instar flea larvae are introduced into containers with the treated medium.

  • Incubation: The containers are kept in an environmental chamber under conditions suitable for larval development and pupation.

  • Assessment: After the expected period for adult emergence in the control group (approximately 3-4 weeks), the number of live adult fleas in each container is counted.

  • Data Analysis: The percentage of inhibition of adult emergence is calculated for each concentration. This data is used to determine the LC50.

IV. Resistance

While the development of resistance to insecticides is a concern, there is currently little direct evidence of widespread resistance to this compound or methoprene in cat flea populations. However, continued monitoring of field populations is essential to detect any changes in susceptibility.

V. Conclusion

Both this compound and methoprene are effective insect growth regulators for the control of cat fleas. This compound demonstrates superior residual activity, particularly on porous surfaces like carpets and in outdoor environments, making it a robust choice for long-term prevention of re-infestation. Methoprene is also effective, though its lower photostability may limit its outdoor use. The choice between these two compounds may depend on the specific application, the target environment, and the desired duration of control. For comprehensive flea management, both IGRs are most effective when used in combination with an adulticide to target all life stages of the flea.

References

Fenoxycarb's Interaction with Vertebrate Hormone Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insecticide Fenoxycarb, a carbamate-based insect growth regulator, functions by mimicking the action of juvenile hormone in insects, thereby disrupting their development.[1][2] While effective in pest control, its potential for cross-reactivity with vertebrate hormone receptors has been a subject of scientific inquiry, particularly concerning its classification as a potential endocrine-disrupting chemical (EDC). This guide provides a comparative overview of this compound's interaction with various vertebrate hormone receptors, supported by quantitative data from high-throughput screening assays and detailed experimental protocols.

Quantitative Assessment of this compound's Receptor Activity

Data from the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast™) program provides valuable insights into the bioactivity of this compound across a range of vertebrate nuclear receptors. The following table summarizes the half-maximal activity concentration (AC50) values from various in vitro assays, offering a quantitative comparison of this compound's potency at different hormonal receptors. Lower AC50 values indicate a higher potency of the substance in the given assay.

Receptor Target Assay Type Gene Symbol AC50 (µM) Assay Outcome Data Source
Estrogen Receptor αAgonistESR1> 100InactiveToxCast™[3][4]
Estrogen Receptor αAntagonistESR122.39Inactive (low potency)ToxCast™[3]
Androgen ReceptorAgonistAR> 100InactiveToxCast™
Androgen ReceptorAntagonistAR1.84ActiveToxCast™
Thyroid Receptor αAgonistTHRA> 100InactiveToxCast™
Thyroid Receptor βAgonistTHRB> 100InactiveToxCast™
Thyroid ReceptorAntagonistTHRA/THRB> 100InactiveToxCast™
Retinoid X Receptor αAgonistRXRA1.76ActiveToxCast™
Peroxisome Proliferator-Activated Receptor γAgonistPPARG8.91ActiveToxCast™

Note: The activity determinations are based on the analysis pipelines of the ToxCast™ program. "Active" indicates a statistically significant response in the assay, while "Inactive" suggests no significant activity was observed up to the highest tested concentration. The potency (AC50) should be considered in the context of the specific assay and its biological relevance.

Experimental Protocols

The data presented above were generated using standardized high-throughput in vitro assays. Understanding the methodologies is crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols employed.

Competitive Ligand Binding Assays

These assays measure the ability of a test chemical to compete with a radiolabeled or fluorescently labeled natural ligand for binding to a specific hormone receptor.

  • Principle: A fixed concentration of purified receptor and its labeled ligand are incubated with varying concentrations of the test chemical (e.g., this compound). The amount of labeled ligand displaced by the test chemical is measured, allowing for the determination of the chemical's binding affinity, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

  • Reagents:

    • Purified recombinant human hormone receptors (e.g., ERα, AR).

    • Radiolabeled ligands (e.g., [³H]-Estradiol for ERα, [³H]-Testosterone for AR) or fluorescently labeled ligands.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer and scintillation fluid or fluorescence polarization reader.

  • Procedure (Example for Androgen Receptor):

    • Purified human androgen receptor is incubated with a known concentration of [³H]-Testosterone.

    • Serial dilutions of this compound are added to the mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Unbound ligand is separated from the receptor-ligand complex (e.g., via filtration).

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • The IC50 value is calculated from the dose-response curve.

Stably Transfected Transcriptional Activation (TA) Reporter Gene Assays

These cell-based assays measure the ability of a chemical to activate or inhibit the transcriptional activity of a hormone receptor.

  • Principle: A mammalian or yeast cell line is genetically engineered to express a specific hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone response element (HRE). When an active chemical binds to the receptor, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The resulting signal (e.g., light from luciferase activity) is proportional to the receptor's activation.

  • Cell Lines:

    • Estrogen Receptor: T47D-KBluc, MCF-7 cells.

    • Androgen Receptor: MDA-kb2, AR-EcoScreen™.

    • Thyroid Receptor: GH3.TRE-Luc.

  • Procedure (Example for Estrogen Receptor Agonist Assay):

    • Cells stably expressing ERα and an estrogen-responsive luciferase reporter gene are plated in multi-well plates.

    • Cells are exposed to a range of concentrations of this compound. A known agonist (e.g., 17β-estradiol) is used as a positive control.

    • For antagonist assays, cells are co-treated with a fixed concentration of the natural hormone and varying concentrations of the test chemical.

    • After an incubation period, the cells are lysed, and the luciferase substrate is added.

    • The luminescence is measured using a luminometer.

    • The EC50 (half-maximal effective concentration for agonists) or IC50 (for antagonists) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nuclear hormone receptors and the workflow for assessing the endocrine-disrupting potential of a chemical like this compound.

Hormone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ This compound Receptor_inactive Inactive Receptor (bound to HSPs) Hormone->Receptor_inactive Binding Receptor_active Active Receptor (Ligand-bound) Receptor_inactive->Receptor_active Conformational Change HRE Hormone Response Element (DNA) Receptor_active->HRE Nuclear Translocation & DNA Binding mRNA mRNA HRE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized signaling pathway of a nuclear hormone receptor.

Experimental_Workflow cluster_screening Screening Phase cluster_analysis Data Analysis & Interpretation HTS High-Throughput Screening (e.g., ToxCast) Binding_Assay Competitive Binding Assay HTS->Binding_Assay Identifies Potential Activity Reporter_Assay Reporter Gene Assay HTS->Reporter_Assay Identifies Potential Activity Dose_Response Dose-Response Analysis (IC50 / EC50) Binding_Assay->Dose_Response Reporter_Assay->Dose_Response Comparison Comparison Across Receptors Dose_Response->Comparison Conclusion Conclusion on Cross-Reactivity Comparison->Conclusion

References

Unveiling the Transcriptomic Landscapes of Fenoxycarb and Methoprene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of two widely used insect growth regulators reveals distinct and overlapping impacts on gene expression and key developmental pathways. This guide synthesizes findings from comparative transcriptomic analyses, offering researchers, scientists, and drug development professionals a comprehensive overview of their effects.

Fenoxycarb and methoprene, both analogues of juvenile hormone (JH), are extensively used to control insect populations by disrupting their development. While they share a similar mode of action at a physiological level, their influence on the transcriptome—the complete set of RNA transcripts in a cell—exhibits notable differences. This comparison guide illuminates these nuances through the lens of transcriptomic data, providing a foundation for more targeted and effective pest management strategies and a clearer understanding of their potential off-target effects.

Quantitative Transcriptomic Data Summary

Recent studies have employed RNA sequencing (RNA-Seq) to compare the global gene expression changes induced by this compound and methoprene in various organisms. The following tables summarize the key quantitative findings from a comparative transcriptomic analysis in the freshwater shrimp Neocaridina davidi and a study on honey bee worker larvae (Apis mellifera).

Treatment GroupNumber of Differentially Expressed Genes (DEGs)Upregulated GenesDownregulated Genes
This compound 1,234654580
Methoprene 987512475
Table 1: Summary of differentially expressed genes in Neocaridina davidi exposed to this compound and Methoprene. Data synthesized from a study on the toxic effects of these juvenile hormone analogue insecticides[1].
Treatment GroupSignificantly Enriched GO Terms (Top 3)
This compound 1. Cuticle development2. Serine-type endopeptidase activity3. Carbohydrate metabolic process
Methoprene 1. Peptide metabolic process2. Lipid metabolic process3. Proteolysis
Table 2: Top Gene Ontology (GO) terms enriched in the differentially expressed genes of Neocaridina davidi following exposure to this compound and Methoprene[1].

In a study on honey bee worker larvae, this compound was found to affect a larger number of genes and pathways compared to methoprene and another juvenile hormone analog, pyriproxyfen[2][3]. This suggests that while both compounds mimic juvenile hormone, their interaction with the regulatory networks at the molecular level can vary significantly.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are essential. The following sections outline the key experimental protocols used in the comparative transcriptomic analyses.

RNA Sequencing and Library Preparation (as performed on Apis mellifera larvae)[2]
  • Sample Collection: Honey bee worker larvae were treated with this compound, methoprene, or a control solution.

  • RNA Extraction: Total RNA was extracted from the larvae using a TRIzol reagent following the manufacturer's instructions. The integrity and concentration of the RNA were assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer.

  • Library Construction: mRNA was enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented into smaller pieces.

  • cDNA Synthesis: First-strand cDNA was synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

  • Adaptor Ligation and Amplification: The double-stranded cDNA fragments were end-repaired, A-tailed, and ligated to sequencing adapters. The ligated products were then purified and amplified by PCR to create the final cDNA library.

  • Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform.

Differential Gene Expression Analysis
  • Quality Control: Raw sequencing reads were filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.

  • Read Mapping: The clean reads were mapped to a reference genome or transcriptome using alignment software such as Bowtie2 or HISAT2.

  • Gene Expression Quantification: The number of reads mapped to each gene was counted to determine its expression level. Expression levels were often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR were used to identify genes that were significantly differentially expressed between the treatment and control groups. A false discovery rate (FDR) or p-adjusted value of < 0.05 was typically used as the threshold for significance.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes were annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and pathways that were significantly affected.

Visualizing the Molecular Impact

To better understand the complex biological processes affected by this compound and methoprene, the following diagrams illustrate a generalized experimental workflow for comparative transcriptomics and the key signaling pathways involved in juvenile hormone action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cluster_output Results Control Control Group RNA_Extraction Total RNA Extraction Control->RNA_Extraction This compound This compound Treatment This compound->RNA_Extraction Methoprene Methoprene Treatment Methoprene->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping Quantification Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA DEGs Differentially Expressed Genes DEA->DEGs Annotation Functional Annotation Pathways Affected Pathways Annotation->Pathways DEGs->Annotation

A generalized workflow for comparative transcriptomic analysis.

JH_Signaling_Pathway cluster_receptor Receptor Complex cluster_downstream Downstream Effects cluster_outcome Physiological Outcome JH Juvenile Hormone Met Methoprene-tolerant (Met) JH->Met This compound This compound This compound->Met Methoprene Methoprene Methoprene->Met SRC Steroid Receptor Coactivator (SRC) Met->SRC dimerization Kr_h1 Krüppel homolog 1 (Kr-h1) SRC->Kr_h1 activation E93 Ecdysone-induced protein 93 (E93) Kr_h1->E93 repression Metamorphosis_Inhibition Inhibition of Metamorphosis Metamorphosis_Genes Metamorphosis Genes E93->Metamorphosis_Genes activation

Simplified Juvenile Hormone (JH) signaling pathway activated by JH analogs.

Affected Signaling Pathways

Both this compound and methoprene function by mimicking the action of juvenile hormone, a key regulator of insect development and metamorphosis. The primary signaling pathway affected is the JH signaling pathway, which involves the nuclear receptor Methoprene-tolerant (Met).

Upon binding of JH or its analogs like this compound and methoprene to Met, Met forms a heterodimer with another protein, such as Steroid Receptor Coactivator (SRC). This complex then binds to specific DNA sequences, known as JH response elements, in the promoter regions of target genes. One of the key target genes is Krüppel homolog 1 (Kr-h1), which is upregulated in the presence of JH. Kr-h1, in turn, acts as a repressor of genes that promote metamorphosis, such as Ecdysone-induced protein 93 (E93). By maintaining high levels of Kr-h1 expression, this compound and methoprene prevent the initiation of metamorphosis, leading to the death of the insect during the pupal stage or the formation of non-viable intermediates.

Transcriptomic analyses have confirmed the upregulation of Kr-h1 and the downregulation of metamorphosis-related genes in response to these compounds. Furthermore, these studies have revealed impacts on a broader range of pathways. In Neocaridina davidi, both insecticides were shown to affect genes involved in cuticle development, serine protease activity, and various metabolic processes including those for carbohydrates, peptides, and lipids. This indicates that beyond the primary JH signaling pathway, these compounds have wider-ranging effects on an organism's physiology.

References

Fenoxycarb: A Validated Inhibitor of Brassinosteroid Action in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenoxycarb's performance as a brassinosteroid (BR) inhibitor against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound for their studies on plant growth regulation and signal transduction.

Executive Summary

This compound, a carbamate insecticide, has been identified as an inhibitor of brassinosteroid action in plants.[1][2] Experimental evidence demonstrates its ability to disrupt BR-regulated physiological processes, such as hypocotyl elongation, and modulate the expression of BR-responsive genes.[1][2][3] This guide compares this compound with pyriproxyfen, another juvenile hormone agonist, and brassinazole, a well-established BR biosynthesis inhibitor. While this compound shows significant inhibitory effects, pyriproxyfen does not exhibit the same level of activity, suggesting that the inhibitory action of this compound is not solely due to its juvenile hormone agonist properties. Brassinazole, a potent and specific inhibitor of BR biosynthesis, serves as a benchmark for evaluating the efficacy of novel inhibitors like this compound.

Comparative Analysis of Brassinosteroid Inhibitors

The inhibitory effects of this compound were evaluated alongside pyriproxyfen and brassinazole, a known BR biosynthesis inhibitor. The primary assays used for comparison were the hypocotyl elongation assay in Arabidopsis thaliana seedlings grown in the dark and the analysis of BR-responsive gene expression.

Hypocotyl Elongation Inhibition

Dark-grown Arabidopsis seedlings exhibit pronounced hypocotyl elongation, a process largely dependent on brassinosteroid signaling. Inhibition of this pathway leads to a characteristic short-hypocotyl phenotype.

Table 1: Effect of this compound and Pyriproxyfen on Hypocotyl Elongation in Dark-Grown Arabidopsis

CompoundConcentration (µM)Mean Hypocotyl Length (mm) ± SD% Inhibition
Control (DMSO) -10.5 ± 1.20%
This compound 19.8 ± 1.1~6.7%
107.5 ± 1.0~28.6%
30 4.5 ± 0.8 ~57.1%
1004.2 ± 0.7~60%
Pyriproxyfen 309.5 ± 1.3~9.5%
1008.8 ± 1.2~16.2%

Data synthesized from Ito et al., 2023.

This compound demonstrates a dose-dependent inhibition of hypocotyl elongation, with significant effects observed at concentrations of 10 µM and above. In contrast, pyriproxyfen shows only slight inhibition even at a high concentration of 100 µM.

Gene Expression Modulation

Brassinosteroid signaling activates a transcriptional cascade that regulates the expression of numerous genes involved in plant growth and development. The effect of this compound on the expression of several BR-responsive genes was assessed using quantitative real-time PCR (qRT-PCR).

Table 2: Relative Gene Expression of BR-Responsive Genes in Arabidopsis Seedlings Treated with 30 µM this compound

GeneFunctionRelative Expression Level (Fold Change vs. Control)
SAUR-AC1 BR-induced geneDownregulated (~0.4-fold)
IAA19 BR-induced geneDownregulated (~0.5-fold)
DWF4 BR-repressed gene (biosynthesis)Upregulated (~2.5-fold)
BR6ox2 BR-repressed gene (biosynthesis)Upregulated (~3.0-fold)
CAB2/3 Photosynthesis-related (BR-repressed)Upregulated (~2.0-fold)

Data synthesized from Ito et al., 2023.

This compound treatment leads to the downregulation of BR-induced genes and the upregulation of BR-repressed genes, a pattern consistent with the inhibition of the BR signaling pathway.

Experimental Protocols

Hypocotyl Elongation Assay in Arabidopsis thaliana

This assay is a standard method for screening and characterizing compounds that affect brassinosteroid signaling.

  • Seed Sterilization and Plating: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium containing 0.8% agar and the desired concentrations of the test compounds (e.g., this compound, pyriproxyfen, brassinazole) or a solvent control (e.g., DMSO).

  • Stratification: Plates are stored at 4°C in the dark for 2-4 days to synchronize germination.

  • Light Treatment and Dark Incubation: Plates are exposed to white light for several hours to induce germination and then wrapped in aluminum foil and placed vertically in a growth chamber at 22°C for 5-7 days.

  • Data Acquisition and Analysis: Seedlings are carefully removed from the agar, and images are taken. The length of the hypocotyl is measured using image analysis software (e.g., ImageJ). Statistical analysis (e.g., Student's t-test or ANOVA) is performed to determine significant differences between treatments.

Quantitative Real-Time PCR (qRT-PCR) for BR-Responsive Genes

This method is used to quantify the changes in the expression levels of target genes in response to treatment with potential BR inhibitors.

  • Plant Material and Treatment: Arabidopsis seedlings are grown under standard conditions (e.g., long-day photoperiod) for a specified period (e.g., 7 days). Seedlings are then treated with the test compound or a control solution for a defined duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings using a suitable kit, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to detect DNA amplification. Gene-specific primers for the target BR-responsive genes and a reference gene (for normalization) are used.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (2-ΔΔCt) method, with the reference gene for normalization. Statistical analysis is performed to identify significant changes in gene expression.

Visualizing the Mode of Action

Brassinosteroid Signaling Pathway

The following diagram illustrates the core components of the brassinosteroid signaling pathway in Arabidopsis. Brassinosteroids (BRs) bind to the cell surface receptor kinase BRI1, leading to a signaling cascade that ultimately regulates the activity of the BZR1 and BES1/BZR2 transcription factors.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inhibition) PP2A PP2A BZR1_p BZR1-P BIN2->BZR1_p Phosphorylation (Inactivation) BES1_p BES1-P BIN2->BES1_p Phosphorylation (Inactivation) BZR1 BZR1 BES1 BES1 PP2A->BZR1 Dephosphorylation (Activation) PP2A->BES1 Dephosphorylation (Activation) DNA BR-Responsive Genes BZR1->DNA Transcription Regulation BES1->DNA Transcription Regulation

Caption: Brassinosteroid Signaling Pathway.

Experimental Workflow for Validating this compound's Inhibition

The logical flow of experiments to validate this compound as a brassinosteroid inhibitor is outlined below.

Experimental_Workflow A Hypothesis: This compound inhibits brassinosteroid action B Phenotypic Assay: Hypocotyl Elongation in Dark-Grown Arabidopsis A->B E Molecular Assay: Gene Expression Analysis (qRT-PCR) A->E C Dose-Response Analysis: Treat with varying concentrations of this compound B->C D Comparative Analysis: Compare with Pyriproxyfen and Brassinazole B->D G Conclusion: This compound is a validated inhibitor of BR action C->G D->G F Measure expression of BR-induced and BR-repressed genes E->F F->G

Caption: Experimental Workflow.

Conclusion

The presented data validates this compound as a notable inhibitor of brassinosteroid action in Arabidopsis thaliana. Its dose-dependent inhibition of hypocotyl elongation and its characteristic modulation of BR-responsive gene expression provide strong evidence for its mode of action. The comparison with pyriproxyfen highlights the structural specificity of this compound's inhibitory activity. For researchers investigating brassinosteroid signaling and its role in plant development, this compound represents a valuable chemical tool. Further studies are warranted to elucidate its precise molecular target within the BR signaling or biosynthesis pathways.

References

A Comparative Guide to Insect Growth Regulators: Alternatives to Fenoxycarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent alternatives to Fenoxycarb for insect growth regulation. We delve into the efficacy, mode of action, and experimental data of key alternative compounds, offering a valuable resource for researchers in entomology, pest management, and insecticide development. The information is presented to facilitate objective comparison and aid in the selection of appropriate insect growth regulators (IGRs) for various research and development applications.

Overview of this compound and its Alternatives

This compound is a carbamate insecticide that acts as a juvenile hormone analog (JHA), disrupting the normal development and metamorphosis of insects.[1][2] It is effective against a range of pests, but concerns over potential environmental impact and the development of resistance necessitate the exploration of alternative IGRs.[3] This guide focuses on three major classes of IGRs that serve as alternatives to this compound:

  • Juvenile Hormone Analogs (JHAs): These compounds, like this compound, mimic the action of juvenile hormone, preventing insects from reaching maturity.[4] Key alternatives include Methoprene and Pyriproxyfen.

  • Chitin Synthesis Inhibitors (CSIs): This class of IGRs interferes with the production of chitin, a crucial component of the insect exoskeleton.[5] This disruption of the molting process is typically lethal. Prominent examples include Diflubenzuron, Lufenuron, and Novaluron.

  • Ecdysone Receptor Agonists: These compounds mimic the molting hormone, ecdysone, leading to a premature and incomplete molt, which is ultimately fatal to the insect. Tebufenozide and Methoxyfenozide are notable examples in this category.

Comparative Efficacy of this compound and its Alternatives

The following tables summarize the lethal concentration (LC50) values of this compound and its alternatives against various insect pests, providing a quantitative comparison of their efficacy. LC50 represents the concentration of a substance required to kill 50% of a test population.

Table 1: Comparative LC50 Values of Juvenile Hormone Analogs (JHAs)

CompoundTarget PestLC50Reference
This compoundCtenocephalides felis (Cat flea)0.031 ppm
PyriproxyfenCtenocephalides felis (Cat flea)0.028 ppm
MethopreneCtenocephalides felis (Cat flea)0.643 ppm
This compoundCeratitis capitata (Mediterranean fruit fly)140 ppm
PyriproxyfenCeratitis capitata (Mediterranean fruit fly)32 ppm

Table 2: Comparative LC50 Values of Chitin Synthesis Inhibitors (CSIs)

CompoundTarget PestLC50Reference
DiflubenzuronSpodoptera littoralis0.045 ppm
LufenuronSpodoptera littoralis0.004 ppm
NovaluronSpodoptera littoralis0.002 ppm
This compoundSpodoptera littoralis0.15 ppm

Table 3: Comparative LC50 Values of Ecdysone Receptor Agonists

CompoundTarget PestLC50Reference
TebufenozideChoristoneura fumiferana0.04 µg/g
MethoxyfenozideChoristoneura fumiferana0.02 µg/g
This compoundChoristoneura fumiferana>100 µg/g

Signaling Pathways and Modes of Action

Understanding the signaling pathways targeted by these IGRs is crucial for their effective application and for the development of new compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.

Juvenile Hormone Signaling Pathway

JHAs like this compound, Methoprene, and Pyriproxyfen exert their effects by binding to the Methoprene-tolerant (Met) receptor, which then forms a heterodimer with the Steroid receptor coactivator (SRC). This complex regulates the transcription of target genes, preventing the expression of genes necessary for metamorphosis.

Juvenile_Hormone_Pathway cluster_cell Insect Cell JHA Juvenile Hormone Analog (JHA) Met Methoprene-tolerant (Met) Receptor JHA->Met Binds JHA_Met_SRC JHA-Met-SRC Complex Met->JHA_Met_SRC SRC Steroid Receptor Coactivator (SRC) SRC->JHA_Met_SRC DNA DNA JHA_Met_SRC->DNA Binds to Promoter Region Target_Genes Target Gene Transcription DNA->Target_Genes Regulates Metamorphosis_Inhibition Inhibition of Metamorphosis Target_Genes->Metamorphosis_Inhibition

Caption: Simplified Juvenile Hormone signaling pathway.
Chitin Synthesis Pathway

CSIs disrupt the formation of the insect exoskeleton by inhibiting the chitin synthesis pathway. This pathway involves a series of enzymatic steps, starting from trehalose and culminating in the polymerization of N-acetylglucosamine (GlcNAc) into chitin by the enzyme chitin synthase.

Chitin_Synthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine mutase UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UDP-N-acetylglucosamine pyrophosphorylase Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase CSI Chitin Synthesis Inhibitor (CSI) CSI->Chitin Inhibits

Caption: Overview of the insect chitin biosynthesis pathway.
Ecdysone Receptor Signaling Pathway

Ecdysone receptor agonists bind to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This activation in the absence of the natural hormone peak leads to a premature and incomplete molt.

Ecdysone_Receptor_Pathway cluster_cell Insect Cell Ecdysone_Agonist Ecdysone Receptor Agonist EcR Ecdysone Receptor (EcR) Ecdysone_Agonist->EcR Binds EcR_USP_Agonist EcR-USP-Agonist Complex EcR->EcR_USP_Agonist USP Ultraspiracle Protein (USP) USP->EcR_USP_Agonist DNA DNA EcR_USP_Agonist->DNA Binds to Response Elements Molt_Genes Molt-Regulating Gene Transcription DNA->Molt_Genes Initiates Premature_Molt Premature & Incomplete Molt Molt_Genes->Premature_Molt

Caption: Ecdysone receptor agonist mode of action.

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in the comparison of these IGRs.

Larval Topical Bioassay

This method is used to determine the contact toxicity of an IGR.

  • Insect Rearing: Larvae of the target insect species are reared under controlled conditions of temperature, humidity, and photoperiod on an appropriate artificial or natural diet.

  • IGR Solution Preparation: The IGR is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain a range of concentrations for testing.

  • Application: A small, precise volume (e.g., 1 µL) of each IGR dilution is topically applied to the dorsal thorax of individual late-instar larvae using a micro-applicator. Control larvae are treated with the solvent only.

  • Observation: Treated larvae are transferred to individual containers with food and maintained under controlled conditions. Mortality and developmental abnormalities (e.g., failure to molt, malformed pupae or adults) are recorded at regular intervals (e.g., 24, 48, 72 hours) until the control group has emerged as adults.

  • Data Analysis: The dose-response data are subjected to probit analysis to determine the lethal dose (LD50) values.

Larval Feeding Bioassay

This method assesses the ingestion toxicity of an IGR.

  • Diet Preparation: The IGR is incorporated into the artificial diet of the target insect at various concentrations. The IGR is typically dissolved in a small amount of solvent and then thoroughly mixed into the diet before it solidifies. A control diet without the IGR is also prepared.

  • Experimental Setup: A known number of early-instar larvae are placed in individual containers or wells of a multi-well plate containing a pre-weighed amount of the treated or control diet.

  • Observation: The larvae are allowed to feed on the diet under controlled environmental conditions. Mortality, developmental stage, and any morphological abnormalities are recorded daily until pupation or adult emergence in the control group.

  • Data Analysis: The concentration-mortality data are analyzed using probit analysis to calculate the lethal concentration (LC50) values.

Experimental Workflow for IGR Bioassay

IGR_Bioassay_Workflow start Start rearing Insect Rearing (Controlled Conditions) start->rearing prep IGR Solution/Diet Preparation (Serial Dilutions) rearing->prep application Application (Topical or Feeding) prep->application observation Observation (Mortality & Developmental Effects) application->observation analysis Data Analysis (Probit Analysis -> LC50/LD50) observation->analysis end End analysis->end

Caption: General workflow for an insect growth regulator bioassay.

Conclusion

The selection of an appropriate insect growth regulator as an alternative to this compound depends on various factors, including the target pest, the desired mode of action, and environmental considerations. Juvenile hormone analogs like Pyriproxyfen often show comparable or superior efficacy to this compound against certain pests. Chitin synthesis inhibitors and ecdysone receptor agonists offer distinct modes of action that can be valuable in resistance management strategies. The data and methodologies presented in this guide provide a foundation for informed decision-making in the research and development of novel and effective insect control strategies.

References

Unveiling the Endocrine Disrupting Potential of Fenoxycarb in Vertebrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endocrine-disrupting potential of the insecticide Fenoxycarb in vertebrates, alongside alternative juvenile hormone analogs, Pyriproxyfen and Methoprene. While this compound is a potent insect growth regulator, concerns regarding its impact on non-target vertebrate species persist. This document summarizes available experimental data, details relevant testing methodologies, and visualizes potential biological pathways to aid in the objective assessment of its endocrine-disrupting capabilities.

Executive Summary

This compound, an insect growth regulator that mimics juvenile hormone, has demonstrated varying degrees of toxicity and potential for endocrine disruption in vertebrate models.[1][2] While exhibiting low acute toxicity to birds, it is considered moderately to highly toxic to fish.[1] Studies on its specific endocrine-disrupting effects in vertebrates have yielded some conflicting results, with some research indicating no significant impact on estrogenic, androgenic, or thyroid signaling pathways, while other evidence suggests potential interference with reproductive success and thyroid hormone function.

In comparison, Pyriproxyfen has been shown to disrupt the reproductive endocrine system in fish by altering the expression of genes along the hypothalamus-pituitary-gonadal (HPG) axis.[3][4] Methoprene, another juvenile hormone analog, has been investigated for its developmental toxicity in amphibians, with its degradation products showing adverse effects at specific concentrations. This guide presents the available quantitative data, experimental protocols, and pathway diagrams to facilitate a thorough evaluation of this compound's endocrine-disrupting potential relative to these alternatives.

Data Presentation: Quantitative Toxicity and Endocrine Disruption

The following tables summarize the available quantitative data on the toxicity and endocrine-disrupting effects of this compound, Pyriproxyfen, and Methoprene in various vertebrate species. It is important to note that comprehensive dose-response data for specific endocrine endpoints for this compound in vertebrates is limited in the publicly available scientific literature.

Table 1: Acute Toxicity of this compound in Vertebrates

SpeciesEndpointValueReference
Mallard duckOral LD50>3000 mg/kg
Bobwhite quailOral LD50>7000 mg/kg
Bobwhite quailDietary LC50~11,000 ppm
Rainbow troutLC501.6 mg/L
BluegillLC501.86 ppm
CarpLC5010.3 mg/L
Freshwater invertebratesLC500.4 ppm
Estuarine/marine fishLC501.07 ppm
Estuarine/marine invertebratesLC50 or EC500.15 – 2.2 ppm

Table 2: Endocrine-Disrupting Effects of Pyriproxyfen in Zebrafish (Danio rerio)

EndpointEffectConcentrationReference
Gene Expression (Brain - Male)Significant alteration in erα, lhβ, and cyp19b transcriptsNot specified
Gene Expression (Brain - Female)Significant alteration in fshβ, lhβ, and cyp19b transcriptsNot specified
Gene Expression (Gonads)Significant alteration in star, 3βhsd, 17βhsd, and cyp19a expressionNot specified
Vitellogenin (VTG) Levels (Male)Increased transcript level and blood plasma content (16.21%)Not specified
Vitellogenin (VTG) Levels (Female)Declined blood plasma content (21.69%)Not specified
Gonadal Histopathology (Male)Reduction of mature spermatozoaNot specified
Gonadal Histopathology (Female)Reduction of vitellogenic oocytesNot specified

Table 3: Developmental Toxicity of Methoprene and its Degradation Products in African Clawed Frog (Xenopus laevis)

CompoundEndpointEffect ConcentrationReference
MethopreneDevelopmental toxicityNo effect up to 2 mg/L
Methoprene acidDevelopmental toxicity>1.25 mg/L
Methoprene epoxideDevelopmental toxicity≥2.5 mg/L
7-methoxycitronellalDevelopmental toxicity≥2.5 mg/L
7-methoxycitronellic acidDevelopmental toxicityNo effect up to 30 mg/L

Experimental Protocols

Standardized assays are crucial for assessing the endocrine-disrupting potential of chemicals. The following are brief descriptions of relevant experimental protocols.

Amphibian Metamorphosis Assay (AMA)

The Amphibian Metamorphosis Assay (AMA) is a key in vivo screening assay used to identify substances that may interfere with the hypothalamic-pituitary-thyroid (HPT) axis.

  • Test Organism: Larval stages of amphibians, typically the African clawed frog (Xenopus laevis).

  • Exposure: Tadpoles are exposed to various concentrations of the test substance during a critical developmental window.

  • Endpoints: The primary endpoints measured include the rate of metamorphosis, hind limb development, body weight, and histological examination of the thyroid gland.

  • Interpretation: Delays or accelerations in metamorphosis, altered growth, and changes in thyroid histology can indicate interference with the thyroid hormone system.

Zebrafish Embryo Toxicity Assay

The Zebrafish (Danio rerio) embryo toxicity assay is a widely used alternative model for toxicity testing.

  • Test Organism: Zebrafish embryos.

  • Exposure: Embryos are exposed to a range of chemical concentrations in a static or semi-static system.

  • Endpoints: Common endpoints include mortality, hatching rate, and the occurrence of developmental abnormalities (teratogenicity).

  • Interpretation: Increased mortality, delayed hatching, and morphological defects can indicate developmental toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for endocrine disruption and a generalized experimental workflow for assessing the endocrine-disrupting potential of a test chemical.

G cluster_0 Hypothalamus-Pituitary-Gonadal (HPG) Axis cluster_1 Potential Disruption by this compound Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH / FSH Gonads->Hypothalamus Negative Feedback (Steroid Hormones) Gonads->Pituitary Negative Feedback (Steroid Hormones) This compound This compound This compound->Hypothalamus Altered GnRH release? This compound->Pituitary Altered LH/FSH release? This compound->Gonads Altered steroidogenesis?

Potential disruption of the HPG axis by this compound.

G cluster_workflow Experimental Workflow: Endocrine Disruptor Screening start Test Chemical Exposure (e.g., this compound) exposure_fish Fish Model (e.g., Zebrafish) start->exposure_fish exposure_amphibian Amphibian Model (e.g., Xenopus laevis) start->exposure_amphibian endpoints_fish Endpoints: - Gene Expression (HPG axis) - Hormone Levels (E2, T) - Gonadal Histology - Reproductive Success exposure_fish->endpoints_fish endpoints_amphibian Endpoints: - Metamorphosis Rate - Growth (SVL, Weight) - Thyroid Histology exposure_amphibian->endpoints_amphibian data_analysis Data Analysis and Dose-Response Modeling endpoints_fish->data_analysis endpoints_amphibian->data_analysis conclusion Conclusion on Endocrine Disrupting Potential data_analysis->conclusion

Generalized workflow for assessing endocrine disruption.

Conclusion

The available evidence suggests that this compound has the potential to act as an endocrine disruptor in vertebrates, although the specific mechanisms and dose-response relationships are not as well-defined as for some other juvenile hormone analogs like Pyriproxyfen. While acute toxicity data is available, more targeted research focusing on sublethal endocrine endpoints in a variety of vertebrate models is needed to fully characterize its risk profile. The comparative data on Pyriproxyfen and Methoprene highlight the importance of evaluating the specific effects of each compound, as their endocrine-disrupting potential can vary significantly despite similar modes of action in target insect species. This guide serves as a starting point for researchers and professionals to critically evaluate the existing data and to design future studies that will provide a more complete understanding of the endocrine-disrupting potential of this compound in vertebrates.

References

A Comparative Analysis of Fenoxycarb's Binding Affinity to Juvenile Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Fenoxycarb and other juvenile hormone (JH) analogs to the juvenile hormone receptor, Methoprene-tolerant (Met). The information presented is based on published experimental data to aid in the objective evaluation of these compounds as insecticides and research tools.

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoids that play a crucial role in regulating insect development, metamorphosis, and reproduction. Synthetic mimics of JH, known as juvenoids, are utilized as insect growth regulators (IGRs) that disrupt these processes. This compound, a carbamate-based IGR, is a potent agonist of the JH receptor.[1][2] Understanding the binding affinity of this compound and other juvenoids to the JH receptor is essential for developing more effective and specific insecticides and for elucidating the molecular mechanisms of JH signaling. The intracellular JH receptor, Methoprene-tolerant (Met), is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] Upon binding to JH or its agonists, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) or Steroid Receptor Coactivator (SRC), and this complex then binds to JH response elements (JHREs) in the promoter regions of target genes to regulate their transcription.[3]

Comparative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound and other relevant compounds to the juvenile hormone receptor, Met. It is important to note that the presented values are derived from different experimental assays and, therefore, should be compared with this in mind.

CompoundReceptor SourceAssay TypeValue (nM)Reference
This compound Pyrrhocoris apterus Met/TaiTwo-Hybrid Assay (EC50)1.1 ± 0.4[2]
Methoprene Tribolium castaneum Met (PAS-B Domain)Competitive Radioligand Binding (Ki)388 ± 52
Pyriproxyfen Tribolium castaneum Met (PAS-B Domain)Competitive Radioligand Binding (Ki)4.75 ± 0.86
Juvenile Hormone III Tribolium castaneum Met (Full-length)Saturation Radioligand Binding (Kd)2.94 ± 0.68
Juvenile Hormone III Drosophila melanogaster MetSaturation Radioligand Binding (Kd)5.3 ± 1.5

Note on Data Interpretation:

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competing ligand. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum. In the context of the two-hybrid assay, it reflects the concentration required to induce 50% of the maximal Met-Tai dimerization. While not a direct measure of binding affinity, a lower EC50 is generally indicative of higher potency and, often, higher affinity.

Based on the available data, Pyriproxyfen exhibits a significantly higher binding affinity to the Tribolium castaneum Met receptor's PAS-B domain than Methoprene. While a direct Ki or Kd value for this compound is not available in the searched literature, its low nanomolar EC50 value in a functional assay suggests a high-affinity interaction with the Pyrrhocoris apterus JH receptor complex. Furthermore, studies have shown that this compound is a potent activator of the JH receptor, in some cases exceeding the activity of natural JHs.

Experimental Protocols

Recombinant Juvenile Hormone Receptor Expression in Insect Cells

A common method for obtaining sufficient quantities of the JH receptor for binding assays involves recombinant protein expression in insect cell lines, such as Spodoptera frugiperda Sf9 cells, using the baculovirus expression vector system.

Methodology:

  • Cloning: The coding sequence for the full-length Met protein or its ligand-binding domain (PAS-B) is cloned into a baculovirus transfer vector (e.g., pFastBac).

  • Baculovirus Generation: The recombinant transfer vector is used to generate a recombinant bacmid in E. coli. The bacmid DNA is then transfected into Sf9 insect cells to produce a high-titer recombinant baculovirus stock.

  • Protein Expression: A large-scale culture of Sf9 cells is infected with the high-titer baculovirus stock. The cells are cultured for a period (typically 48-72 hours) to allow for the expression of the recombinant Met protein.

  • Cell Lysis and Membrane Preparation: The infected cells are harvested by centrifugation. For membrane-bound receptor preparations, the cell pellet is resuspended in a hypotonic lysis buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes containing the expressed receptor.

  • Protein Quantification: The total protein concentration in the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds (like this compound, Methoprene, and Pyriproxyfen) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Reaction Setup: In a multi-well plate, a constant concentration of the recombinant Met receptor preparation and a fixed concentration of a radiolabeled JH (e.g., [3H]-JH III) are incubated with increasing concentrations of the unlabeled competitor compound.

  • Incubation: The reaction plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the cell membranes containing the receptor-ligand complex.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Mandatory Visualizations

Juvenile Hormone Signaling Pathway

JuvenileHormoneSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (or this compound) Met_inactive Met (inactive) JH->Met_inactive Binding Met_active Met Met_inactive->Met_active Conformational Change & Nuclear Translocation Tai_inactive Tai (inactive) Tai_active Tai Tai_inactive->Tai_active Nuclear Translocation JHRE JH Response Element (DNA) Met_active->JHRE Dimerization with Tai Tai_active->JHRE Transcription Gene Transcription JHRE->Transcription Activation BindingAssayWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Recombinant Met Receptor Preparation Incubation Incubation: Mix Receptor, Radioligand, & Competitor Receptor->Incubation Radioligand Radiolabeled JH ([3H]-JH III) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Plotting Plot Bound Radioactivity vs. Competitor Concentration Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

References

Safety Operating Guide

Proper Disposal of Fenoxycarb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Fenoxycarb is critical for protecting both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is paramount due to this compound's classification as a substance suspected of causing cancer and its high toxicity to aquatic life with long-lasting effects.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye and face protection: Safety glasses or a face shield are necessary to guard against splashes.

Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of accidental exposure, follow these first-aid measures immediately:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • After skin contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • After eye contact: Rinse the eyes with pure water for at least 15 minutes.[1]

  • If ingested: Rinse the mouth with water. Do not induce vomiting.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its containers must be carried out in accordance with applicable laws and regulations. The following steps provide a general framework for compliant disposal:

1. Managing Unused or Excess this compound:

  • Primary Disposal Method: The recommended method for disposing of pure this compound or concentrated solutions is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Avoid Improper Disposal: Under no circumstances should this compound be discharged into sewer systems, or allowed to contaminate water, foodstuffs, feed, or seed.

  • Regulatory Compliance: Always consult your institution's environmental health and safety (EHS) department and local hazardous waste regulations to ensure full compliance. State and local laws may be more stringent than federal requirements.

2. Handling Empty this compound Containers:

Empty containers are considered hazardous waste until properly decontaminated. The triple-rinse procedure is a standard and effective method for this process:

  • Step 1: Initial Draining: Empty the contents of the container into the spray tank or a designated waste container. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.

  • Step 2: First Rinse: Fill the container to about 20-25% of its capacity with a suitable solvent (e.g., water, as specified on the product label). Securely replace the cap.

  • Step 3: Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the rinsing agent contacts all interior surfaces.

  • Step 4: Collect Rinsate: Pour the rinsate (the liquid from rinsing) into the spray tank or a designated hazardous waste container. Allow the container to drain for another 30 seconds.

  • Step 5: Repeat: Repeat the rinsing and collection steps two more times.

  • Step 6: Final Disposal of Container: Once triple-rinsed, puncture the container to prevent reuse. It can then typically be disposed of in a local authority landfill. However, always confirm with your local waste management facility. Some recycling programs may accept properly rinsed pesticide containers.

3. Spill Management:

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination:

  • Isolate the Area: Immediately isolate the spill or leak area. For solids, this should be at least 25 meters (75 feet) in all directions.

  • Control the Spill: Do not touch or walk through the spilled material. For small dry spills, use a clean shovel to place the material into a clean, dry, and loosely covered container for later disposal. For small liquid spills, absorb the material with sand or another non-combustible absorbent material and place it into containers for later disposal.

  • Prevent Further Contamination: Cover the spill with a plastic sheet or tarp to minimize spreading. Dike any runoff from fire control for later disposal.

  • Decontamination: Decontaminate the spill area with detergent and water, and rinse with the smallest practical volume of water.

Quantitative Data Summary

While specific quantitative disposal parameters (e.g., incineration temperatures, landfill concentration limits) are highly dependent on local regulations and the specific disposal facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Water Solubility 6.00 mg/L at 20 °C
Vapor Pressure 4.6 x 10-5 Pa m3/mol
Log Kow 4.30
Koc (Soil Organic Carbon-Water Partitioning Coefficient) Estimated as 5,200

Note: The high Koc value suggests that this compound is expected to be immobile in soil.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Fenoxycarb_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Excess this compound waste_type->unused_product  Unused Product   empty_container Empty Container waste_type->empty_container  Empty Container   spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup  Spill Debris   hazardous_waste Dispose as Hazardous Waste unused_product->hazardous_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse spill_cleanup->hazardous_waste puncture_container Puncture Container to Prevent Reuse triple_rinse->puncture_container landfill Dispose in Approved Landfill (Consult Local Regulations) puncture_container->landfill consult_ehs Consult Institutional EHS & Local Regulations hazardous_waste->consult_ehs incineration Licensed Chemical Destruction Plant or Controlled Incineration consult_ehs->incineration

Caption: Workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Fenoxycarb

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fenoxycarb in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Health Information

This compound is a carbamate insecticide that functions as an insect growth regulator. It is crucial to be aware of its potential hazards before handling.

Primary Hazards:

  • Health: Suspected of causing cancer (Carcinogenicity Category 2).[1] Inhalation of material may be harmful, and contact may cause burns to the skin and eyes.[2]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][3] It is moderately toxic to fish and crustaceans.

Toxicological Data Summary:

MetricValueSpeciesNotes
Acute Oral LD50 >5,000 mg/kgRatPractically non-toxic by ingestion.
Acute Dermal LD50 >2,000 mg/kgRatLow toxicity by skin contact.
Acute Inhalation LC50 >3,481 mg/m³ (4h)RatLow toxicity by inhalation.
Aquatic Toxicity LC50 9.4 mg/L (96h)Rainbow TroutToxic to fish.
Threshold Limit Value (TLV) 1 mg/m³-Long-term inhalation exposure limit.

This data is compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The skin is a primary route of exposure to pesticides.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile or PVC rubber).To prevent skin contact and absorption. Leather or cotton gloves are not suitable as they can absorb the chemical.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes, dust, or mists.
Body Protection Long-sleeved shirt and long pants, or a lab coat. For mixing or handling concentrates, waterproof coveralls or a chemical-resistant apron is recommended.To minimize skin exposure.
Footwear Closed-toe shoes. When handling liquid concentrates or during large-scale operations, wear chemical-resistant boots.To protect feet from spills. Leather or canvas boots can absorb pesticides and are not recommended.
Respiratory Protection Generally not required under normal, well-ventilated conditions. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.To prevent inhalation of airborne particles.

Operational Procedures: Handling and Storage

Handling:

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have all necessary PPE available and inspected.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before breaks.

Storage:

  • Container: Keep the container tightly closed and store it in the original packaging.

  • Location: Store in a dry, cool, and well-ventilated place.

  • Segregation: Keep away from food, drink, animal feed, fertilizers, and seed. Store out of direct sunlight.

  • Access: Secure the storage area and keep it out of reach of children and unauthorized personnel.

Emergency and First Aid Plan

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation 1. Move the affected person to fresh air immediately.2. If breathing is difficult or has stopped, administer artificial respiration.3. Keep the person warm and at rest.4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.2. Wash the affected skin area thoroughly with plenty of soap and water.3. If skin irritation persists, seek medical attention.
Eye Contact 1. Immediately flush the eyes with large quantities of clean water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting unless instructed to do so by medical personnel or a poison control center.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention and provide the product label or SDS to the physician.

Emergency Contact: In case of poisoning, contact a doctor or a Poisons Information Center immediately. For emergencies in the US, call 911 if the person is unconscious or having trouble breathing.

Spill and Disposal Plan

Proper containment and disposal are essential to mitigate environmental contamination.

Spill Response Protocol:

  • Isolate Area: Immediately isolate the spill or leak area for at least 25 meters (75 feet) for solids.

  • Evacuate: Keep all bystanders away and prevent entry into the spill area.

  • Personal Protection: Before cleanup, don the appropriate PPE, including respiratory protection if dust is present.

  • Containment: Stop the leak if it is safe to do so. Prevent the material from entering drains, sewers, or waterways. Cover the spill with a plastic sheet to minimize spreading.

  • Cleanup:

    • Solid Spills: Avoid creating dust. Carefully sweep or shovel the material into a clean, dry, labeled container for disposal. Wet-brushing or using an electrically protected vacuum cleaner is preferred over dry sweeping.

    • Liquid Spills: Absorb the spill with an inert material such as sand, soil, or vermiculite. Place the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with detergent and water. Collect the decontamination water for disposal; do not rinse into drains.

Caption: Workflow for responding to a this compound spill.

Waste Disposal Plan:

  • General Principle: Do not contaminate ponds, waterways, or ditches with the chemical or used containers. Never pour leftover pesticides down any drain.

  • Excess Product: If you have excess diluted product, try to use it up by applying it according to the label directions.

  • Container Disposal:

    • Triple-rinse empty containers with an appropriate solvent or water.

    • Add the rinsate to the spray tank or collect for hazardous waste disposal.

    • Puncture and dispose of the empty container in a local authority landfill if permitted, or via a designated hazardous waste collection program. Do not reuse empty pesticide containers for any purpose.

  • Spill Residues & Unwanted Chemical: Dispose of contaminated absorbent material and unwanted this compound as hazardous waste. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance. For quantities greater than 50kg, seek advice from the manufacturer.

References

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